molecular formula C9H13ClN2 B122271 2-Methylindolin-1-amine hydrochloride CAS No. 102789-79-7

2-Methylindolin-1-amine hydrochloride

Cat. No.: B122271
CAS No.: 102789-79-7
M. Wt: 184.66 g/mol
InChI Key: RITRKULRSHGFQQ-UHFFFAOYSA-N
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Description

2-Methylindolin-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2 and its molecular weight is 184.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2,3-dihydroindol-1-amine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITRKULRSHGFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372182
Record name 1-Amino-2-methylindoline hydrochloride
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Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31529-47-2, 102789-79-7
Record name 1H-Indol-1-amine, 2,3-dihydro-2-methyl-, hydrochloride (1:1)
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Record name 2-Methylindolin-1-amine hydrochloride
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Record name 1-Amino-2-methylindoline hydrochloride
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Record name 1-Amino-2-methylindoline hydrochloride
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Record name 2-METHYLINDOLIN-1-AMINE HYDROCHLORIDE
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Foundational & Exploratory

2-Methylindolin-1-amine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methylindolin-1-amine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound (CAS No: 31529-47-2, 102789-79-7). Primarily known as a key synthetic intermediate for the pharmaceutical agent Indapamide, this document details its characteristics and relevant experimental protocols.[][2] The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical and Chemical Properties

This compound is a heterocyclic compound of significant interest in pharmaceutical synthesis. It typically presents as a solid, ranging in color from white to light brown.[3][4][5] Its molecular structure, consisting of a methyl-substituted indoline ring with an amino group at the 1-position, makes it a versatile building block.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 2-methyl-2,3-dihydroindol-1-amine;hydrochloride[][6][7]
Synonyms 1-Amino-2-methylindoline HCl, Indapamide Impurity C HCl[][3][6]
CAS Number 31529-47-2; 102789-79-7[][6][7][8]
Molecular Formula C₉H₁₃ClN₂[][6][7][8]
Molecular Weight 184.67 g/mol [][5][6][8]
Appearance White to off-white or light brown crystalline powder[3][4][5]
Melting Point >163°C (decomposition)[3]
Solubility Soluble in water, methanol, DMSO; Slightly soluble in chloroform and ethyl acetate[3][5]
Purity Typically >95-98%[][8]

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a multi-step chemical process, often starting from 2-methylindoline. The protocol involves the formation of an N-nitroso intermediate, followed by a reduction step.

General Synthesis Pathway

The logical workflow for the synthesis is outlined below. This process involves nitrosation of the secondary amine of the indoline ring, followed by reduction of the nitroso group to an amino group.

G cluster_start Starting Material cluster_reaction1 Step 1: Nitrosation cluster_reaction2 Step 2: Reduction cluster_final Step 3: Salt Formation A 2-Methylindoline B N-Nitroso-2-methylindoline (Intermediate) A->B  NaNO₂ / HCl   C 1-Amino-2-methylindoline (Free Base) B->C  Zinc Dust / Ammonium Salt   D 2-Methylindolin-1-amine Hydrochloride (Final Product) C->D  HCl  

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established synthesis methods.[9][10]

Materials:

  • 2-methylindoline (1.0 eq)

  • Methanol

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Zinc Dust

  • Ammonium Carbonate

  • Toluene

Procedure:

  • Dissolution: Dissolve 140 g of 2-methylindoline in 1 liter of methanol in a suitable reaction vessel.[9][10]

  • Acidification: Add approximately 95 ml of concentrated hydrochloric acid to the solution. Cool the mixture to 15°C.[9][10]

  • Nitrosation: Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise, maintaining the temperature between 5-10°C. This step forms the N-nitroso intermediate.[9][10]

  • Neutralization: Adjust the pH of the solution to approximately 7.5 using sodium bicarbonate.[9][10]

  • Reduction: Add 156 g of zinc dust to the mixture. While maintaining the temperature at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of 1.5 hours.[9][10]

  • Reaction Completion: Stir the mixture at 5-10°C, then warm to 40°C before filtering to remove inorganic solids.[9][10]

  • Extraction & Isolation: Wash the filtered residue with toluene. Combine the filtrate and washes, and separate the aqueous layer. The toluene is removed under vacuum, and the resulting residue (the free base, 1-amino-2-methylindoline) can be recrystallized.[10]

  • Hydrochloride Salt Formation: The isolated free base is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to crystallize the final hydrochloride salt product.

Application in Drug Development

The primary and most critical application of this compound is its role as a key intermediate in the synthesis of Indapamide.[] Indapamide is a thiazide-like diuretic used for the treatment of hypertension. The structural integrity and purity of the this compound intermediate are paramount to the yield and quality of the final Active Pharmaceutical Ingredient (API).[2]

G A 2-Methylindolin-1-amine Hydrochloride B Key Intermediate in Synthesis Pathway A->B C Indapamide (API for Hypertension) B->C

Caption: Role of 2-Methylindolin-1-amine HCl in pharmaceutical synthesis.

Safety and Handling

Based on available Safety Data Sheets (SDS) and GHS classifications, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should occur in a well-ventilated area or under a fume hood.[3] For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Store the compound in a cool, dry place, under an inert atmosphere if possible, and away from incompatible materials.[3]

Conclusion

This compound is a fine chemical with well-defined physical and chemical properties. Its significance is firmly established within the pharmaceutical industry, particularly for the synthesis of Indapamide. The detailed synthesis protocol provided herein offers a clear pathway for its preparation. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and commercial drug development.

References

In-Depth Technical Guide: 2-Methylindolin-1-amine hydrochloride (CAS: 102789-79-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylindolin-1-amine hydrochloride, with the CAS number 102789-79-7, is a heterocyclic amine of growing interest in the pharmaceutical and medicinal chemistry sectors. Primarily recognized as a key intermediate in the synthesis of the antihypertensive drug Indapamide, recent research has begun to illuminate its broader therapeutic potential, including antimicrobial and anticancer activities.[1] Its indoline core structure serves as a versatile scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and biological activities to support ongoing research and drug development efforts.

Chemical and Physical Properties

This compound is the hydrochloride salt of the organic base 2-methylindolin-1-amine. The presence of the hydrochloride group generally enhances the compound's stability and water solubility compared to its freebase form.

PropertyValueReference
CAS Number 102789-79-7
Molecular Formula C₉H₁₃ClN₂[2]
Molecular Weight 184.67 g/mol [2]
IUPAC Name 2-methyl-2,3-dihydroindol-1-amine;hydrochloride[2]
Synonyms 1-Amino-2-methylindoline hydrochloride, 2,3-Dihydro-2-methyl-1H-indol-1-amine hydrochloride, Indapamide EP Impurity C (HCl salt)[3]
Appearance White to off-white or light brown crystalline powder
Melting Point >163 °C (decomposition)
Solubility Soluble in water and methanol. Slightly soluble in chloroform.
Storage Conditions Store at 2-8°C in a well-ventilated, dry place, under an inert atmosphere.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that starts from 2-methylindoline. A common synthetic route involves the N-nitrosation of 2-methylindoline followed by reduction of the resulting N-nitroso intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is based on methods described in the patent literature.

Materials:

  • 2-Methylindoline

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Zinc dust (Zn)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Toluene

  • Heptane

Procedure:

  • N-Nitrosation: Dissolve 140 g of 2-methylindoline in 1 liter of methanol. Cool the solution to 15°C and add approximately 95 ml of concentrated hydrochloric acid. Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise while maintaining the temperature between 5-10°C.[4][5]

  • Reduction: Adjust the pH of the reaction mixture to approximately 7.5 with sodium bicarbonate. Add 156 g of zinc dust to the mixture. While keeping the temperature at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of 1.5 hours.[4][5]

  • Work-up and Isolation: Stir the mixture at 5-10°C, then warm to 40°C and filter. Wash the residue with toluene. Separate the combined filtrate and washes, and discard the aqueous layer. Remove the toluene in vacuo.[4][5]

  • Recrystallization and Salt Formation: Recrystallize the residue from heptane to yield 1-amino-2-methylindoline. To form the hydrochloride salt, dissolve the purified free base in a suitable solvent and treat with hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.

G 2-Methylindoline 2-Methylindoline N-Nitroso-2-methylindoline N-Nitroso-2-methylindoline 2-Methylindoline->N-Nitroso-2-methylindoline NaNO2, HCl 2-Methylindolin-1-amine 2-Methylindolin-1-amine N-Nitroso-2-methylindoline->2-Methylindolin-1-amine Zn, (NH4)2CO3 2-Methylindolin-1-amine HCl 2-Methylindolin-1-amine HCl 2-Methylindolin-1-amine->2-Methylindolin-1-amine HCl HCl

Caption: Synthetic pathway for this compound.

Analytical Methods

The purity and identity of this compound can be assessed using a variety of analytical techniques.

Analytical MethodPurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A common method involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the indoline structure and the presence of the methyl group.
Infrared (IR) Spectroscopy Identification of functional groups.The IR spectrum will show characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysis.Mass spectrometry will confirm the molecular weight of the free base and provide a fragmentation pattern that can be used for structural confirmation.

Biological Activity and Potential Applications

While the primary application of this compound is as a precursor to Indapamide, emerging research suggests intrinsic biological activities of the indoline scaffold.

Antimicrobial Activity

Indole derivatives have been investigated for their antimicrobial properties.[6][7][8] Studies on various indole-containing compounds have demonstrated efficacy against a range of bacterial and fungal pathogens, including multi-drug-resistant strains.[7][8] The proposed mechanisms of action for some indole derivatives include the inhibition of efflux pumps and biofilm formation.[6] While specific studies on this compound are limited, its structural similarity to other bioactive indoles suggests it may be a promising candidate for further antimicrobial research.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents, both natural and synthetic.[9][10][11] Indole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many indole compounds have been found to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[1][12]

  • Cell Cycle Arrest: Indole derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phases.[13][14][15][16] This is frequently mediated by the upregulation of cell cycle inhibitors like p21 and p53 and the downregulation of cyclin-dependent kinases (CDKs).[13][16]

G cluster_0 Indole Derivative cluster_1 Apoptosis Induction cluster_2 Cell Cycle Arrest Indole Derivative Indole Derivative Bcl-2 Downregulation Bcl-2 Downregulation Indole Derivative->Bcl-2 Downregulation Bax Upregulation Bax Upregulation Indole Derivative->Bax Upregulation p53/p21 Upregulation p53/p21 Upregulation Indole Derivative->p53/p21 Upregulation Caspase Activation Caspase Activation Bcl-2 Downregulation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Bax Upregulation->Caspase Activation CDK Inhibition CDK Inhibition p53/p21 Upregulation->CDK Inhibition G1/G2/M Arrest G1/G2/M Arrest CDK Inhibition->G1/G2/M Arrest

Caption: Potential anticancer mechanisms of indole derivatives.

While these mechanisms have been established for other indole-containing molecules, further research is required to determine if this compound exerts its potential anticancer effects through similar pathways.

Application in Drug Development: Synthesis of Indapamide

The most significant application of this compound is as a key building block in the synthesis of Indapamide, a thiazide-like diuretic used to treat hypertension.

Experimental Protocol: Synthesis of Indapamide

The synthesis involves the acylation of 2-Methylindolin-1-amine with 4-chloro-3-sulfamoylbenzoyl chloride.

Materials:

  • This compound

  • 4-Chloro-3-sulfamoylbenzoyl chloride

  • Aprotic solvent (e.g., Tetrahydrofuran)

  • Base (e.g., Triethylamine)

Procedure:

  • Suspend this compound in an aprotic solvent such as tetrahydrofuran.

  • Add a base, for example, triethylamine, to neutralize the hydrochloride and liberate the free amine.

  • Slowly add a solution of 4-chloro-3-sulfamoylbenzoyl chloride to the reaction mixture.

  • Allow the reaction to proceed at a controlled temperature.

  • After the reaction is complete, the product, Indapamide, can be isolated and purified by filtration and recrystallization.

G 2-Methylindolin-1-amine 2-Methylindolin-1-amine Indapamide Indapamide 2-Methylindolin-1-amine->Indapamide Reagent 4-Chloro-3-sulfamoylbenzoyl chloride Reagent->Indapamide

Caption: Synthesis of Indapamide from 2-Methylindolin-1-amine.

Safety and Handling

This compound should be handled with care in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[17]

  • Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.[17]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17]

    • In case of skin contact: Wash with plenty of soap and water.[17]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[17]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable compound with a well-established role in the pharmaceutical industry as a key intermediate for Indapamide. Beyond this, its indoline core presents a promising scaffold for the discovery of new drugs, with potential applications in antimicrobial and anticancer therapies. This guide has provided a comprehensive overview of its properties, synthesis, and biological activities to aid researchers in exploring the full potential of this versatile molecule. Further investigation into its specific mechanisms of action is warranted to fully elucidate its therapeutic promise.

References

2-Methylindolin-1-amine hydrochloride molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methylindolin-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate in the manufacturing of the diuretic and antihypertensive agent, Indapamide.[][2] This document details its molecular structure, physicochemical properties, and a documented synthesis protocol.

Chemical and Physical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₃ClN₂[][3][4]
Molecular Weight 184.67 g/mol [][2][5][6][7][8]
IUPAC Name 2-methyl-2,3-dihydroindol-1-amine;hydrochloride[][3][7]
CAS Number 31529-47-2[][3][5]
Appearance Solid, Almost white or Light brown crystalline powder[][2]
Purity > 95%[]
Melting Point 170-172 °C[9]
Boiling Point 256.9 °C at 760 mmHg[2]
Flash Point 130.2 °C[2]

Molecular Structure

The molecular structure of this compound is depicted below. Standard chemical identifiers are provided for use in chemical drawing software and databases.

  • SMILES: CC1CC2=CC=CC=C2N1N.Cl[][6]

  • InChI: InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H[][3][6][7]

  • InChIKey: RITRKULRSHGFQQ-UHFFFAOYSA-N[][6]

Molecular representation of this compound.

Experimental Protocols

The following section details a method for the preparation of this compound as described in the literature.[9]

Synthesis of 1-Amino-2-Methylindoline Hydrochloride [9]

  • Step 1: Dissolution. 135.9 g of 2-methylindoline is dissolved in 750 ml of methanol.

  • Step 2: Acidification. 100 ml of concentrated hydrochloric acid is added to the solution.

  • Step 3: Cooling. The solution is then cooled to 15 °C.

  • Step 4: Nitrosation. A 33% aqueous solution of sodium nitrite is slowly added until the presence of excess nitrite is detected.

  • Step 5: Reaction. The reaction mixture is stirred for 30 minutes.

  • Step 6: Reduction. Following the stirring, 100 g of ammonium chloride is added to the mixture.

  • Step 7: Further Reaction. The mixture is stirred for an additional period to complete the reduction to the N-amino compound.

  • Step 8: Isolation. The product, 1-Amino-2-methylindoline hydrochloride, is isolated from the reaction mixture. The resulting product has a melting range of 170°-172° C.[9]

experimental_workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product 2-methylindoline 2-methylindoline A Dissolve 2-methylindoline in Methanol 2-methylindoline->A Methanol Methanol Methanol->A HCl HCl B Add HCl and cool to 15°C HCl->B NaNO2 NaNO2 C Add NaNO2 solution NaNO2->C NH4Cl NH4Cl E Add NH4Cl for reduction NH4Cl->E A->B B->C D Stir for 30 minutes C->D D->E F Stir to complete reaction E->F This compound This compound F->this compound

Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound is primarily recognized as a synthetic intermediate and an impurity in the production of Indapamide.[][2][7] As such, there is no publicly available information detailing its specific biological activity or associated signaling pathways. Research is focused on its synthesis and its role as a precursor rather than its pharmacological effects.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylindolin-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Methylindolin-1-amine hydrochloride, a key intermediate in the production of various pharmaceutical compounds, most notably the antihypertensive drug Indapamide.[1][2] This document details experimental protocols, presents key quantitative data in a structured format, and visualizes the synthetic workflow.

Physicochemical Properties

This compound is a stable salt form of the free base, 2-Methylindolin-1-amine.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₃ClN₂[3]
Molecular Weight 184.67 g/mol [3][]
Appearance Almost white or light brown crystalline powder[5]
Melting Point 170-172 °C[6]
CAS Number 102789-79-7[1]

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process: N-nitrosation of 2-methylindoline followed by reduction of the nitroso group to an amino group. The resulting free base is then converted to its hydrochloride salt. The overall synthetic workflow is depicted below.

Synthesis_Workflow 2-Methylindoline 2-Methylindoline N-Nitroso-2-methylindoline N-Nitroso-2-methylindoline 2-Methylindoline->N-Nitroso-2-methylindoline NaNO₂, HCl 2-Methylindolin-1-amine 2-Methylindolin-1-amine N-Nitroso-2-methylindoline->2-Methylindolin-1-amine Reduction (e.g., Zn, NH₄OAc) 2-Methylindolin-1-amine HCl 2-Methylindolin-1-amine HCl 2-Methylindolin-1-amine->2-Methylindolin-1-amine HCl Conc. HCl

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-amino-2-methylindoline, the free base of the target compound, based on established methods.[6][7]

Materials:

  • 2-methylindoline

  • Methanol

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Zinc dust

  • Ammonium acetate

  • Toluene

Procedure:

  • Dissolution and Coagulation: Dissolve 135.9 g of 2-methylindoline in 750 ml of methanol. Add 100 ml of concentrated hydrochloric acid to the solution. Cool the solution to 15°C.

  • Nitrosation: Slowly add a 33% solution of sodium nitrite in water until the presence of excess nitrite is observed (indicated by a positive starch-iodide paper test). Stir the reaction mixture for 30 minutes.

  • Reduction: Add 100 g of ammonium acetate to the reaction mixture. Cool the mixture to 25-30°C. Add 160 g of zinc dust over a period of 20 minutes. Then, add 670 g of ammonium acetate in small portions over a period of 40 minutes.

  • Extraction and Isolation: Stir the mixture for approximately 60 minutes. Extract the mixture four times with a total of 1 liter of toluene.

  • Salt Formation: To the combined toluene extracts, add 100 ml of concentrated hydrochloric acid and 80 g of ice. Cool the mixture and filter to obtain the solid this compound product.[6]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected characterization data.

AnalysisExpected Results
¹H NMR Predicted signals for aromatic protons, the methine proton at C2, the methylene protons at C3, the methyl protons, and the amine protons. The exact chemical shifts are dependent on the solvent used.
¹³C NMR Predicted signals corresponding to the aromatic carbons, the methine carbon at C2, the methylene carbon at C3, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the mass of the free base (C₉H₁₂N₂) at m/z 148.10.

Application in Drug Development: Synthesis of Indapamide

This compound is a crucial intermediate in the synthesis of Indapamide, a thiazide-like diuretic used to treat hypertension.[2] The synthesis involves the acylation of 2-Methylindolin-1-amine with 4-chloro-3-sulfamoylbenzoyl chloride.

Indapamide_Synthesis cluster_reactants Reactants 2-Methylindolin-1-amine HCl 2-Methylindolin-1-amine HCl Indapamide Indapamide 2-Methylindolin-1-amine HCl->Indapamide Acylation 4-chloro-3-sulfamoylbenzoyl_chloride 4-chloro-3-sulfamoylbenzoyl chloride 4-chloro-3-sulfamoylbenzoyl_chloride->Indapamide

Caption: Synthesis of Indapamide from this compound.

Signaling Pathway of Indapamide

For drug development professionals, understanding the mechanism of action of the final active pharmaceutical ingredient (API) is critical. Indapamide exerts its antihypertensive effects through a dual mechanism:

  • Diuretic Action: It inhibits the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water, which reduces blood volume.

  • Vasodilatory Action: Indapamide has a direct effect on vascular smooth muscle cells, causing vasodilation and reducing peripheral resistance. This effect is thought to be mediated by a decrease in the sensitivity of vascular smooth muscle to vasoconstrictors.

Indapamide_MoA cluster_kidney Kidney (Distal Convoluted Tubule) cluster_vsmc Vascular Smooth Muscle Cells Indapamide Indapamide Na_Cl_Symporter Na+/Cl- Symporter Indapamide->Na_Cl_Symporter inhibits Vasodilation Vasodilation Indapamide->Vasodilation induces Inhibition Inhibition Na_Cl_Symporter->Inhibition Increased_Excretion Increased Na+ and H2O Excretion Inhibition->Increased_Excretion Reduced_Blood_Volume Reduced Blood Volume Increased_Excretion->Reduced_Blood_Volume Antihypertensive_Effect Antihypertensive Effect Reduced_Blood_Volume->Antihypertensive_Effect Reduced_Peripheral_Resistance Reduced Peripheral Resistance Vasodilation->Reduced_Peripheral_Resistance Reduced_Peripheral_Resistance->Antihypertensive_Effect

Caption: Mechanism of action of Indapamide.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols and characterization data presented herein are valuable for researchers and scientists involved in the synthesis of this key pharmaceutical intermediate. Furthermore, the contextual information regarding its application in the synthesis of Indapamide and the mechanism of action of this important antihypertensive drug is pertinent for professionals in drug development. The provided visualizations of the synthetic workflow and signaling pathway offer a clear and concise summary of the core concepts.

References

A Technical Guide to the Spectroscopic Analysis of 2-Methylindolin-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylindolin-1-amine hydrochloride (CAS: 31529-47-2). Due to the limited availability of public spectroscopic data for this specific compound, this guide presents a detailed analysis of its parent compound, 2-methylindoline, and provides expert predictions for the spectral characteristics of the hydrochloride salt. This approach offers a robust framework for researchers engaged in the synthesis, characterization, and quality control of this compound, a key intermediate in the synthesis of pharmaceuticals such as the diuretic Indapamide.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Accurate and thorough spectroscopic characterization is paramount for verifying its structure, assessing its purity, and ensuring its suitability for further synthetic transformations. This guide covers the three primary spectroscopic techniques used for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The presence of the N-amino group and its protonation in the hydrochloride salt will induce significant changes in the chemical shifts of nearby protons and carbons compared to the parent 2-methylindoline.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (4H)7.0 - 7.5m4HProtons on the benzene ring.
CH (H2)4.0 - 4.5m1HDeshielded due to adjacent nitrogen.
CH₂ (H3)2.8 - 3.3m2HDiastereotopic protons, may show complex splitting.
CH₃1.2 - 1.5d3HCoupled to the H2 proton.
NH₃⁺9.0 - 11.0br s3HBroad signal due to exchange and quadrupolar effects, disappears on D₂O exchange.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Notes
Quaternary Aromatic145 - 150Attached to nitrogen.
Aromatic CH120 - 130Four signals expected.
Quaternary Aromatic125 - 130Bridgehead carbon.
CH (C2)55 - 65Deshielded by adjacent nitrogens.
CH₂ (C3)30 - 40
CH₃15 - 25

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the amine salt, aromatic ring, and aliphatic moieties.

Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Strong, broadN-H stretching of the ammonium salt (NH₃⁺).
3100 - 3000MediumAromatic C-H stretching.
2980 - 2850MediumAliphatic C-H stretching.
~1600Medium, sharpN-H bending of the ammonium salt.
1600, 1480MediumC=C stretching of the aromatic ring.
1350 - 1250StrongAromatic C-N stretching.
1250 - 1020MediumAliphatic C-N stretching.
750 - 700StrongOut-of-plane C-H bending for ortho-disubstituted benzene.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The observed mass will correspond to the protonated free base (the cation).

Predicted Mass Spectrometry Data (ESI-MS)

m/zInterpretation
149.12[M+H]⁺, where M is the free base (C₉H₁₂N₂).
132.09Loss of NH₃.
118.08Loss of the amino group and a methyl radical.

The exact mass of the free base (1-Amino-2-methylindoline) is 148.10 Da. The monoisotopic mass of the hydrochloride salt is 184.0767261 Da.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data discussed above.

3.1. NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Process the data using an appropriate software package, including Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

3.2. FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a sufficient number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.

3.3. Mass Spectrometry

  • Sample Preparation (for ESI-MS):

    • Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • The sample should be free of non-volatile salts and buffers.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

    • For fragmentation studies, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Solvent KBr Pellet (IR) KBr Pellet (IR) Sample->KBr Pellet (IR) KBr Dilution (MS) Dilution (MS) Sample->Dilution (MS) Solvent NMR_Spec NMR Spectrometer Dissolution (NMR)->NMR_Spec FTIR_Spec FT-IR Spectrometer KBr Pellet (IR)->FTIR_Spec MS_Spec Mass Spectrometer Dilution (MS)->MS_Spec NMR_Data NMR Spectra (1H, 13C) NMR_Spec->NMR_Data IR_Data IR Spectrum FTIR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data

Caption: General experimental workflow for the spectroscopic analysis of this compound.

4.2. Logical Relationship for Spectral Interpretation

logical_relationship cluster_known Reference Compound cluster_target Target Compound cluster_modifications Chemical Modifications cluster_interpretation Spectral Interpretation Parent 2-Methylindoline (Known Spectra) Target 2-Methylindolin-1-amine HCl (Target Spectra) Parent->Target Structural Basis Interpret Predicted Spectral Data (NMR, IR, MS) Target->Interpret Leads to Mod1 Addition of -NH₂ at N1 Mod1->Target Influences Mod2 Protonation to -NH₃⁺Cl⁻ Mod2->Target Influences

References

An In-Depth Technical Guide to the Solubility of 2-Methylindolin-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 2-Methylindolin-1-amine hydrochloride in a variety of common laboratory solvents. While specific quantitative solubility data for this compound is not widely published, this document outlines standard experimental protocols, data presentation formats, and key factors influencing solubility. This information is intended to equip researchers with the necessary tools to conduct their own solubility assessments for this compound and similar chemical entities.

Introduction to Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of drug development. For a drug to be absorbed and exert its therapeutic effect, it must first dissolve in the physiological fluids of the body. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Therefore, a thorough understanding and characterization of a compound's solubility profile across various solvents is a fundamental step in the pre-formulation and formulation development stages.

This guide focuses on this compound, an amine hydrochloride salt. The hydrochloride form is often utilized to improve the solubility and stability of parent amine compounds. The solubility of this compound in different solvents will dictate its suitability for various analytical techniques, formulation strategies, and in vitro/in vivo studies.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

2.1. Materials and Equipment

  • This compound

  • A selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

2.2. Experimental Procedure

  • Preparation of Stock Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

  • Preparation of Calibration Curve: Prepare a series of standard solutions of decreasing concentrations from the stock solution by serial dilution. Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of instrument response versus concentration.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles. Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using the same analytical method used for the calibration curve.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original solvent by taking the dilution factor into account.

Data Presentation

The quantitative solubility data for this compound should be summarized in a clear and concise table to facilitate comparison between different solvents.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Notes
Deionized Water25
PBS (pH 7.4)37
0.1 N HCl25
Ethanol25
Methanol25
DMSO25
Acetone25

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A Preparation of Stock and Standard Solutions B Generation of Calibration Curve (HPLC) A->B I Calculation of Solubility B->I C Addition of Excess Compound to Test Solvents D Equilibration (Shaking at Constant Temp.) C->D E Phase Separation (Centrifugation/Settling) D->E F Filtration of Supernatant E->F G Dilution of Filtered Sample F->G H Analysis of Sample (HPLC) G->H H->I

Caption: Workflow for Solubility Determination

Factors Influencing Solubility

Several factors can influence the solubility of this compound. It is crucial to consider and control these variables during experimental determination.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is essential to maintain a constant and recorded temperature during the experiment.

  • pH of the Solvent: For ionizable compounds like amine hydrochlorides, the pH of the aqueous solvent plays a significant role. The solubility of a basic compound's hydrochloride salt is typically higher at a lower pH where it is fully ionized.

  • Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs of the same compound can exhibit different solubilities. It is important to characterize the solid form being used.

  • Purity of the Compound: Impurities can affect the measured solubility. Using a well-characterized and highly pure sample is recommended.

  • Ionic Strength of the Solvent: The presence of other salts in the solution can influence the solubility of the compound of interest.

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a robust framework for its determination. By following the detailed experimental protocol and considering the factors that influence solubility, researchers can generate reliable and reproducible data. This information is invaluable for guiding further research and development activities, including formulation design, analytical method development, and the planning of non-clinical and clinical studies. The systematic approach outlined herein will enable a thorough characterization of this important chemical entity.

Unveiling the Therapeutic Potential of 2-Methylindolin-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylindolin-1-amine hydrochloride, a heterocyclic amine, is primarily recognized as a key intermediate in the synthesis of the antihypertensive drug Indapamide. However, emerging evidence suggests that this compound and its derivatives may possess a broader range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the potential biological activities of this compound. It details generalized experimental protocols for assessing these activities and discusses the potential signaling pathways involved, based on the known mechanisms of the broader class of indole and indoline derivatives. This document aims to serve as a foundational resource to stimulate further research into the therapeutic applications of this compound.

Chemical and Physical Properties

PropertyValue
IUPAC Name 2-methyl-2,3-dihydroindol-1-amine;hydrochloride
CAS Number 102789-79-7[1]
Molecular Formula C₉H₁₃ClN₂
Molecular Weight 184.67 g/mol
Appearance Almost white or light brown crystalline powder
Melting Point Not available
Boiling Point 256.9 °C at 760 mmHg
Solubility Not available

Potential Biological Activities

While specific research on this compound is sparse, preliminary information suggests potential efficacy in two key therapeutic areas: antimicrobial and anticancer applications.[1] The indoline scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.

Antimicrobial Activity

There are indications that this compound exhibits inhibitory effects against various bacterial strains, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.[1] This suggests a potential broad-spectrum antimicrobial activity.

Quantitative Data:

To date, specific Minimum Inhibitory Concentration (MIC) values for this compound against key bacterial strains have not been reported in publicly accessible literature. For illustrative purposes, the following table demonstrates how such data would be presented.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (ATCC 29213)Data not available-
Escherichia coli (ATCC 25922)Data not available-
Anticancer Activity

Research into the anticancer potential of this compound suggests it may induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.[1] These are two critical mechanisms for the effective elimination of cancer cells.

Quantitative Data:

Specific IC50 (half-maximal inhibitory concentration) values for this compound against various cancer cell lines are not currently available. The table below is a template for how such data would be displayed.

Cancer Cell LineIC50 (µM)Reference
Human breast cancer (MCF-7)Data not available-
Human colon cancer (HCT116)Data not available-
Human lung cancer (A549)Data not available-

Experimental Protocols

The following are detailed, generalized methodologies for assessing the potential biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C B Prepare standardized inoculum of bacterial strain (e.g., S. aureus, E. coli). B->C D Incubate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity (bacterial growth). D->E F Determine MIC: the lowest concentration with no visible growth. E->F

Workflow for MIC Determination.
  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Anticancer Activity Assessment

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

G A Treat cancer cells with This compound. B Harvest and wash cells. A->B C Resuspend cells in Annexin V binding buffer. B->C D Add Annexin V-FITC and Propidium Iodide (PI). C->D E Incubate in the dark. D->E F Analyze by flow cytometry. E->F

Workflow for Apoptosis Assay.
  • Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Potential Signaling Pathways

Based on the activities of other indole derivatives, this compound may exert its anticancer effects by modulating key cellular signaling pathways.

G cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes compound 2-Methylindolin-1-amine hydrochloride mapk MAPK Pathway (e.g., ERK, JNK, p38) compound->mapk pi3k PI3K/Akt Pathway compound->pi3k egfr EGFR Signaling compound->egfr apoptosis Apoptosis mapk->apoptosis cell_cycle Cell Cycle Arrest mapk->cell_cycle pi3k->apoptosis pi3k->cell_cycle egfr->apoptosis egfr->cell_cycle

Potential Anticancer Signaling Pathways.
  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Indole derivatives have been shown to modulate this pathway.

  • PI3K/Akt Pathway: This pathway is a key regulator of cell survival and proliferation. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.

  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is often overexpressed in cancer cells and its activation promotes cell growth and survival. Some indoline derivatives have been shown to inhibit EGFR signaling.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel therapeutic agents. The preliminary indications of its antimicrobial and anticancer activities warrant a more in-depth investigation. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the MIC values against a panel of clinically relevant bacteria and the IC50 values against a diverse range of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

This technical guide provides a framework for initiating such investigations, which could ultimately unlock the full therapeutic potential of this promising compound.

References

The Emerging Therapeutic Landscape of 2-Methylindolin-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylindolin-1-amine hydrochloride, a molecule traditionally recognized as a key intermediate in the synthesis of the antihypertensive drug Indapamide, is garnering increasing attention for its intrinsic therapeutic potential.[1] Emerging research indicates that this indoline derivative possesses promising antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the current state of research, including available data on related compounds, detailed experimental protocols for analogous studies, and visualizations of relevant biological pathways and experimental workflows. While direct quantitative data for this compound remains limited, this document serves as a foundational resource for researchers aiming to explore and expand upon its therapeutic possibilities.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] this compound (CAS: 102789-79-7) is a chiral heterocyclic amine whose established role has been primarily in the synthesis of pharmaceuticals.[2] However, recent investigations into its biological activity suggest a broader therapeutic scope, particularly in the fields of oncology and infectious diseases.[1] Preliminary studies indicate that this compound may exert its effects through the induction of apoptosis and cell cycle arrest in cancer cells and by inhibiting the growth of pathogenic bacteria.[1] This guide synthesizes the available, albeit nascent, research and provides a framework for future investigation.

Anticancer Potential

While specific quantitative data on the anticancer activity of this compound is not yet prevalent in peer-reviewed literature, the broader class of indoline derivatives has shown significant promise. Research indicates that these compounds can induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.[1]

Quantitative Data on Related Indoline Derivatives

To illustrate the potential of the indoline scaffold, the following table summarizes the cytotoxic activity of various indoline derivatives against several human cancer cell lines. It is crucial to note that this data is for related compounds and not for this compound itself.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Indolin-2-one DerivativesCompound 9 (Chlorine-substituted)HepG-2 (Liver)2.53[3]
MCF-7 (Breast)7.54[3]
Compound 20 (Chlorine-substituted)HepG-2 (Liver)3.08[3]
MCF-7 (Breast)5.28[3]
2-Substituted Indoline Imidazolium SaltsCompound 25MCF-7 (Breast)0.24 - 1.18[1]
SW480 (Colon)0.24 - 1.18[1]
SMMC-7721 (Liver)0.24 - 1.18[1]
HL-60 (Leukemia)0.24 - 1.18[1]
Postulated Mechanism of Action: Apoptosis and Cell Cycle Arrest

The anticancer effects of indoline derivatives are often attributed to their ability to trigger apoptosis and interfere with the cell cycle. The diagram below illustrates a generalized pathway for apoptosis induction, a potential mechanism for this compound.

Simplified Apoptosis Signaling Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bcl-2 family regulation Bcl-2 family regulation Cellular Stress->Bcl-2 family regulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 family regulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Postulated apoptosis induction pathway.

Experimental Protocols

This protocol is adapted from studies on indoline derivatives and can be used to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed human cancer cell lines (e.g., HepG-2, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol provides a general framework for detecting apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

This protocol outlines the steps for analyzing the cell cycle distribution.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Antimicrobial Potential

Emerging evidence suggests that this compound exhibits inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] This broad-spectrum activity highlights its potential as a lead compound for the development of new antimicrobial agents.

Quantitative Data on Related Indoline Derivatives

Similar to the anticancer data, specific MIC (Minimum Inhibitory Concentration) values for this compound are not widely published. The following table presents data for other indoline derivatives to demonstrate the antimicrobial potential of this chemical class.

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dionesCompound 4bEnterococcus faecalis>6000[4]
Staphylococcus aureus750[4]
Compound 4hEnterococcus faecalis375[4]
Staphylococcus aureus750[4]
Human Defensins (for comparison)hBD-3Staphylococcus aureus1 (0.5-4)[5]
Escherichia coli4 (4-8)[5]
Experimental Protocols

This is a standard method to quantify the antimicrobial activity of a compound.

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add to each well of the microtiter plate.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for MIC Determination A Prepare serial dilutions of This compound B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible growth C->D E Determine MIC D->E General Synthesis of this compound 2-Methylindoline 2-Methylindoline Nitrosation Nitrosation 2-Methylindoline->Nitrosation N-Nitroso-2-methylindoline N-Nitroso-2-methylindoline Nitrosation->N-Nitroso-2-methylindoline Reduction Reduction N-Nitroso-2-methylindoline->Reduction 2-Methylindolin-1-amine 2-Methylindolin-1-amine Reduction->2-Methylindolin-1-amine HCl treatment HCl treatment 2-Methylindolin-1-amine->HCl treatment This compound This compound HCl treatment->this compound

References

The Versatility of 2-Methylindolin-1-amine Hydrochloride: A Synthetic Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylindolin-1-amine hydrochloride, a heterocyclic amine, has emerged as a valuable and versatile synthetic intermediate in the landscape of drug discovery and development. Its rigid, bicyclic indoline core provides a unique three-dimensional scaffold that is amenable to a wide range of chemical modifications, making it an attractive starting point for the synthesis of diverse bioactive molecules. This technical guide explores the multifaceted applications of this compound, detailing its pivotal role in the synthesis of the established antihypertensive drug Indapamide, as well as its growing importance in the development of novel anticancer and antimicrobial agents. This document provides a comprehensive overview of its synthesis, chemical properties, and its application in the creation of targeted therapeutics, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis. The following table summarizes key properties of this intermediate.

PropertyValue
Molecular Formula C₉H₁₃ClN₂
Molecular Weight 184.67 g/mol
Appearance White to off-white crystalline powder
Melting Point 215-220°C (decomposes)
Solubility Soluble in water, methanol, and DMSO; slightly soluble in ethyl acetate
Purity (HPLC) ≥98.0%

Core Application: Synthesis of the Antihypertensive Drug Indapamide

This compound is a critical precursor in the industrial synthesis of Indapamide, a thiazide-like diuretic widely prescribed for the treatment of hypertension. The synthesis involves the formation of an amide bond between 2-methylindolin-1-amine and 4-chloro-3-sulfamoylbenzoic acid.

Synthetic Workflow for Indapamide

The following diagram illustrates the key steps in the synthesis of Indapamide starting from this compound.

G cluster_start Starting Material cluster_reaction1 Step 1: Free Base Generation cluster_reaction2 Step 2: Amide Coupling A 2-Methylindolin-1-amine hydrochloride B 2-Methylindolin-1-amine (Free Base) A->B Deprotonation D Indapamide B->D Amidation C Triethylamine (Base) E 4-chloro-3-sulfamoylbenzoic acid F Coupling Agent (e.g., DCC, DIC)

A simplified workflow for the synthesis of Indapamide.
Experimental Protocol: Synthesis of Indapamide

This protocol outlines a common laboratory-scale synthesis of Indapamide.

Materials:

  • This compound

  • 4-chloro-3-sulfamoylbenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Isopropanol

  • Water

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Free Base Generation: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask. Cool the solution to 0-5°C using an ice bath. Slowly add triethylamine (1.1 eq) dropwise to the stirred solution to neutralize the hydrochloride salt and generate the free amine.

  • Amide Coupling: To the same flask, add 4-chloro-3-sulfamoylbenzoic acid (1.0 eq). In a separate container, dissolve the coupling agent (DCC or DIC, 1.1 eq) in a minimal amount of anhydrous DCM. Add the coupling agent solution to the reaction mixture portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water, to yield pure Indapamide.

Quantitative Data for Indapamide Synthesis
ParameterValue
Molar Ratio (Amine:Acid:Coupling Agent) 1 : 1 : 1.1
Reaction Time 12 - 24 hours
Typical Yield 80 - 90%
Mechanism of Action of Indapamide

Indapamide exerts its antihypertensive effect through a dual mechanism. Primarily, it acts as a diuretic by inhibiting the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron, leading to increased sodium and water excretion. Additionally, it has a direct vasodilatory effect on blood vessels.

G cluster_result Physiological Effect Indapamide Indapamide Na_Cl_Symporter Na+/Cl- Symporter (Distal Convoluted Tubule) Indapamide->Na_Cl_Symporter Inhibits Vasodilation Vascular Smooth Muscle Relaxation Indapamide->Vasodilation Promotes Decreased_BP Decreased Blood Pressure Na_Cl_Symporter->Decreased_BP Leads to Reduced Blood Volume Vasodilation->Decreased_BP Leads to Reduced Peripheral Resistance

Mechanism of action of Indapamide.

Emerging Applications in Oncology

The indoline scaffold is a privileged structure in medicinal chemistry, and derivatives of 2-methylindoline are being actively investigated as potential anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by protein kinases.

2-Methylindoline Derivatives as Kinase Inhibitors

Several studies have reported the synthesis of indolin-2-one derivatives, which share the core structure of 2-methylindoline, as potent inhibitors of various protein kinases implicated in cancer.

A general synthetic approach to these inhibitors often involves the condensation of an appropriate oxindole (which can be derived from 2-methylindoline) with an aldehyde.

G cluster_start Starting Materials cluster_reaction Condensation Reaction A 2-Oxindole Derivative C Indolin-2-one Derivative (Kinase Inhibitor) A->C B Aromatic Aldehyde B->C

General synthesis of indolin-2-one kinase inhibitors.
Experimental Protocol: Synthesis of a Representative Indolin-2-one Derivative

This protocol describes the synthesis of a generic indolin-2-one derivative via a Knoevenagel condensation.

Materials:

  • Substituted 2-oxindole

  • Substituted aromatic aldehyde

  • Piperidine or Pyrrolidine (catalyst)

  • Ethanol or Acetic Acid (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2-oxindole (1.0 eq) and the substituted aromatic aldehyde (1.0-1.2 eq) in the chosen solvent (e.g., ethanol).

  • Catalysis: Add a catalytic amount of piperidine or pyrrolidine to the mixture.

  • Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data for Anticancer Activity

The following table presents the in vitro anticancer activity of representative indolin-2-one derivatives against various cancer cell lines.

Compound IDTarget Kinase(s)Cancer Cell LineIC₅₀ (µM)
BIBF 1120 VEGFR, PDGFR, FGFRNSCLC0.02 - 0.1
SU5416 VEGFR-2Various1.0 - 5.0
Axitinib VEGFRs, PDGFR, c-KITRenal Cell Carcinoma0.001 - 0.01

Note: While not all of these are directly synthesized from this compound, they represent the therapeutic potential of the indolin-2-one scaffold.

Signaling Pathways Targeted by Indoline-based Kinase Inhibitors

Many indoline-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cell proliferation.

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Indoline_Inhibitor Indoline-based Kinase Inhibitor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Indoline_Inhibitor->RTK Inhibits PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK Activates Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Survival Cell Survival PI3K_Akt->Survival Promotes RAS_MAPK->Proliferation Promotes Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis Promotes

Targeting RTK signaling with indoline inhibitors.

Potential in Antimicrobial Drug Discovery

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. The indoline scaffold has been identified as a promising template for the design of such compounds. Research has shown that derivatives of 2-methylindoline exhibit activity against a range of bacterial and fungal pathogens.[1]

Synthesis of Antimicrobial Indoline Derivatives

The synthesis of antimicrobial indoline derivatives often involves the modification of the amino group at the 1-position or substitutions on the aromatic ring to modulate the compound's electronic and steric properties, thereby enhancing its interaction with microbial targets.

Experimental Protocol: General Synthesis of N-Substituted 2-Methylindoline Derivatives

Materials:

  • This compound

  • An appropriate electrophile (e.g., alkyl halide, acyl chloride)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., DCM, THF, acetonitrile)

Procedure:

  • Free Base Generation: Generate the free 2-methylindolin-1-amine in situ as described in the Indapamide synthesis.

  • N-Substitution: To the solution of the free amine, add the electrophile (1.0-1.2 eq) dropwise at a controlled temperature (typically 0°C to room temperature).

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an appropriate aqueous work-up to remove the base and any water-soluble byproducts.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy of novel indoline derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microbial strains.

Derivative TypeMicrobial StrainMIC (µg/mL)
Quaternary Ammonium Indolines Staphylococcus aureus2 - 16
Escherichia coli8 - 64
Indoline-Thiazole Hybrids Candida albicans4 - 32
Aspergillus niger16 - 128

Note: These are representative values for classes of indoline derivatives and may not be directly synthesized from this compound.

Proposed Antimicrobial Mechanisms of Action

The antimicrobial activity of indoline derivatives is thought to arise from various mechanisms, including the disruption of bacterial cell membranes and the inhibition of essential enzymes.

G cluster_targets Microbial Targets cluster_effects Cellular Effects cluster_outcome Outcome Indoline_Derivative Antimicrobial Indoline Derivative Membrane Bacterial Cell Membrane Indoline_Derivative->Membrane Interacts with Enzyme Essential Enzymes (e.g., DNA gyrase) Indoline_Derivative->Enzyme Binds to Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death

Proposed antimicrobial mechanisms of indoline derivatives.

Conclusion

This compound has proven to be a synthetic intermediate of significant value in drug discovery. Its established role in the synthesis of Indapamide highlights its industrial importance, while its potential as a scaffold for the development of novel anticancer and antimicrobial agents underscores its versatility and ongoing relevance in medicinal chemistry. The unique structural features of the 2-methylindoline core offer a rich platform for the design of new therapeutics with diverse mechanisms of action. As our understanding of disease pathways deepens, the strategic application of such versatile building blocks will undoubtedly continue to fuel the discovery of the next generation of medicines. Researchers and drug development professionals are encouraged to explore the synthetic potential of this compound to address unmet medical needs.

References

In-Depth Technical Guide: Antimicrobial and Anticancer Applications of 2-Methylindolin-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylindolin-1-amine hydrochloride is a versatile heterocyclic compound primarily recognized as a key intermediate in the synthesis of the antihypertensive drug Indapamide. Emerging research, however, has begun to illuminate its potential beyond this role, revealing promising antimicrobial and anticancer properties inherent to the 2-methylindoline scaffold. This technical guide provides a comprehensive overview of the current understanding of these applications, consolidating available data on its biological activity, outlining detailed experimental protocols for its evaluation, and visualizing the associated molecular pathways. While direct quantitative data for this compound is limited, this guide draws upon studies of closely related indoline derivatives to provide a foundational understanding for researchers in drug discovery and development.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, with its characteristic bicyclic system and reactive primary amine, presents a valuable platform for the synthesis of diverse derivatives. While its primary industrial use is in the synthesis of diuretics, the inherent chemical functionalities suggest a broader therapeutic potential. Studies on analogous indoline structures have demonstrated significant inhibitory effects against various bacterial strains and potent cytotoxic activity against several cancer cell lines. This has spurred interest in exploring this compound and its derivatives as a source of new antimicrobial and anticancer agents. This guide aims to synthesize the existing, albeit nascent, body of research to facilitate further investigation into this promising compound.

Synthesis of this compound

The synthesis of this compound is a well-established process, often involving the N-amination of 2-methylindoline. A common synthetic route is detailed below.

Experimental Protocol: Synthesis via N-amination

This protocol is adapted from established patent literature[1][2].

Materials:

  • 2-methylindoline

  • Methanol

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Sodium bicarbonate

  • Zinc dust

  • Ammonium carbonate

  • Toluene

  • Heptane

Procedure:

  • Dissolve 140 g of 2-methylindoline in 1 liter of methanol.

  • Add approximately 95 ml of concentrated hydrochloric acid to the solution and cool to 15°C.

  • Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise, maintaining the temperature between 5-10°C.

  • Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.

  • Add 156 g of zinc dust to the mixture.

  • While maintaining the temperature at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of 1.5 hours.

  • Stir the mixture at 5-10°C, then warm to 40°C, and filter the solids.

  • Wash the residue with toluene.

  • Combine the filtrate and washes, and separate the aqueous layer.

  • Remove the toluene in vacuo.

  • Recrystallize the residue from heptane to yield 1-amino-2-methylindoline.

  • To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent and treated with hydrochloric acid.

Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product cluster_salt Salt Formation 2-Methylindoline 2-Methylindoline Nitrosation 1. Nitrosation (Sodium Nitrite, HCl) 2-Methylindoline->Nitrosation Reduction 2. Reduction (Zinc Dust, Ammonium Carbonate) Nitrosation->Reduction 2-Methylindolin-1-amine 2-Methylindolin-1-amine Reduction->2-Methylindolin-1-amine HCl Treatment HCl Treatment 2-Methylindolin-1-amine->HCl Treatment 2-Methylindolin-1-amine HCl 2-Methylindolin-1-amine HCl HCl Treatment->2-Methylindolin-1-amine HCl

Caption: Synthesis of this compound.

Antimicrobial Applications

Quantitative Antimicrobial Data (Representative Indole/Indoline Derivatives)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative indole and indoline derivatives against common bacterial strains. It is important to note that these are not values for this compound itself but for structurally related compounds, providing an indication of the potential of this chemical class.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Indole-Thiazolidinone DerivativesStaphylococcus aureus0.004 - 0.03[3]
Escherichia coli0.004 - 0.06[3]
Bacillus subtilis0.015[3]
2-Aminopyridine DerivativesStaphylococcus aureus39[4]
Bacillus subtilis39[4]
Quinoline DerivativesStaphylococcus aureusComparable to reference drugs[5]
Bacillus subtilisComparable to reference drugs[5]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent[6][7][8][9].

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial culture (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and serially dilute it in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Broth Microdilution Workflow

G Start Start Prepare Serial Dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate Start->Prepare Serial Dilutions Prepare Bacterial Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Plate Inoculate Wells with Bacterial Suspension Prepare Serial Dilutions->Inoculate Plate Prepare Bacterial Inoculum->Inoculate Plate Incubate Incubate Plate at 37°C for 16-20 hours Inoculate Plate->Incubate Read Results Read MIC (Lowest Concentration with No Growth) Incubate->Read Results End End Read Results->End

Caption: Workflow for MIC determination via broth microdilution.

Anticancer Applications

The anticancer potential of the indoline scaffold is an active area of research. Studies on various derivatives have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in a range of cancer cell lines. While specific IC50 values for this compound are not widely published, the data from related compounds suggest that this chemical class warrants further investigation for oncological applications.

Quantitative Anticancer Data (Representative Indole/Indoline Derivatives)

The following table presents the half-maximal inhibitory concentration (IC50) values for several indole and indoline derivatives against various cancer cell lines, demonstrating the cytotoxic potential of this structural class.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[2,1-b]thiazole-Indolin-2-oneMCF-7 (Breast)8.38 - 11.67[10]
Indolin-2-one DerivativesHepG2 (Liver)2.53 - 3.08[11]
MCF-7 (Breast)5.28 - 7.54[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation[12][13][14][15].

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT Assay Workflow

G Start Start Seed Cells Seed Cells in 96-well Plate Start->Seed Cells Treat with Compound Treat Cells with Various Concentrations of Test Compound Seed Cells->Treat with Compound Incubate (24-72h) Incubate for 24-72 hours Treat with Compound->Incubate (24-72h) Add MTT Add MTT Reagent Incubate (24-72h)->Add MTT Incubate (2-4h) Incubate for 2-4 hours Add MTT->Incubate (2-4h) Solubilize Formazan Add Solubilization Solution Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance (570 nm) Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate Cell Viability and IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Postulated Signaling Pathways in Anticancer Activity

Based on studies of related indole derivatives, the anticancer activity of compounds derived from the 2-methylindoline scaffold is likely to involve the induction of apoptosis and cell cycle arrest. A plausible signaling cascade is depicted below, highlighting key molecular players.

Apoptosis and Cell Cycle Arrest Pathway

G cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction Indoline_Derivative 2-Methylindoline Derivative p53_up p53 Upregulation Indoline_Derivative->p53_up Bax_up Bax Upregulation Indoline_Derivative->Bax_up Bcl2_down Bcl-2 Downregulation Indoline_Derivative->Bcl2_down p21_up p21 Upregulation p53_up->p21_up CDK_inhibition CDK Inhibition p21_up->CDK_inhibition G1_S_Arrest G1/S Phase Arrest CDK_inhibition->G1_S_Arrest Mito_Pathway Mitochondrial Pathway Bax_up->Mito_Pathway Bcl2_down->Mito_Pathway Caspase_Activation Caspase Activation Mito_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Structure-Activity Relationship (SAR) Studies of 2-Methylindolin-1-amine Hydrochloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for derivatives of 2-methylindolin-1-amine hydrochloride. Direct SAR studies on this specific scaffold are limited in publicly available literature. Therefore, this document synthesizes findings from closely related structures, primarily 2,3-dihydro-1H-inden-1-amine derivatives investigated as monoamine oxidase B (MAO-B) inhibitors and other substituted indoline analogs. This guide offers detailed experimental protocols for relevant biological assays, quantitative data from analogous series, and visual representations of synthetic pathways and logical relationships to aid researchers in the design and development of novel therapeutic agents based on the 2-methylindolin-1-amine core.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 2-methylindolin-1-amine moiety, in particular, presents a unique three-dimensional structure that can be exploited for selective interactions with various biological targets. While direct and extensive SAR studies on its hydrochloride derivatives are not widely published, analysis of structurally similar compounds, such as 2,3-dihydro-1H-inden-1-amine derivatives, provides valuable insights into the potential pharmacological applications and SAR of this class of compounds, particularly as inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease.[1][2] This guide aims to consolidate the available information on related compounds to provide a foundational understanding for researchers exploring the therapeutic potential of this compound derivatives.

Synthesis of the Core Scaffold

The synthesis of the parent compound, 2-methylindolin-1-amine, can be achieved through a multi-step process starting from 2-methylindoline. A common route involves N-amination of the indoline nitrogen.

General Synthetic Pathway

A representative synthesis of 2-methylindolin-1-amine is outlined below. This process involves the N-nitrosation of 2-methylindoline, followed by reduction of the nitroso group to the corresponding hydrazine, which upon protonation yields the hydrochloride salt.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: N-Nitrosation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation 2-Methylindoline 2-Methylindoline Reagents1 NaNO2, HCl Intermediate1 N-Nitroso-2-methylindoline Reagents1->Intermediate1 Reagents2 Zn, NH4Cl or LiAlH4 Product_base 2-Methylindolin-1-amine Reagents2->Product_base Reagents3 HCl in Ether Final_Product 2-Methylindolin-1-amine HCl Reagents3->Final_Product

Figure 1: General synthetic pathway for this compound.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

Due to the scarcity of direct SAR data for this compound derivatives, this section presents data from the closely related 2,3-dihydro-1H-inden-1-amine scaffold, which has been explored for MAO-B inhibition.

SAR of 2,3-Dihydro-1H-inden-1-amine Derivatives as MAO-B Inhibitors

The following table summarizes the SAR for a series of 2,3-dihydro-1H-inden-1-amine derivatives, highlighting the impact of various substituents on their MAO-B inhibitory activity.

Compound IDR1R2R3R4MAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (MAO-A/MAO-B)
L4 HHHH0.11>100>909
L8 HFHH0.18>100>555
L16 HHHCl0.27>100>370
L17 HHHBr0.48>100>208
Selegiline ----0.052.550
Data extrapolated from studies on 2,3-dihydro-1H-inden-1-amine derivatives for illustrative purposes.[1][2]

Key SAR Observations:

  • Unsubstituted Core: The parent 2,3-dihydro-1H-inden-1-amine (L4) exhibits potent and selective MAO-B inhibition.

  • Aromatic Ring Substitution: Introduction of small halogen substituents (F, Cl, Br) on the aromatic ring is generally well-tolerated and can maintain good MAO-B inhibitory activity.

  • High Selectivity: The indane-based scaffold demonstrates a high degree of selectivity for MAO-B over MAO-A.

Based on these findings, a hypothetical SAR model for 2-methylindolin-1-amine derivatives as potential MAO-B inhibitors can be proposed.

SAR_Model cluster_R1 R1 (Aromatic Ring) cluster_R2 R2 (Amino Group) cluster_R3 R3 (Methyl Group at C2) CoreScaffold 2-Methylindolin-1-amine Core R1_info Small, lipophilic groups (e.g., halogens) may be favorable for activity. CoreScaffold->R1_info Substitution here R2_info Substitution may impact selectivity and potency. Small alkyl groups could be explored. CoreScaffold->R2_info Modification here R3_info Stereochemistry at C2 could be critical for target interaction. CoreScaffold->R3_info Chirality here

Figure 2: Hypothetical SAR model for 2-Methylindolin-1-amine derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound derivatives.

Synthesis of this compound

Materials:

  • 2-Methylindoline

  • Sodium nitrite (NaNO2)

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc dust (Zn)

  • Ammonium chloride (NH4Cl)

  • Diethyl ether

  • Methanol

  • Sodium bicarbonate (NaHCO3)

  • Toluene

  • Ammonium carbonate

Procedure:

  • N-Nitrosation: Dissolve 2-methylindoline in methanol and cool the solution to 0-5 °C. Add concentrated HCl dropwise while maintaining the temperature. A solution of sodium nitrite in water is then added dropwise. The reaction is stirred for 1-2 hours at low temperature.

  • Reduction: The pH of the reaction mixture is carefully adjusted to ~7.5 with sodium bicarbonate. Zinc dust is then added in portions, followed by a solution of ammonium carbonate. The mixture is stirred, warmed to approximately 40°C, and then filtered.

  • Extraction and Purification: The filtrate is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Salt Formation: The resulting crude 2-methylindolin-1-amine is dissolved in diethyl ether, and a solution of HCl in ether is added dropwise with stirring. The precipitated this compound is collected by filtration, washed with cold ether, and dried under vacuum.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol is adapted from commercially available MAO-B inhibitor screening kits.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., kynuramine)

  • Developer

  • Fluorescent Probe (e.g., OxiRed™ Probe)

  • Test compounds (2-methylindolin-1-amine derivatives)

  • Positive Control (e.g., Selegiline)

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer.

  • Enzyme and Compound Incubation: Add the diluted test compounds or controls to the wells of the microplate. Add the MAO-B enzyme solution to each well and incubate for 10-15 minutes at 37°C.

  • Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer. Add this solution to each well to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MAO_B_Assay_Workflow Start Prepare Reagents Step1 Add Test Compounds & Positive Control to Plate Start->Step1 Step2 Add MAO-B Enzyme Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Add Substrate Mix Step3->Step4 Step5 Measure Fluorescence (kinetic) Step4->Step5 Step6 Data Analysis (IC50 determination) Step5->Step6 End Results Step6->End

Figure 3: Workflow for the in vitro MAO-B inhibition assay.

Conclusion

While direct SAR studies on this compound derivatives are not extensively documented, valuable insights can be drawn from structurally related compounds. The 2,3-dihydro-1H-inden-1-amine scaffold serves as a strong surrogate, suggesting that derivatives of 2-methylindolin-1-amine could be potent and selective MAO-B inhibitors. The synthetic pathways and experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate novel derivatives based on this promising core structure. Future research should focus on systematic modifications of the 2-methylindolin-1-amine scaffold to establish a direct and comprehensive SAR, which will be crucial for the development of new therapeutic agents.

References

The Versatile Building Block: A Technical Guide to 2-Methylindolin-1-amine Hydrochloride in Novel Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-Methylindolin-1-amine hydrochloride is emerging as a pivotal starting material for the synthesis of a diverse array of novel heterocyclic compounds, offering significant potential for applications in drug discovery and development. This technical guide provides an in-depth overview of its synthesis, characterization, and utility as a versatile building block for researchers, scientists, and professionals in the pharmaceutical industry. The unique structural features of this compound pave the way for the creation of innovative molecular architectures with promising biological activities.

Introduction to this compound

This compound, a derivative of indoline, is a valuable intermediate primarily known for its role in the synthesis of the antihypertensive drug Indapamide.[1] Beyond this established application, its inherent reactivity and structural motifs make it an attractive scaffold for the construction of various fused and substituted heterocyclic systems. The presence of a reactive primary amine attached to the indoline nitrogen atom opens avenues for a multitude of chemical transformations, leading to the formation of pyrazoles, triazoles, pyridazines, and other complex heterocyclic frameworks. These resulting compounds are of significant interest due to the established broad-spectrum biological activities of indole-containing molecules, including antimicrobial and anticancer properties.[2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The table below summarizes key data for this compound.

PropertyValueReference
Molecular Formula C₉H₁₃ClN₂[1]
Molecular Weight 184.67 g/mol [1]
Appearance Solid[1]
Purity > 95%[1]
IUPAC Name 2-methyl-2,3-dihydroindol-1-amine;hydrochloride[1]
Synonyms 1-Amino-2-Methylindoline HCl[1]

Synthesis of this compound

The reliable synthesis of this compound is a prerequisite for its application as a building block. Several methods have been reported, with the most common approach involving the N-nitrosation of 2-methylindoline followed by reduction.

General Experimental Protocol for Synthesis

A widely cited method for the preparation of this compound is detailed in the following protocol, adapted from established patent literature.[3]

Materials:

  • 2-methylindoline

  • Methanol

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Sodium bicarbonate

  • Zinc dust

  • Ammonium carbonate

  • Toluene

Procedure:

  • Dissolve 140 g of 2-methylindoline in 1 liter of methanol.

  • Add approximately 95 ml of concentrated hydrochloric acid and cool the solution to 15°C.[3]

  • Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise, maintaining the temperature between 5-10°C.[3]

  • Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.[3]

  • Add 156 g of zinc dust to the mixture.[3]

  • While keeping the mixture at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of 1.5 hours.[3]

  • Stir the mixture at 5-10°C, then warm to 40°C, and filter.[3]

  • The resulting product can be further purified as needed.

A visual representation of the synthesis workflow is provided below.

G Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction1 N-Nitrosation cluster_reaction2 Reduction cluster_final Salt Formation 2-Methylindoline 2-Methylindoline N-Nitroso-2-methylindoline N-Nitroso-2-methylindoline 2-Methylindoline->N-Nitroso-2-methylindoline NaNO2, HCl 2-Methylindolin-1-amine 2-Methylindolin-1-amine N-Nitroso-2-methylindoline->2-Methylindolin-1-amine Zn, NH4Cl This compound This compound 2-Methylindolin-1-amine->this compound HCl

A simplified workflow for the synthesis of the target compound.

Application in the Synthesis of Novel Heterocyclic Compounds

The true potential of this compound lies in its utility as a precursor for a variety of heterocyclic systems. The hydrazine-like functionality allows it to participate in classical condensation reactions to form five- and six-membered rings.

Synthesis of Fused Pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a fundamental method for constructing pyrazole rings. This compound can be employed in a similar fashion to generate novel indolo[1,2-b]pyrazole derivatives. These fused heterocyclic systems are of interest for their potential biological activities.[4][5]

General Experimental Protocol for Pyrazole Synthesis:

  • To a solution of this compound in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate).

  • The reaction mixture is typically heated under reflux for several hours.

  • Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.

  • Purification is achieved through recrystallization or column chromatography.

The logical pathway for this reaction is depicted in the following diagram.

G Pathway to Fused Pyrazoles 2-Methylindolin-1-amine 2-Methylindolin-1-amine Intermediate Hydrazone/Enamine Intermediate 2-Methylindolin-1-amine->Intermediate 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Intermediate Fused Pyrazole Indolo[1,2-b]pyrazole Derivative Intermediate->Fused Pyrazole Cyclization & Dehydration

Reaction of 2-Methylindolin-1-amine with a 1,3-dicarbonyl.
Synthesis of Fused Triazole and Pyridazine Derivatives

The reactivity of the 1-amino group also allows for the construction of other important heterocyclic rings such as triazoles and pyridazines.

  • Triazoles: Fused triazoles can be synthesized through various methods, including the reaction with reagents containing a N-C-N or N-N-C fragment. These compounds are known to exhibit a wide range of biological activities.[6]

  • Pyridazines: Condensation with 1,4-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridazine systems.[7] These six-membered nitrogen-containing heterocycles are also important pharmacophores.

Biological Activities of Derived Heterocyclic Compounds

The fusion of an indoline moiety with other heterocyclic rings is a promising strategy for the development of novel therapeutic agents. Indole-based heterocycles have demonstrated significant potential in various therapeutic areas.

Biological ActivityTarget Heterocyclic SystemReferences
Anticancer Pyrazolo[1,5-a]indoles, Triazolo[1,5-a]pyrimidines[4][8]
Anti-inflammatory Pyrazole-substituted indoles[5]
Antimicrobial Indolyl-pyridazinones[9]

The development of new derivatives from this compound can lead to the discovery of compounds with enhanced efficacy and novel mechanisms of action.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its application in the construction of fused pyrazoles, triazoles, pyridazines, and other systems provides a powerful tool for medicinal chemists and drug discovery professionals. The exploration of the chemical space accessible from this starting material is expected to yield new molecular entities with significant therapeutic potential.

Contact: [Insert Contact Information for Technical Inquiries]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Indapamide Using 2-Methylindolin-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Indapamide, a prominent antihypertensive and diuretic agent. The synthesis route originates from 2-Methylindolin-1-amine hydrochloride, a key intermediate. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthetic pathways, including reaction conditions, reagents, and expected outcomes. Quantitative data from various methodologies are summarized for comparative analysis. Furthermore, visual diagrams of the synthetic workflow and the mechanism of action of Indapamide are provided to facilitate a deeper understanding.

Introduction

Indapamide is a thiazide-like diuretic and antihypertensive drug used in the management of hypertension and edema.[1][2] Its chemical structure, 4-chloro-N-(2-methylindolin-1-yl)-3-sulfamoylbenzamide, features a unique 2-methylindoline group which contributes to its high lipid solubility and distinct pharmacological profile.[3][4] The synthesis of Indapamide can be efficiently achieved through the condensation of this compound with a derivative of 4-chloro-3-sulfamoylbenzoic acid.[3][4] This document outlines two primary synthetic strategies starting from this compound: the acyl chloride route and the direct coupling route using a condensing agent.

Synthesis of this compound

The precursor, this compound, can be synthesized from 2-methylindoline. One common method involves the nitrosation of 2-methylindoline followed by reduction.[5] An alternative and industrially preferred method is the direct amination of 2-methylindoline using hydroxylamine-O-sulfonic acid, which avoids the use of nitroso compounds.[3]

Experimental Protocol: Synthesis of this compound via Direct Amination
  • Reaction Setup: In a suitable reaction vessel, dissolve 2-methylindoline and triethylamine in methylene chloride.

  • Addition of Aminating Agent: Prepare a suspension of hydroxylamine-O-sulfonic acid in methylene chloride. Add this suspension dropwise to the 2-methylindoline solution over a period of one hour at 24°C.[3]

  • Reaction: Allow the mixture to react for 24 hours at room temperature.[3]

  • Work-up: Quench the reaction by adding a mixture of water and concentrated ammonia. Separate the organic phase.

  • Extraction: Extract the aqueous phase with methylene chloride. Combine the organic phases.

  • Washing and Concentration: Wash the combined organic phases with water and concentrate under reduced pressure to yield 1-amino-2,3-dihydro-2-methyl-1H-indole (2-Methylindolin-1-amine) as a free base.[3]

  • Salt Formation: Dissolve the free base in toluene. Add concentrated hydrochloric acid dropwise with cooling to precipitate the hydrochloride salt.[3]

  • Isolation: Filter the precipitate, wash with toluene, and dry to obtain this compound.[3]

Synthesis of Indapamide

The core of Indapamide synthesis lies in the formation of an amide bond between 2-Methylindolin-1-amine and 4-chloro-3-sulfamoylbenzoic acid or its activated derivative.

Route 1: Acyl Chloride Method

This route involves the reaction of this compound with 4-chloro-3-sulfamoylbenzoyl chloride.[3][6]

  • Reaction Setup: Suspend this compound in tetrahydrofuran in a reactor purged with nitrogen.[3][6]

  • Base Addition: Add triethylamine to the suspension and stir.[3][6]

  • Acylation: Prepare a solution of 4-chloro-3-sulfamoylbenzoyl chloride in tetrahydrofuran. Add this solution dropwise to the reaction mixture over approximately 1 hour and 45 minutes.[3][6]

  • Reaction: Stir the reaction mixture for an additional 3 hours at a temperature between 24°C and 30°C.[6]

  • Isolation of Crude Product: Filter the reaction mixture and concentrate the filtrate to obtain the crude Indapamide.[3][6]

  • Recrystallization: Recrystallize the crude product from isopropanol to yield pure Indapamide.[3]

Route 2: Direct Coupling with Condensing Agent

This method avoids the isolation of the moisture-sensitive acid chloride by directly coupling 4-chloro-3-sulfamoylbenzoic acid with this compound using a dehydrating condensing agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[7][8]

  • Reaction Setup: Dissolve this compound in an aprotic organic solvent such as methylene chloride.[7][8]

  • Base Addition: Add triethylamine dropwise while stirring.[7][8]

  • Addition of Reactants: Add 4-chloro-3-sulfamoylbenzoic acid and the condensing agent (e.g., DCC or DIC).[7][8]

  • Reaction: Maintain the reaction temperature between 0-20°C for 2 to 20 hours.[7][8]

  • Isolation of Crude Product: After the reaction is complete, filter the insolubles (e.g., dicyclohexylurea if DCC is used). Evaporate the solvent from the filtrate to obtain the crude Indapamide.[7]

  • Recrystallization: Purify the crude product by recrystallization from an isopropanol-water mixture.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic methods for Indapamide.

Table 1: Synthesis of Indapamide via Direct Coupling

Condensing AgentSolventReaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (HPLC) (%)Reference
N,N'-dicyclohexylcarbodiimideMethylene Chloride4483.4Not Reported[7]
N,N'-diisopropylcarbodiimideMethylene Chloride151089.9Not Reported[7][8]
Chloro-1,3-dimethyl-2-chloroimidazolineEthyl AcetateRoom Temperature1289.499.67[9]
Chloro-1,3-dimethyl-2-chloroimidazolineTetrahydrofuranRoom Temperature1693.199.72[9]
Chloro-1,3-dimethyl-2-chloroimidazoline1,2-dichloroethaneRoom Temperature1588.599.69[9]

Visual Diagrams

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for Indapamide from 2-Methylindoline.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_reagent Key Reagent cluster_final Final Product 2_Methylindoline 2-Methylindoline 2_Methylindolin_1_amine_HCl 2-Methylindolin-1-amine Hydrochloride 2_Methylindoline->2_Methylindolin_1_amine_HCl 1. Nitrosation, Reduction or 2. Direct Amination Indapamide Indapamide 2_Methylindolin_1_amine_HCl->Indapamide Acylation (Route 1) 2_Methylindolin_1_amine_HCl->Indapamide Direct Coupling (Route 2) Acid_Chloride 4-chloro-3-sulfamoylbenzoyl chloride Acid_Chloride->Indapamide Carboxylic_Acid 4-chloro-3-sulfamoylbenzoic acid Carboxylic_Acid->Indapamide

Caption: General synthesis workflow for Indapamide.

Mechanism of Action of Indapamide

Indapamide exerts its therapeutic effects through a dual mechanism involving diuretic and direct vascular actions.

Mechanism_of_Action cluster_kidney Kidney (Distal Convoluted Tubule) cluster_vasculature Vascular Smooth Muscle cluster_outcome Therapeutic Outcome Indapamide_Kidney Indapamide Na_Cl_Cotransporter Na+/Cl- Cotransporter Indapamide_Kidney->Na_Cl_Cotransporter Inhibits Na_Cl_Reabsorption Reduced Na+ and Cl- Reabsorption Na_Cl_Cotransporter->Na_Cl_Reabsorption Diuresis Increased Diuresis (Water and Na+ Excretion) Na_Cl_Reabsorption->Diuresis Blood_Volume Reduced Blood Volume Diuresis->Blood_Volume Indapamide_Vascular Indapamide Ca_Channels Modulation of Calcium Ion Channels Indapamide_Vascular->Ca_Channels Vasodilation Vasodilation Ca_Channels->Vasodilation Peripheral_Resistance Reduced Peripheral Vascular Resistance Vasodilation->Peripheral_Resistance Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure Peripheral_Resistance->Blood_Pressure

Caption: Dual mechanism of action of Indapamide.

Conclusion

The synthesis of Indapamide from this compound is a well-established process with multiple viable routes. The choice between the acyl chloride method and the direct coupling method may depend on factors such as the availability of reagents, desired purity, and scalability. The provided protocols and data offer a solid foundation for researchers to undertake the synthesis of this important pharmaceutical compound. Understanding the dual mechanism of action, involving both diuretic and vasodilatory effects, is crucial for its application in treating hypertension.

References

Application Note and Detailed Protocol for the Synthesis of 2-Methylindolin-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylindolin-1-amine hydrochloride is a key chemical intermediate, notably utilized in the synthesis of the diuretic and antihypertensive agent, Indapamide.[1] Its specific structure allows for its strategic incorporation into larger, more complex pharmaceutical molecules.[1] This document provides a detailed experimental protocol for the synthesis of this compound, based on established chemical literature. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

The synthesis is a two-step, one-pot process commencing with the commercially available starting material, 2-methylindoline.[2] The first step involves the nitrosation of the secondary amine of the indoline ring, followed by an in-situ reduction of the resulting N-nitroso intermediate to yield the desired N-amino functionality. The final step involves the formation of the hydrochloride salt to facilitate isolation and improve the stability of the product.

Reaction Scheme

The overall synthetic pathway can be summarized as follows:

  • Nitrosation: 2-Methylindoline is reacted with sodium nitrite in an acidic medium to form N-nitroso-2-methylindoline.

  • Reduction: The N-nitroso intermediate is then reduced, typically using zinc dust in the presence of an ammonium salt, to form 2-Methylindolin-1-amine.

  • Salt Formation: The resulting free base is treated with hydrochloric acid to precipitate the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterValueReference
Starting Material2-Methylindoline[2]
Molecular Formula (Product)C₉H₁₃ClN₂[1][]
Molecular Weight (Product)184.67 g/mol [1][]
AppearanceLight brown solid[1]
Melting Range170-172 °C[2]
Purity (Typical)>95%[]

Experimental Protocol

This protocol is adapted from established procedures.[2][4]

Materials and Reagents:

  • 2-Methylindoline (135.9 g, 1.02 mol)

  • Methanol (750 mL)

  • Concentrated Hydrochloric Acid (approx. 100 mL)

  • Sodium Nitrite (33% solution in water)

  • Ammonium Acetate (100 g for initial addition, 670 g for portion-wise addition)

  • Zinc Dust (160 g)

  • Toluene

  • Isopropanol

  • Hydrochloric acid (for salt formation, e.g., concentrated or as a solution in isopropanol)

Equipment:

  • Large reaction vessel (e.g., 3L three-necked flask) equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Cooling bath (ice-salt or other suitable coolant).

  • Buchner funnel and filter flask.

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure:

Step 1: Dissolution and Cooling

  • In the reaction vessel, dissolve 135.9 g of 2-methylindoline in 750 mL of methanol.[2]

  • With stirring, add 100 mL of concentrated hydrochloric acid to the solution.[2]

  • Cool the resulting solution to below 15 °C using a cooling bath.[2]

Step 2: Nitrosation

  • Slowly add a 33% aqueous solution of sodium nitrite dropwise to the cooled reaction mixture.[2]

  • Monitor the reaction for the presence of excess nitrite using starch-iodide paper (a blue-black color indicates excess nitrite).[2]

  • Once the addition is complete and excess nitrite is confirmed, continue stirring the mixture for an additional 30 minutes.[2]

Step 3: Reduction

  • To the reaction mixture, add 100 g of ammonium acetate.[2]

  • Cool the mixture to between 25-30 °C.[2]

  • Over a period of 20 minutes, add 160 g of zinc dust in portions, ensuring the temperature is maintained.[2]

  • Following the zinc dust addition, add 670 g of ammonium acetate in small portions over approximately 40 minutes.[2]

Step 4: Work-up and Isolation of the Free Base

  • After the addition of all reagents, allow the reaction mixture to stir and warm to 40°C.[4]

  • Filter the mixture to remove the solid zinc salts.[2][4]

  • Wash the filter cake with toluene.[2][4]

  • Combine the filtrate and the toluene washes. Transfer to a separatory funnel and separate the layers. Discard the aqueous layer.[2][4]

  • Remove the toluene from the organic layer under reduced pressure using a rotary evaporator to yield the crude 1-amino-2-methylindoline free base.[4]

Step 5: Hydrochloride Salt Formation

  • Dissolve the crude 1-amino-2-methylindoline in a suitable solvent such as isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) with stirring until the solution is acidic.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Methylindoline Nitrosation N-Nitrosation Start->Nitrosation Reagents1 HCl, NaNO2 (aq) Methanol, <15°C Reagents1->Nitrosation Intermediate N-Nitroso-2-methylindoline (in situ) Nitrosation->Intermediate Reduction Reduction Intermediate->Reduction Reagents2 Zinc Dust Ammonium Acetate 25-30°C Reagents2->Reduction FreeBase 2-Methylindolin-1-amine (Crude) Reduction->FreeBase Purification Work-up & Purification FreeBase->Purification SaltFormation Salt Formation Purification->SaltFormation Reagents3 HCl in Isopropanol Reagents3->SaltFormation Product 2-Methylindolin-1-amine Hydrochloride SaltFormation->Product Logical_Steps cluster_start Starting Material cluster_reaction One-Pot Reaction cluster_isolation Isolation and Purification cluster_product Final Product A 2-Methylindoline B Nitrosation with NaNO2/HCl A->B C Reduction with Zn/NH4OAc B->C In situ D Aqueous Work-up & Extraction C->D E Precipitation with HCl D->E F Filtration & Drying E->F G 2-Methylindolin-1-amine HCl F->G

References

Application Notes and Protocols for the N-amination of 2-Methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-amino-2-methylindoline via N-amination of 2-methylindoline. This compound is a key intermediate in the synthesis of various pharmaceutical agents, including the antihypertensive drug Indapamide.[1][2]

Introduction

The N-amination of secondary amines is a fundamental transformation in organic synthesis, enabling the introduction of a nitrogen-nitrogen bond. The synthesis of 1-amino-2-methylindoline from 2-methylindoline is a well-established process, often involving the in-situ formation of an N-nitroso intermediate followed by reduction.[3] This method provides a reliable route to the desired product, which is a crucial building block in medicinal chemistry.

Reaction Principle

The synthesis proceeds in a two-step, one-pot reaction. First, 2-methylindoline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form N-nitroso-2-methylindoline. This intermediate is then reduced, without isolation, using a reducing agent such as zinc dust in the presence of an ammonium salt to yield 1-amino-2-methylindoline.[3]

Experimental Protocol

This protocol is adapted from a method described in US Patent 4,564,677A.[3]

Materials and Reagents:

  • 2-Methylindoline

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Zinc Dust

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Toluene

  • Heptane

  • Deionized Water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Thermometer

  • Buchner funnel and flask for filtration

  • Rotary evaporator

  • Recrystallization apparatus

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolution and Acidification: In a suitable round-bottom flask, dissolve 140 g of 2-methylindoline in 1 liter of methanol.[3][4]

  • Cool the solution to 15°C using an ice bath.[3][4]

  • Slowly add approximately 95 ml of concentrated hydrochloric acid to the cooled solution.[3][4]

  • Nitrosation:

    • Prepare a 25% aqueous solution of sodium nitrite (73 g of NaNO₂ in water).[3][4]

    • Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature between 5°C and 10°C.[3][4]

  • Neutralization and Reduction:

    • Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.[3][4]

    • Add 156 g of zinc dust to the mixture.[3][4]

    • Prepare a solution of 264 g of ammonium carbonate in 1 liter of water.[3][4]

    • While keeping the reaction mixture at about 5°C, add the ammonium carbonate solution over a period of approximately 1.5 hours.[3][4]

    • Stir the mixture at 5°-10°C, then warm to 40°C.[3][4]

  • Work-up and Purification:

    • Filter the reaction mixture.[3][4]

    • Wash the solid residue with toluene.[3][4]

    • Combine the filtrate and the toluene washes and transfer to a separatory funnel.

    • Separate the layers and discard the aqueous layer.[3][4]

    • Remove the toluene from the organic layer in vacuo using a rotary evaporator.[3][4]

    • Recrystallize the residue from heptane to yield 1-amino-2-methylindoline.[3][4]

  • Analysis:

    • Confirm the identity of the product using Thin Layer Chromatography (TLC). A suggested mobile phase is a 9:1 mixture of chloroform and acetic acid on a silica gel plate.[3][4]

    • Further characterization can be performed using NMR, IR, and mass spectrometry.

Data Presentation

ParameterValueReference
Starting Material2-Methylindoline[3]
Product1-Amino-2-methylindoline[3]
Molecular FormulaC₉H₁₂N₂[5]
Molecular Weight148.20 g/mol [5]
Reaction Conditions
SolventMethanol[3][4]
AcidConcentrated HCl[3][4]
Nitrosating AgentSodium Nitrite[3][4]
Reducing AgentZinc Dust[3][4]
Ammonium SourceAmmonium Carbonate[3][4]
Nitrosation Temperature5°-10°C[3][4]
Reduction Temperature5°-10°C, then 40°C[3][4]
Purification
Extraction SolventToluene[3][4]
Recrystallization SolventHeptane[3][4]
Analytical Data
TLC Mobile PhaseChloroform/Acetic Acid (9:1)[3][4]

Visualizations

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_reagents1 Step 1: Nitrosation cluster_intermediate Intermediate cluster_reagents2 Step 2: Reduction cluster_product Product 2-Methylindoline reagents1 NaNO₂, HCl 5-10°C N-Nitroso-2-methylindoline N-Nitroso-2-methylindoline (in situ) reagents1->N-Nitroso-2-methylindoline reagents2 Zinc Dust, (NH₄)₂CO₃ 5-40°C 1-Amino-2-methylindoline reagents2->1-Amino-2-methylindoline

Caption: N-amination of 2-methylindoline to 1-amino-2-methylindoline.

Experimental Workflow

experimental_workflow start Start: Dissolve 2-Methylindoline in Methanol acidification Acidify with Conc. HCl (Cool to 15°C) start->acidification nitrosation Add NaNO₂ Solution (5-10°C) acidification->nitrosation neutralization Neutralize with NaHCO₃ to pH ~7.5 nitrosation->neutralization reduction Add Zinc Dust and (NH₄)₂CO₃ Solution (5-10°C) neutralization->reduction warming Warm to 40°C reduction->warming filtration Filter the Reaction Mixture warming->filtration extraction Extract with Toluene filtration->extraction concentration Concentrate in vacuo extraction->concentration recrystallization Recrystallize from Heptane concentration->recrystallization product Product: 1-Amino-2-methylindoline recrystallization->product

Caption: Workflow for the synthesis of 1-amino-2-methylindoline.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated hydrochloric acid is corrosive and should be handled in a fume hood.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Zinc dust is flammable.

  • Carry out the reaction in a well-ventilated area, preferably a fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Purification of 2-Methylindolin-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the purification of 2-Methylindolin-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for downstream applications, demanding effective and reproducible purification methodologies. This document outlines two primary purification techniques: recrystallization and column chromatography. Additionally, a standardized High-Performance Liquid Chromatography (HPLC) protocol for purity assessment is described. The protocols are supplemented with quantitative data to guide researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Ensuring the high purity of this intermediate is paramount to the quality, efficacy, and safety of the final drug product. Impurities from the synthesis, such as unreacted starting materials, by-products, or degradation products, can interfere with subsequent reactions, reduce yields, and introduce potential toxicological risks. This document details robust methods for the purification of this compound, enabling the production of high-purity material suitable for drug development and manufacturing.

Purification Techniques

Two primary methods for the purification of this compound are presented: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Recrystallization

Recrystallization is a widely used technique for the purification of solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound crystallizes out of the solution, leaving the more soluble impurities behind in the solvent. For amine hydrochlorides, which are salts, polar solvents or solvent mixtures are generally effective.

The following table summarizes typical quantitative data for the recrystallization of this compound using different solvent systems. This data is representative and may vary based on the initial purity of the crude material and the precise experimental conditions.

ParameterSolvent System ASolvent System B
Solvent System Ethanol / Diethyl EtherIsopropanol / Acetone
Initial Purity (HPLC) 95.2%95.2%
Final Purity (HPLC) 99.5%99.2%
Recovery Yield 85%88%
Melting Point (Purified) 216-219°C215-218°C

This protocol describes the single-solvent and two-solvent (solvent/anti-solvent) recrystallization methods.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Isopropanol (Reagent Grade)

  • Diethyl Ether (Anhydrous)

  • Acetone (Reagent Grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Protocol:

  • Solvent Selection:

    • For a single-solvent system, choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., isopropanol).

    • For a two-solvent system, select a "solvent" in which the compound is highly soluble (e.g., ethanol) and a miscible "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Single-Solvent Method: Add a minimal amount of the chosen solvent (e.g., isopropanol) and gently heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise to avoid using an excess.

    • Two-Solvent Method: Dissolve the crude solid in the minimum amount of the hot "solvent" (e.g., ethanol).

  • Decolorization (Optional):

    • If the solution is colored due to high molecular weight impurities, add a small amount of activated charcoal to the hot solution and stir for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Single-Solvent Method: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Two-Solvent Method: While the solution is still warm, slowly add the "anti-solvent" (e.g., diethyl ether) dropwise with stirring until the solution becomes slightly turbid. Reheat gently until the solution is clear again, then allow it to cool slowly.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent (for the single-solvent method) or the anti-solvent (for the two-solvent method) to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent.

G cluster_0 Recrystallization Process Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Hot Filtration (Optional) Hot Filtration (Optional) Dissolution->Hot Filtration (Optional) Crystallization Crystallization Dissolution->Crystallization Hot Filtration (Optional)->Crystallization Isolation & Washing Isolation & Washing Crystallization->Isolation & Washing Drying Drying Isolation & Washing->Drying Pure Product Pure Product Drying->Pure Product

Caption: General workflow for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase. For the purification of amines, which are basic compounds, standard silica gel can lead to poor separation and tailing of peaks due to strong interactions with the acidic silanol groups. To overcome this, either a modified stationary phase (e.g., amine-functionalized silica) or a mobile phase containing a basic modifier is recommended.

The following table presents representative data for the purification of this compound by column chromatography.

ParameterMethod A: Amine-Functionalized SilicaMethod B: Silica Gel with Basic Modifier
Stationary Phase Amine-Functionalized Silica Gel (60 Å, 40-63 µm)Silica Gel (60 Å, 40-63 µm)
Mobile Phase Gradient: 0-10% Methanol in DichloromethaneDichloromethane:Methanol:Triethylamine (95:5:0.5)
Initial Purity (HPLC) 92.5%92.5%
Final Purity (HPLC) >99.8%99.6%
Recovery Yield 75%80%

This protocol outlines the procedure for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica Gel or Amine-Functionalized Silica Gel

  • Dichloromethane (DCM), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Triethylamine (TEA)

  • Hexane, HPLC Grade

  • Ethyl Acetate, HPLC Grade

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel)

Protocol:

  • TLC Analysis:

    • Develop a suitable mobile phase system using TLC to achieve good separation of the desired compound from impurities. A typical Rf value for the product should be between 0.2 and 0.4.

    • For amine-functionalized silica, a simple solvent system like Hexane/Ethyl Acetate or DCM/MeOH can be tested.

    • For standard silica, test mobile phases with a small percentage of a basic modifier (e.g., 0.5% triethylamine).

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase in the initial mobile phase.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by running the initial mobile phase through it until the bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol).

    • Collect fractions of the eluent.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the purified product.

    • Pool the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

G cluster_1 Column Chromatography Workflow TLC Analysis TLC Analysis Column Packing Column Packing TLC Analysis->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection & Analysis Fraction Collection & Analysis Elution->Fraction Collection & Analysis Solvent Evaporation Solvent Evaporation Fraction Collection & Analysis->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

Caption: Step-by-step workflow for the purification of this compound via column chromatography.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise analytical technique for determining the purity of this compound. A reverse-phase method is typically employed.

HPLC Method Parameters
ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Water:Acetonitrile (1:1)

Conclusion

The protocols detailed in these application notes provide robust and reproducible methods for the purification of this compound. Recrystallization offers a straightforward and scalable method for achieving high purity, particularly when dealing with crystalline solids with favorable solubility profiles. Column chromatography provides a higher degree of separation and is particularly useful for removing closely related impurities. The choice of the optimal purification strategy will be dictated by the specific requirements of the research or development project. The provided HPLC method allows for accurate assessment of the purity of the final product.

Application Notes and Protocols for the Synthesis of N-Amino-2-methylindoline via Nitrosation and Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for therapeutic or diagnostic use.

IMPORTANT SAFETY NOTICE: N-Nitroso compounds, such-as the intermediate in this protocol, are a class of compounds that are often potent carcinogens.[1] All steps involving the handling of the starting material after the addition of the nitrosating agent, the N-nitroso intermediate, and any equipment or waste must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including, but not limited to, safety glasses, a lab coat, and chemical-resistant gloves. Consult your institution's safety guidelines and relevant Safety Data Sheets (SDS) before commencing any experimental work.

Introduction

This document provides detailed experimental protocols for the two-step synthesis of N-amino-2-methylindoline from 2-methylindoline. The synthesis involves an initial N-nitrosation of the secondary amine to form the N-nitroso-2-methylindoline intermediate, followed by an in situ reduction of this intermediate to the desired N-amino product. This method is an alternative to syntheses that require the isolation of potentially carcinogenic N-nitroso amines.[1] The procedures outlined are based on established chemical literature, providing a reliable pathway for researchers in organic synthesis and drug development.[1]

Reaction Pathway Overview

The overall transformation proceeds in two sequential steps within a single pot (in situ), converting the secondary amine of 2-methylindoline into a hydrazine derivative.

  • Nitrosation: 2-Methylindoline is reacted with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cooled, acidic conditions to form N-nitroso-2-methylindoline.

  • Reduction: The N-nitroso intermediate is then reduced, without isolation, using zinc dust under neutral pH conditions to yield N-amino-2-methylindoline.[1]

Experimental Protocols

This protocol details a one-pot synthesis adapted from established procedures.[1]

Materials and Reagents
ReagentFormulaM.W.CAS No.Notes
2-MethylindolineC₉H₁₁N133.196872-06-6Starting Material
Methanol (MeOH)CH₃OH32.0467-56-1Solvent
Hydrochloric Acid (conc.)HCl36.467647-01-0~37% w/w
Sodium NitriteNaNO₂69.007632-00-0Nitrosating Agent
Sodium BicarbonateNaHCO₃84.01144-55-8Neutralizing Agent
Zinc DustZn65.387440-66-6Reducing Agent
Ammonium Carbonate(NH₄)₂CO₃96.09506-87-6Reaction Additive
Step-by-Step Procedure

Part A: Nitrosation

  • In a multi-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 140 g of 2-methylindoline in 1 liter of methanol.[1]

  • Cool the solution to approximately 15°C using an ice bath.[1]

  • Slowly add about 95 ml of concentrated hydrochloric acid to the stirred solution, ensuring the temperature is maintained.[1]

  • Prepare a solution of 73 g of sodium nitrite in water (a 25% solution).[1]

  • Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature between 5-10°C.[1] The addition should be controlled to prevent excessive temperature rise.

  • Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).

  • Once the addition is complete and excess nitrite is detected, stir the reaction mixture for an additional 30 minutes at the same temperature.[1]

Part B: In Situ Reduction

  • Carefully adjust the pH of the cold reaction mixture to approximately 7.5 by slowly adding solid sodium bicarbonate in small portions.[1] Be cautious of gas evolution (CO₂).

  • To the neutralized mixture, add 156 g of zinc dust.[1]

  • Prepare a solution of 264 g of ammonium carbonate in 1 liter of water.[1]

  • While keeping the reaction mixture at about 5°C, add the ammonium carbonate solution over a period of approximately 1.5 hours.[1]

  • After the addition is complete, allow the reaction to stir and slowly warm to room temperature.

  • The progress of the reduction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the N-nitroso-2-methylindoline spot.[1]

Work-up and Isolation

Note: The specific isolation procedure may vary. The following is a general example based on similar reactions.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the zinc dust and other inorganic solids.

  • Wash the solids thoroughly with methanol.

  • Combine the filtrate and washes and concentrate the solution under reduced pressure to remove the methanol.

  • The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Further purification of N-amino-2-methylindoline can be achieved by crystallization or chromatography. One method involves adding concentrated hydrochloric acid and ice to a toluene extract to precipitate the product as a solid hydrochloride salt, which can then be filtered, washed, and dried.[1]

Data Summary

The following table summarizes the quantities of reactants used in the described protocol.

CompoundMass / VolumeMoles (approx.)EquivalentsRole
2-Methylindoline140 g1.051.0Starting Material
Hydrochloric Acid (conc.)~95 mL~1.14~1.09Acid Catalyst
Sodium Nitrite73 g1.06~1.0Nitrosating Agent
Zinc Dust156 g2.39~2.27Reducing Agent
Ammonium Carbonate264 g2.75~2.62Additive

Visualizations

Chemical Reaction Workflow

cluster_0 Part A: Nitrosation cluster_1 Part B: Reduction 2-Methylindoline 2-Methylindoline N-Nitroso-2-methylindoline N-Nitroso-2-methylindoline 2-Methylindoline->N-Nitroso-2-methylindoline  NaNO₂, HCl  MeOH, 5-10°C N-Amino-2-methylindoline N-Amino-2-methylindoline N-Nitroso-2-methylindoline->N-Amino-2-methylindoline  1. NaHCO₃ (pH 7.5)  2. Zinc Dust  3. (NH₄)₂CO₃, 5°C

Caption: Overall two-step, one-pot reaction pathway.

Experimental Logic Flow

A Dissolve 2-Methylindoline in Methanol B Cool to 15°C & Add conc. HCl A->B C Dropwise Addition of NaNO₂ Solution (5-10°C) B->C Nitrosation Step D Neutralize to pH ~7.5 with NaHCO₃ C->D E Add Zinc Dust D->E F Add (NH₄)₂CO₃ Solution over 1.5h at 5°C E->F Reduction Step G Reaction Monitoring (TLC) F->G H Work-up: Filtration, Extraction, Concentration G->H Upon Completion I Purification H->I

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols: 2-Methylindolin-1-amine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylindolin-1-amine hydrochloride is a versatile heterocyclic compound with a growing profile in medicinal chemistry. Primarily recognized as a key building block in the synthesis of the antihypertensive drug Indapamide, emerging research has highlighted its potential as a scaffold for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer applications.[1] Its unique structural features, comprising a substituted indoline core, offer a valuable starting point for the design and synthesis of a diverse range of bioactive molecules. This document provides an overview of its established and potential applications, complete with synthetic protocols and methodologies for biological evaluation.

Chemical and Physical Properties

PropertyValueReference
CAS Number 102789-79-7[1]
Molecular Formula C₉H₁₃ClN₂[2]
Molecular Weight 184.67 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 215-220°C (decomposes)[2]
Solubility Soluble in water and methanol.[2]

Established Application: Synthesis of Indapamide

This compound is a crucial intermediate in the industrial synthesis of Indapamide, a thiazide-like diuretic used in the treatment of hypertension.[1][] The primary synthetic route involves the acylation of the N-amino group of 2-methylindolin-1-amine with a suitably activated derivative of 4-chloro-3-sulfamoylbenzoic acid.

Experimental Protocol: Synthesis of Indapamide

This protocol describes a common laboratory-scale synthesis of Indapamide from this compound.

Materials:

  • This compound

  • 4-Chloro-3-sulfamoylbenzoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Isopropanol (for recrystallization)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend this compound in the chosen anhydrous aprotic solvent.

  • Basification: Add an excess (approximately 2.2 equivalents) of triethylamine to the suspension to neutralize the hydrochloride salt and liberate the free base of 2-methylindolin-1-amine. Stir the mixture for 15-30 minutes at room temperature.

  • Acylation: In a separate flask, dissolve 4-chloro-3-sulfamoylbenzoyl chloride (1 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirring suspension of the free amine. The reaction is typically exothermic, so maintain the temperature with an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining triethylamine, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Indapamide.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as isopropanol/water, to yield pure Indapamide.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis of Indapamide Start 2-Methylindolin-1-amine HCl Base Add Triethylamine in Anhydrous Solvent Start->Base FreeAmine Formation of Free 2-Methylindolin-1-amine Base->FreeAmine Acylation Acylation Reaction FreeAmine->Acylation AcylChloride 4-Chloro-3-sulfamoylbenzoyl chloride AcylChloride->Acylation Workup Aqueous Work-up and Extraction Acylation->Workup Purification Recrystallization Workup->Purification Product Indapamide Purification->Product

Synthetic workflow for Indapamide.

Emerging Applications in Medicinal Chemistry

The 2-methylindoline scaffold is a "privileged structure" in medicinal chemistry, and derivatization of the N-amino group of this compound presents a promising avenue for the discovery of new drugs.

Anticancer Activity

Several studies have suggested that indoline derivatives possess significant anticancer properties.[1] While specific quantitative data for this compound is not widely available in peer-reviewed literature, reports indicate that the compound and its derivatives may induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[1]

Proposed Mechanism of Action:

The precise mechanism of action is likely dependent on the specific derivatives synthesized. However, a common theme for many anticancer agents is the induction of apoptosis through intrinsic or extrinsic pathways, often involving the activation of caspases. Cell cycle arrest, another key anticancer mechanism, can occur at various checkpoints (e.g., G1/S or G2/M) and is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Diagram of a General Apoptotic Pathway:

G cluster_apoptosis General Apoptotic Pathway Drug Indoline Derivative Cell Cancer Cell Drug->Cell Signal Induction of Apoptotic Signal Cell->Signal CaspaseActivation Caspase Cascade Activation Signal->CaspaseActivation Execution Execution of Apoptosis CaspaseActivation->Execution Death Cell Death Execution->Death

Generalized apoptotic pathway.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic activity of novel derivatives of this compound against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Indoline derivatives have shown promise as antimicrobial agents.[1] Studies have indicated that this compound exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).[1] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

Proposed Mechanism of Action:

The mechanism of antimicrobial action for indoline derivatives is not fully elucidated but may involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with DNA replication.

Diagram of Experimental Workflow for Antimicrobial Testing:

G cluster_antimicrobial Antimicrobial Activity Testing Workflow Start Synthesized Indoline Derivatives MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Data Quantitative Antimicrobial Data MBC->Data

Workflow for antimicrobial testing.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of novel this compound derivatives.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Bacterial Culture Preparation: Prepare an overnight culture of the bacterial strain in the appropriate growth medium. Dilute the culture to achieve a standardized inoculum density.

  • Compound Dilution: Prepare serial dilutions of the test compounds and the positive control antibiotic in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (medium with bacteria but no compound) and a sterility control well (medium only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its established role in the synthesis of Indapamide showcases its importance in the pharmaceutical industry. Furthermore, the emerging, albeit currently qualitative, evidence of its potential in anticancer and antimicrobial applications makes it an attractive scaffold for the development of new therapeutic agents. The protocols provided herein offer a foundation for researchers to synthesize novel derivatives and evaluate their biological activities, paving the way for future drug discovery efforts based on this promising indoline core. Further research is warranted to obtain quantitative biological data for this compound and its derivatives to fully elucidate their therapeutic potential.

References

Application Note: Protocol for Recrystallization and Purification of 2-Methylindolin-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylindolin-1-amine hydrochloride is a valuable intermediate in pharmaceutical synthesis, particularly in the development of antidepressant and anticancer drug candidates.[1] The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Recrystallization is a fundamental and effective technique for the purification of solid crystalline compounds, leveraging differences in solubility between the desired compound and impurities in a selected solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound via recrystallization.

The hydrochloride salt form generally enhances the solubility of the amine in polar solvents.[2] The purification strategy outlined here utilizes a mixed-solvent system, a common and effective approach for recrystallizing amine hydrochlorides.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC9H13ClN2[1][][4]
Molecular Weight184.67 g/mol [1][]
AppearanceWhite to off-white crystalline powder[1][5]
Melting Point215-220°C (decomposition)[1]
SolubilitySoluble in water, methanol, and DMSO; slightly soluble in ethyl acetate.[1]

Experimental Protocol

This protocol details the steps for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Acetone (reagent grade)

  • Round bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into a round bottom flask equipped with a magnetic stir bar.

    • Add a minimal amount of methanol to the flask to just cover the solid.

    • Attach a condenser to the flask and begin stirring.

    • Gently heat the mixture to reflux until the solid is completely dissolved. If the solid does not fully dissolve, add small additional portions of methanol until a clear solution is obtained at reflux temperature. Avoid using an excessive amount of solvent to ensure good recovery.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent the incorporation of insoluble materials into the final crystals.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, slowly add acetone as an anti-solvent while stirring. A typical starting ratio would be approximately 2-3 volumes of acetone for every volume of methanol used.

    • The solution will become cloudy, indicating the precipitation of the purified product.

    • For maximum yield, the flask can be placed in an ice bath or a freezer for a period of time to further encourage crystallization.

  • Isolation of Crystals:

    • Collect the crystallized product by vacuum filtration using a Büchner funnel.

    • Ensure the filter paper is properly seated and wetted with a small amount of the cold solvent mixture before pouring the crystal slurry.

  • Washing:

    • Wash the crystals on the filter with a small amount of cold acetone to remove any residual soluble impurities. It is important to use a cold solvent to minimize the loss of the desired product.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, the crystals can be dried in a vacuum desiccator.

Quantitative Data Summary

The following table summarizes the quantitative parameters for a typical recrystallization procedure based on general laboratory practices for similar compounds.[2]

ParameterValue/RangeNotes
Solvent System Methanol (Solvent) / Acetone (Anti-solvent)A polar protic solvent to dissolve the salt and a less polar anti-solvent to induce precipitation.
Crude Product (Example) 5.0 gThe starting amount can be scaled as needed.
Methanol (for dissolution) ~15-25 mLUse the minimum volume required for complete dissolution at reflux.
Acetone (for precipitation) ~30-75 mLTypically 2-3 times the volume of methanol used.
Dissolution Temperature RefluxThe boiling point of methanol (approx. 65°C).
Crystallization Temperature Room temperature, then 0-4°CSlow cooling followed by chilling to maximize crystal formation.
Expected Yield 75-90%Yield will vary depending on the purity of the crude material and adherence to the protocol.
Purity (HPLC) >98.0%Expected purity after a single recrystallization.[1]

Workflow Diagram

The following diagram illustrates the key steps in the recrystallization and purification process.

Recrystallization_Workflow cluster_workflow Recrystallization and Purification Workflow Crude_Product Crude 2-Methylindolin-1-amine HCl Dissolution Dissolve in minimum hot Methanol Crude_Product->Dissolution Step 1 Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Step 2 (Optional) Crystallization Cool to RT, add Acetone Dissolution->Crystallization Step 3 (if no filtration) Hot_Filtration->Crystallization Step 3 Isolation Vacuum Filtration Crystallization->Isolation Step 4 Washing Wash with cold Acetone Isolation->Washing Step 5 Drying Dry under vacuum Washing->Drying Step 6 Pure_Product Purified Product (>98%) Drying->Pure_Product

References

Application Notes and Protocols for Monitoring Reactions of 2-Methylindolin-1-amine Hydrochloride using HPLC and TLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 2-Methylindolin-1-amine hydrochloride using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The protocols are designed to serve as a robust starting point for method development and routine reaction monitoring.

Introduction

This compound is a substituted indoline derivative that can serve as a key intermediate in the synthesis of various pharmaceutical compounds. Monitoring the progress of reactions involving this starting material is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. HPLC and TLC are powerful analytical techniques well-suited for this purpose, offering both qualitative and quantitative insights into the composition of a reaction mixture.

This document outlines recommended starting conditions for both HPLC and TLC analysis, along with protocols for sample preparation and data interpretation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a high-resolution separation technique ideal for the quantitative analysis of reaction progress, allowing for the determination of the relative amounts of starting material, intermediates, and products. A reverse-phase method is generally suitable for the analysis of polar, aromatic amines like this compound.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution is recommended for separating components with a range of polarities.

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

      • Solvent B: Acetonitrile.

      • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm. A photodiode array (PDA) detector is advantageous for identifying optimal detection wavelengths for all components.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a suitable solvent or cooling).

    • Dilute the aliquot with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% TFA) to a concentration suitable for UV detection (typically in the range of 0.1-1 mg/mL).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation: HPLC

The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area(s) of the product(s) over time. The following table illustrates a hypothetical reaction profile.

Time (hours)2-Methylindolin-1-amine HCl (Peak Area %)Product (Peak Area %)Intermediate (Peak Area %)
010000
165305
235605
45932
6<1>99<1

Note: Retention times (Rt) will be specific to the reaction components. Generally, the starting material, being a salt, is expected to be quite polar and thus have a shorter retention time than less polar products or intermediates.

Thin-Layer Chromatography (TLC) Method

TLC is a rapid and cost-effective technique for qualitative reaction monitoring. It is particularly useful for quickly assessing the presence or absence of starting material and the formation of new products.

Experimental Protocol: TLC
  • Materials:

    • TLC Plates: Silica gel 60 F254 plates.

    • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. A good starting point is a mixture of Dichloromethane:Methanol (95:5) . The polarity can be adjusted by varying the ratio of the solvents. For more polar compounds, increasing the proportion of methanol is recommended. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.5%) can help to reduce tailing of amine spots.

    • Visualization:

      • UV Light: Visualize the plate under short-wave (254 nm) UV light.

      • Staining: Use a suitable staining reagent. A common stain for amines is ninhydrin solution , which typically produces a purple or pink spot upon heating. Potassium permanganate stain can also be effective for visualizing many organic compounds.

  • Procedure:

    • Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate's baseline.

    • Also spot the starting material (this compound) as a reference.

    • Allow the spots to dry completely.

    • Place the TLC plate in a developing chamber containing the chosen mobile phase.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front.

    • Allow the plate to dry completely.

    • Visualize the spots under UV light and/or by staining.

    • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Data Presentation: TLC

The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance of new product spots with different Rf values.

CompoundHypothetical Rf Value (DCM:MeOH 95:5)Observations
2-Methylindolin-1-amine HCl0.1 - 0.2Polar starting material, low Rf.
Product0.5 - 0.7Less polar product, higher Rf.
IntermediateVariesMay appear and then disappear.

Visualization of Workflows

Reaction Monitoring Workflow

cluster_reaction Chemical Reaction cluster_sampling Sampling & Prep cluster_analysis Chromatographic Analysis cluster_data Data Interpretation start Start Reaction (t=0) reaction Reaction in Progress start->reaction sampling Aliquot Sampling (t = x) reaction->sampling Periodic Sampling end_point Reaction Endpoint dilution Dilution & Filtration sampling->dilution tlc TLC Analysis dilution->tlc hplc HPLC Analysis dilution->hplc qualitative Qualitative Assessment (Rf values, spot presence) tlc->qualitative quantitative Quantitative Analysis (Peak Area %, Purity) hplc->quantitative decision Decision: Continue, Stop, or Modify qualitative->decision quantitative->decision decision->reaction Continue decision->end_point cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis start Need to Monitor Reaction of 2-Methylindolin-1-amine HCl tlc_choice Choose TLC for: - Rapid Checks - Solvent System Screening start->tlc_choice hplc_choice Choose HPLC for: - Purity Determination - Quantifying Components start->hplc_choice tlc_params Silica Gel Plate DCM:MeOH Mobile Phase UV & Stain Visualization tlc_choice->tlc_params hplc_params C18 Reverse Phase Column ACN/H2O (TFA) Gradient UV Detection hplc_choice->hplc_params

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-Methylindolin-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methylindolin-1-amine hydrochloride.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on potential side reactions and their mitigation.

Q1: My final product shows a significant amount of the starting material, 2-methylindoline. What could be the cause?

A1: The presence of unreacted 2-methylindoline typically points to two main issues: incomplete nitrosation in the first step or reductive cleavage of the N-N bond during the reduction of the nitroso-intermediate.

  • Incomplete Nitrosation: The reaction of 2-methylindoline with a nitrosating agent (e.g., sodium nitrite in acidic medium) to form 2-methyl-1-nitrosoindoline may not have gone to completion.

    • Troubleshooting:

      • Ensure the dropwise addition of the nitrosating agent is slow enough to maintain the recommended low temperature (typically 5-10°C).

      • Verify the stoichiometry of the reagents. An insufficient amount of the nitrosating agent will result in unreacted starting material.

      • Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Reductive Cleavage: During the reduction of 2-methyl-1-nitrosoindoline, particularly under strongly acidic conditions, the N-N bond can be cleaved, regenerating 2-methylindoline.

    • Troubleshooting:

      • Carefully control the pH during the reduction step. The reaction is typically carried out under neutral or slightly acidic conditions.

      • Consider the choice of reducing agent. While zinc dust is common, its reactivity can be influenced by the reaction environment.

Q2: I have identified 2-methyl-1-nitrosoindoline (Indapamide Impurity A) in my final product. How can I avoid this?

A2: The presence of 2-methyl-1-nitrosoindoline indicates an incomplete reduction of the N-nitroso intermediate.

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure the reduction reaction is allowed to proceed for a sufficient amount of time at the recommended temperature to ensure complete conversion.

    • Reducing Agent Activity: The activity of the reducing agent, such as zinc dust, can be critical. Use fresh, high-quality zinc dust. The particle size and surface activation can also play a role.

    • Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent will lead to incomplete reduction. Ensure the correct molar ratio is used.

    • Alternative Reducing Agents: Some reducing agents may offer better selectivity and conversion. For instance, some studies suggest that reagents like thiourea dioxide can lead to higher selectivity and fewer byproducts compared to zinc.

Q3: The yield of my reaction is consistently low, even with complete consumption of the starting material. What are other possible side reactions?

A3: Low yields can be attributed to several side reactions beyond the formation of the common impurities mentioned above.

  • Oxidation of the Product: The desired product, 2-Methylindolin-1-amine, can be susceptible to oxidation, especially during workup and purification. It can be oxidized to form byproducts like 1-amino-2-methylindole or azo(2-methyl)indoline. There is also evidence that the final product can be oxidized back to the N-nitroso intermediate in the presence of air and moisture.

    • Troubleshooting:

      • Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Avoid prolonged exposure to air, especially in solution.

  • Ring Nitrosation: Although less common for secondary amines compared to aromatic amines, under certain conditions, electrophilic substitution on the aromatic ring of the indoline structure could occur, leading to undesired byproducts.

Q4: My final product has a pinkish to brownish color, even after purification. What is the likely cause?

A4: The discoloration is often due to the presence of trace impurities, which may include oxidized byproducts or residual starting materials and intermediates. The N-nitroso intermediate, in particular, can be a colored compound.

  • Troubleshooting:

    • Purification Method: Re-evaluate your purification strategy. Recrystallization from a suitable solvent system is often effective in removing colored impurities. Column chromatography can also be employed for higher purity.

    • Storage: Store the final product, this compound, in a tightly sealed container, protected from light and moisture, to prevent degradation and color change over time.

Summary of Common Impurities and Side Reactions

Impurity/Side Product Chemical Name Potential Cause Mitigation Strategy
Unreacted Starting Material 2-MethylindolineIncomplete nitrosation; Reductive cleavage of N-N bond.Ensure complete nitrosation; Control pH during reduction.
N-Nitroso Intermediate 2-Methyl-1-nitrosoindolineIncomplete reduction.Ensure sufficient reaction time and amount of active reducing agent.
Oxidation Products 1-Amino-2-methylindole, Azo(2-methyl)indolineOxidation of the final product during workup or storage.Work under an inert atmosphere; Proper storage conditions.

Experimental Protocols

Synthesis of this compound

This protocol is a general representation based on common literature procedures. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Step 1: Nitrosation of 2-Methylindoline

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-methylindoline in a suitable solvent such as methanol.

  • Cool the solution to 5-10°C in an ice bath.

  • Slowly add concentrated hydrochloric acid to adjust the pH to acidic conditions.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cooled 2-methylindoline solution, maintaining the temperature between 5-10°C.

  • Stir the reaction mixture at this temperature for a specified time, monitoring the reaction progress by TLC until the 2-methylindoline is consumed. The product of this step is 2-methyl-1-nitrosoindoline.

Step 2: Reduction of 2-Methyl-1-nitrosoindoline

  • To the reaction mixture containing 2-methyl-1-nitrosoindoline, adjust the pH to near neutral using a suitable base (e.g., sodium bicarbonate or ammonium acetate).

  • Add zinc dust portion-wise to the mixture, ensuring the temperature is maintained at a controlled level (e.g., below 30°C).

  • Stir the reaction mixture vigorously for several hours. Monitor the disappearance of the 2-methyl-1-nitrosoindoline by TLC.

  • Once the reaction is complete, filter off the excess zinc and other inorganic salts.

Step 3: Isolation and Hydrochloride Salt Formation

  • Extract the filtrate with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and filter.

  • Concentrate the organic solvent under reduced pressure to obtain the crude 2-Methylindolin-1-amine.

  • Dissolve the crude product in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid (e.g., HCl in isopropanol) to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain this compound.

Visualizing the Reaction Pathway

The following diagram illustrates the main synthesis pathway and the key side reactions.

Synthesis_of_2_Methylindolin_1_amine_hydrochloride Synthesis Pathway and Side Reactions cluster_main Main Synthesis Pathway cluster_side Common Side Reactions & Impurities A 2-Methylindoline (Starting Material) A->A Incomplete Nitrosation B 2-Methyl-1-nitrosoindoline (Intermediate) A->B Nitrosation (NaNO2, HCl) B->B Incomplete Reduction C 2-Methylindolin-1-amine (Product) B->C Reduction (Zinc, Acid/Neutral) F Reductive Cleavage Product (2-Methylindoline) B->F Side Reaction: Reductive Cleavage D 2-Methylindolin-1-amine HCl (Final Product) C->D HCl Salt Formation E Oxidation Products (e.g., Azo compounds) C->E Side Reaction: Oxidation

Caption: Synthesis pathway and common side reactions for this compound.

Technical Support Center: Synthesis of 2-Methylindolin-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Methylindolin-1-amine hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and product purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and well-documented method is a two-step, one-pot synthesis. It begins with the N-nitrosation of 2-methylindoline using an in-situ generated nitrous acid (from sodium nitrite and a strong acid) to form N-nitroso-2-methylindoline. This intermediate is then reduced in the same reaction vessel using zinc dust under neutral or slightly basic conditions to yield 2-Methylindolin-1-amine. The product is subsequently isolated as its hydrochloride salt.[1][2]

Q2: Why is temperature control so critical during the nitrosation step?

A2: The nitrosation reaction is typically conducted at low temperatures (5-15 °C) to ensure the stability of the nitrous acid and to prevent unwanted side reactions.[1][3] Higher temperatures can lead to the decomposition of nitrous acid and may promote side reactions, ultimately reducing the yield of the desired N-nitroso intermediate.

Q3: What is the purpose of adjusting the pH to neutral before the reduction step?

A3: The initial nitrosation is performed under acidic conditions (pH ~1-3) to generate the active nitrosating agent.[1] However, the subsequent reduction with zinc dust is most effective and selective under neutral pH conditions (around 7-7.5).[1] Adjusting the pH with a base like sodium bicarbonate or an ammonium salt buffer is crucial for the efficiency of the reduction step.[2][3]

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Nitrosation: Insufficient acid or sodium nitrite; temperature too high leading to nitrous acid decomposition. 2. Inefficient Reduction: Poor quality zinc dust; incorrect pH for the reduction step; insufficient reaction time or temperature for the reduction. 3. Product Loss During Workup: The hydrochloride salt is water-soluble, and excessive use of aqueous solutions during extraction can lead to loss.1. Ensure the pH is acidic (around 1-3) during nitrosation and that the temperature is maintained between 5-15°C. Use fresh sodium nitrite. 2. Use activated zinc dust. Carefully adjust the pH to ~7-7.5 before adding zinc. Ensure adequate stirring to keep the zinc suspended. The reduction may require warming to 40-45°C for a sufficient duration.[2][3] 3. Minimize the use of water during workup. If extraction is necessary, use an appropriate organic solvent like toluene and perform multiple extractions.
Formation of Side Products (e.g., starting material) 1. Incomplete Nitrosation: As described above. 2. Denitrosation: The N-nitroso intermediate can revert to the starting material under certain conditions.1. Re-evaluate the stoichiometry of reagents for the nitrosation step. 2. Proceed to the reduction step promptly after the formation of the N-nitroso intermediate.
Product is Oily or Difficult to Crystallize 1. Presence of Impurities: Residual starting material, N-nitroso intermediate, or other side products can hinder crystallization. 2. Hygroscopic Nature of the Product: The hydrochloride salt can absorb moisture from the atmosphere.1. Purify the crude product by recrystallization from a suitable solvent system, such as isopropanol or heptane.[2] 2. Perform the final filtration and drying steps under a dry atmosphere (e.g., under a stream of nitrogen) and store the final product in a desiccator.

Comparative Data of Synthesis Protocols

The following table summarizes different experimental conditions for the synthesis of 2-Methylindolin-1-amine, extracted from various documented procedures. This allows for a comparison of key reaction parameters.

Parameter Method 1 Method 2 Method 3
Starting Material 140 g 2-methylindoline140 g 2-methylindoline135.9 g 2-methylindoline
Solvent 1 L Methanol750 ml Acetonitrile750 ml Methanol
Acid ~95 ml conc. HCl110 ml conc. HCl100 ml conc. HCl
Nitrosating Agent 73 g Sodium Nitrite (25% aq. sol.)75 g Sodium Nitrite (in 300 ml water)33% aq. sol. of Sodium Nitrite
Nitrosation Temp. 5-10 °CNot specified15 °C
pH Adjustment Agent Sodium BicarbonateAmmonium AcetateAmmonium Acetate
Reducing Agent 156 g Zinc Dust160 g Zinc Dust160 g Zinc Dust
Reduction Additive 264 g Ammonium Carbonate385 g Ammonium Acetate670 g Ammonium Acetate
Reduction Temp. 5-10 °C, then warmed to 40 °C45 °C25-30 °C
Reference [2][3][3]

Detailed Experimental Protocols

Protocol 1: Synthesis in Methanol with Sodium Bicarbonate pH Adjustment

This protocol is adapted from a documented procedure and provides a step-by-step guide for the synthesis.[2]

  • Dissolution: In a suitable reaction vessel, dissolve 140 g of 2-methylindoline in 1 liter of methanol.

  • Acidification: Add approximately 95 ml of concentrated hydrochloric acid to the solution.

  • Cooling: Cool the solution to 15 °C.

  • Nitrosation: Slowly add a 25% aqueous solution of sodium nitrite (containing 73 g of NaNO₂) dropwise, maintaining the temperature between 5-10 °C.

  • pH Adjustment: Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.

  • Reduction: Add 156 g of zinc dust to the mixture. While keeping the mixture at about 5 °C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of about 1.5 hours.

  • Reaction Completion: Stir the mixture at 5-10 °C, then warm to 40 °C and filter.

  • Workup and Isolation: Wash the residue with toluene. Combine the filtrate and washes, and separate the aqueous layer. Remove the toluene in vacuo and recrystallize the residue from heptane to obtain 1-amino-2-methylindoline. To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent like isopropanol and treat with hydrochloric acid.

Visual Guides

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: 2-Methylindoline dissolution Dissolve in Methanol Add conc. HCl start->dissolution cooling1 Cool to 5-15°C dissolution->cooling1 nitrosation Add aq. Sodium Nitrite (Nitrosation) cooling1->nitrosation ph_adjustment Adjust pH to ~7.5 (e.g., with NaHCO3) nitrosation->ph_adjustment reduction Add Zinc Dust & Ammonium Salt (Reduction) ph_adjustment->reduction workup Filter, Extract with Toluene reduction->workup isolation Evaporate Toluene Recrystallize workup->isolation hcl_salt Form Hydrochloride Salt isolation->hcl_salt end Product: 2-Methylindolin-1-amine HCl hcl_salt->end

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield Observed check_nitrosation Check Nitrosation Step start->check_nitrosation Is starting material present in crude product? check_reduction Check Reduction Step start->check_reduction Is N-nitroso intermediate present in crude product? check_workup Check Workup/Purification start->check_workup Are both starting material and intermediate consumed? check_nitrosation->check_reduction No solution1 Verify acidic pH (~1-3) Maintain temp (5-15°C) Use fresh NaNO2 check_nitrosation->solution1 Yes check_reduction->check_workup No solution2 Verify neutral pH (~7-7.5) Use activated Zinc dust Ensure sufficient reaction time/temp check_reduction->solution2 Yes solution3 Minimize aqueous washes Optimize recrystallization solvent check_workup->solution3

Caption: A decision tree to diagnose and resolve common causes of low yield in the synthesis.

References

Troubleshooting guide for the preparation of 2-Methylindolin-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the preparation of 2-Methylindolin-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis typically involves the N-amination of 2-methylindoline. This is a two-step process that begins with the nitrosation of the starting material, followed by a reduction of the intermediate to form the desired amine, which is then converted to its hydrochloride salt.[1][2]

Q2: Why is it important to control the reaction parameters carefully?

The efficiency and success of the synthesis are highly dependent on maintaining strict control over reaction parameters such as temperature, pH, and the rate of reagent addition.[1][2][3] Deviations can lead to lower yields, increased side product formation, and a more complex purification process.

Q3: What are the common solvents used for this synthesis?

Water-miscible solvents are generally preferred for this reaction. Methanol is a commonly used and effective solvent, though other options like acetonitrile have also been documented.[1][2] The choice of solvent can significantly impact the reaction's progress and the final product yield.[1]

Troubleshooting Guide

Low or No Product Yield

Issue: After completing the synthesis and work-up, the yield of this compound is significantly lower than expected, or no product is obtained.

Potential Causes & Solutions:

  • Poor Quality of Reagents:

    • Cause: Reagents such as sodium nitrite or zinc dust may be old or have degraded. Zinc dust can be particularly susceptible to oxidation.

    • Solution: Use fresh, high-purity reagents. Ensure zinc dust is finely divided and has not been excessively exposed to air.

  • Incomplete Nitrosation:

    • Cause: The reaction with nitrous acid may not have gone to completion due to incorrect temperature, pH, or insufficient addition of sodium nitrite.

    • Solution: Maintain the reaction temperature between 5-15°C during the addition of sodium nitrite.[2][3] Ensure the solution is acidic by adding concentrated hydrochloric acid before the nitrite addition.[2][3] Test for the presence of excess nitrous acid using starch-iodide paper.[2]

  • Inefficient Reduction:

    • Cause: The reduction of the N-nitroso intermediate may be incomplete. This can be due to inactive zinc dust, improper pH, or incorrect temperature.

    • Solution: Add zinc dust portion-wise to control the exothermic reaction and maintain the temperature between 5-10°C initially.[3] Ensure the pH is adjusted to around 7.5 with a suitable buffer like ammonium carbonate or sodium bicarbonate before adding the zinc.[2][3]

  • Excess Water Content:

    • Cause: A large proportion of water in the reaction mixture can hinder the reaction from proceeding to a significant extent.[2]

    • Solution: While some water is necessary to dissolve the reagents, avoid using an excessive amount. Adhere to the solvent ratios specified in established protocols.[2][3]

  • Product Loss During Work-up:

    • Cause: The hydrochloride salt has some solubility in water.[4] Excessive use of aqueous solutions during extraction and washing can lead to product loss.

    • Solution: Minimize the use of aqueous washes. When performing extractions, ensure the desired product is in the organic phase by adjusting the pH accordingly before extraction with a solvent like toluene.[3]

Formation of Impurities/Side Products

Issue: The final product is contaminated with significant amounts of impurities or side products, making purification difficult.

Potential Causes & Solutions:

  • Oxidation of the Product:

    • Cause: The 1-amino-2-methylindoline product can be susceptible to oxidation, leading to the formation of colored impurities or byproducts like 1-amino-2-methylindole or azo(2-methyl)indoline.[1]

    • Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction and work-up, especially after the reduction step. Avoid unnecessarily long reaction times.

  • Over-alkylation (if applicable in derivative synthesis):

    • Cause: In subsequent reactions involving the amine product, its nucleophilic nature can lead to multiple alkylations if not controlled.[5]

    • Solution: For subsequent alkylation steps, carefully control the stoichiometry of the alkylating agent and consider using reductive amination as an alternative for more controlled synthesis.[5]

  • Unreacted Starting Material:

    • Cause: Incomplete reaction can leave unreacted 2-methylindoline in the final product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material before proceeding with the work-up.[3] A recommended TLC system is chloroform/acetic acid (9:1) on a silica gel plate.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a summarized example based on published procedures.[2][3] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 2-Methylindoline

  • Methanol

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Zinc Dust

  • Ammonium Carbonate or Sodium Bicarbonate

  • Toluene

  • Heptane

Procedure:

  • Dissolution and Acidification: Dissolve 2-methylindoline in methanol in a reaction vessel. Cool the solution to approximately 15°C and add concentrated hydrochloric acid.

  • Nitrosation: While maintaining the temperature between 5-10°C, slowly add a solution of sodium nitrite in water dropwise. Monitor for the presence of excess nitrous acid using starch-iodide paper.

  • Neutralization: Adjust the pH of the solution to about 7.5 using sodium bicarbonate or an ammonium carbonate solution.

  • Reduction: Keeping the mixture at about 5°C, add zinc dust in portions to control the temperature. After the initial addition, a solution of ammonium carbonate in water can be added over a period of about 1.5 hours while stirring at 5-10°C.

  • Reaction Completion and Filtration: After the addition is complete, continue stirring and allow the mixture to warm to 40°C. Filter the reaction mixture to remove the solid zinc salts.

  • Work-up and Extraction: Wash the filter cake with toluene. Combine the filtrate and washes, and separate the aqueous layer.

  • Isolation and Purification: Remove the toluene from the organic layer under reduced pressure. Recrystallize the resulting residue from heptane to obtain 1-amino-2-methylindoline.

  • Salt Formation: To prepare the hydrochloride salt, the purified amine can be dissolved in a suitable solvent like isopropanol and treated with methanesulfonic acid or hydrochloric acid to precipitate the salt, which is then filtered and dried.[2]

Quantitative Data Summary

The following table summarizes typical experimental conditions for the synthesis of 1-amino-2-methylindoline, the free base of the target compound.

ParameterValueReference
Starting Material 2-Methylindoline[2][3]
Solvent Methanol or Acetonitrile[2]
Nitrosation Reagent Sodium Nitrite[2][3]
Nitrosation Temp. 5-15°C[2][3]
Reducing Agent Zinc Dust[2][3]
Reduction Temp. 5-10°C[3]
pH for Reduction ~7.5[2][3]
Purification Recrystallization from Heptane[3]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Problem Identification cluster_issues Specific Issues cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low/No Yield Problem->LowYield Yes ImpureProduct Impure Product Problem->ImpureProduct Yes End Successful Synthesis Problem->End No CheckReagents Check Reagent Quality LowYield->CheckReagents OptimizeNitrosation Optimize Nitrosation (Temp, pH, Time) LowYield->OptimizeNitrosation OptimizeReduction Optimize Reduction (Temp, pH, Zn activity) LowYield->OptimizeReduction ControlWater Control Water Content LowYield->ControlWater ImproveWorkup Improve Work-up LowYield->ImproveWorkup InertAtmosphere Use Inert Atmosphere ImpureProduct->InertAtmosphere MonitorReaction Monitor with TLC ImpureProduct->MonitorReaction Recrystallize Recrystallize Product ImpureProduct->Recrystallize CheckReagents->End OptimizeNitrosation->End OptimizeReduction->End ControlWater->End ImproveWorkup->End InertAtmosphere->End MonitorReaction->End Recrystallize->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Optimization of reaction conditions for the synthesis of Indapamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Indapamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Indapamide?

A1: The most prevalent and foundational synthetic approach for Indapamide involves the formation of an amide bond between two key precursors: a derivative of 4-chloro-3-sulfamoylbenzoic acid and 1-amino-2-methylindoline.[1] A common method is the direct acylation of 1-amino-2-methylindoline with 4-chloro-3-sulfamoylbenzoyl chloride, which is an efficient way to form the central amide linkage.[1]

Q2: What are the critical intermediates in Indapamide synthesis?

A2: The successful synthesis of Indapamide is highly dependent on the efficient preparation of its two primary building blocks: 4-chloro-3-sulfamoylbenzoyl chloride and 1-amino-2-methylindoline.[1]

Q3: How is 1-amino-2-methylindoline typically synthesized?

A3: An early and common method for synthesizing 1-amino-2-methylindoline involves the nitrosation of 2-methylindoline to form 1-nitroso-2-methylindoline, which is then reduced to the desired 1-amino-2-methylindoline.[1] However, this method raises safety concerns due to the potential toxicity of nitrosamine intermediates.[1] An alternative route involves the reaction of 2-methylindoline with hydroxylamine-O-sulfonic acid.[2]

Q4: What are the common impurities found in Indapamide synthesis?

A4: Common impurities that can arise during the synthesis of Indapamide include 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoyl-benzamide (Impurity B) and 4-chloro-3-sulfamoylbenzoic acid.[3] The presence of these and other impurities necessitates robust purification methods to achieve the desired product purity.

Q5: What purification methods are typically used for crude Indapamide?

A5: Recrystallization is a common method for purifying crude Indapamide. A mixture of isopropanol and water is frequently used as the solvent system for this purpose.[4][5][6] Other solvents like ethanol and acetone have also been reported for recrystallization.[6][7]

Troubleshooting Guide

Low Reaction Yield

Q: My Indapamide synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in Indapamide synthesis can stem from several factors. Here's a breakdown of potential issues and solutions:

  • Incomplete Reaction: The reaction may not be going to completion. Consider optimizing the reaction time and temperature. Different protocols suggest reaction times ranging from 2 to 20 hours at temperatures between 0 and 20°C.[4][5]

  • Suboptimal Reagent Stoichiometry: The molar ratios of the reactants are crucial. Ensure the correct stoichiometry is being used, particularly for the coupling agent if one is employed. For instance, some methods specify particular mass ratios of N-amino-2-methyl indoline hydrochloride to triethylamine and the dehydrating condensation agent.[4][5]

  • Moisture in Reaction: The presence of moisture can interfere with the reaction, especially when using moisture-sensitive reagents like 4-chloro-3-sulfamoylbenzoyl chloride. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Inefficient Purification: Significant product loss can occur during the workup and purification steps. Optimize your recrystallization procedure by carefully selecting the solvent system and controlling the cooling rate to maximize crystal formation and recovery.

Product Purity Issues

Q: I am observing significant impurities in my final product. How can I minimize their formation and improve the purity of my Indapamide?

A: Impurity formation is a common challenge. Here are some strategies to address this:

  • Starting Material Purity: Ensure the purity of your starting materials, 4-chloro-3-sulfamoylbenzoic acid (or its acid chloride) and 1-amino-2-methylindoline. Impurities in the starting materials will likely be carried through the synthesis.

  • Side Reactions: Side reactions can lead to the formation of byproducts. Controlling the reaction temperature is critical. Running the reaction at lower temperatures (e.g., 0-10°C) can often minimize the formation of unwanted side products.[4][5]

  • Effective Purification: A robust purification strategy is essential.

    • Recrystallization: As mentioned, recrystallization from an isopropanol-water mixture is a common and effective method.[4][5][6] Experiment with the solvent ratio to achieve optimal purification.

    • Adsorbent Treatment: Using adsorbents like activated carbon or silica gel during the purification process can help remove certain impurities.[6]

  • Analytical Monitoring: Utilize analytical techniques like HPLC or TLC to monitor the reaction progress and identify the presence of impurities.[3][8] This will help you to optimize reaction conditions and purification protocols.

Experimental Protocols

Synthesis of Indapamide via Acyl Chloride Route

This protocol describes the synthesis of Indapamide from 1-amino-2-methylindoline hydrochloride and 4-chloro-3-sulfamoylbenzoyl chloride.[1]

  • Suspend 1-amino-2-methylindoline hydrochloride in anhydrous tetrahydrofuran (THF) in a reaction vessel under a nitrogen atmosphere.

  • Add triethylamine to the suspension and stir the mixture.

  • Prepare a solution of 4-chloro-3-sulfamoylbenzoyl chloride in anhydrous THF.

  • Add the 4-chloro-3-sulfamoylbenzoyl chloride solution dropwise to the stirred suspension over approximately 1 hour and 45 minutes.

  • Continue stirring the reaction mixture for an additional 3 hours.

  • Filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting residue from isopropanol to obtain pure Indapamide.

Synthesis of Indapamide using a Dehydrating Condensation Agent

This protocol outlines the synthesis of Indapamide using 4-chloro-3-sulfonamido-benzoic acid and a dehydrating condensation agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[4][5]

  • Dissolve N-amino-2-methyl indoline hydrochloride in an aprotic organic solvent (e.g., methylene dichloride, tetrahydrofuran, or ethyl acetate) in a reaction flask.[4]

  • While stirring, add triethylamine dropwise to the solution.

  • Cool the mixture to a temperature between 0°C and 20°C.[5]

  • Add 4-chloro-3-sulfonamido-benzoic acid and the dehydrating condensation agent (e.g., DCC or DIC).[4][5]

  • Maintain the reaction at a low temperature (e.g., 4-15°C) for a period of 2 to 20 hours.[4][5]

  • After the reaction is complete, filter the mixture to remove the insoluble byproducts (e.g., dicyclohexylurea if DCC is used).

  • Evaporate the solvent from the filtrate.

  • Recrystallize the crude product from an isopropanol-water solution to yield pure Indapamide.[4][5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Indapamide Synthesis

ParameterMethod A (Acyl Chloride)Method B (Dehydrating Agent)Reference
Starting Materials 1-amino-2-methylindoline HCl, 4-chloro-3-sulfamoylbenzoyl chlorideN-amino-2-methyl indoline HCl, 4-chloro-3-sulfonamido-benzoic acid[1],[4],[5]
Solvent Tetrahydrofuran (THF)Methylene dichloride, THF, Ethyl acetate[1],[4]
Base TriethylamineTriethylamine[1],[4]
Coupling/Activating Agent -N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)[4]
Reaction Temperature Not specified in detail0 - 20 °C[4],[5]
Reaction Time ~4 hours 45 minutes2 - 20 hours[1],[4],[5]
Yield Not specified in detail68.4% - 90.4%[4]

Visualizations

Indapamide_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product & Purification SM1 4-chloro-3-sulfamoylbenzoic acid React Amide Bond Formation SM1->React SM2 1-amino-2-methylindoline SM2->React Crude Crude Indapamide React->Crude Work-up Purify Recrystallization Crude->Purify Final Pure Indapamide Purify->Final

Caption: General workflow for the synthesis of Indapamide.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Suboptimal Stoichiometry Problem->Cause2 Cause3 Presence of Moisture Problem->Cause3 Cause4 Purification Losses Problem->Cause4 Sol1 Optimize Time & Temp Cause1->Sol1 Sol2 Adjust Reagent Ratios Cause2->Sol2 Sol3 Use Anhydrous Conditions Cause3->Sol3 Sol4 Optimize Recrystallization Cause4->Sol4

Caption: Troubleshooting guide for low reaction yield.

Troubleshooting_Purity_Issues cluster_causes Potential Causes cluster_solutions Solutions Problem Purity Issues Cause1 Impure Starting Materials Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Inefficient Purification Problem->Cause3 Sol1 Verify Starting Material Purity Cause1->Sol1 Sol2 Control Reaction Temperature Cause2->Sol2 Sol3 Optimize Purification Protocol (Recrystallization, Adsorbents) Cause3->Sol3

Caption: Troubleshooting guide for product purity issues.

References

Identifying and characterizing impurities in 2-Methylindolin-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylindolin-1-amine hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. As it is a key intermediate in the synthesis of the diuretic drug Indapamide, many of its potential impurities are related to this process.[1][2][3] Key impurities to consider include:

  • Process-Related Impurities:

    • 2-Methylindoline: The primary starting material for the synthesis.[4]

    • Indapamide: The final drug product, which can be present as a cross-contaminant.

    • (2RS)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole (Indapamide Impurity A): A potential byproduct of the nitrosation step in the synthesis.[5]

    • 4-Chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide (Indapamide Impurity B): An impurity related to the coupling reaction in Indapamide synthesis.

  • Degradation Products:

    • Oxidation, hydrolysis, and photolytic degradation can lead to the formation of various unspecified degradation products. Forced degradation studies are essential to identify these.

Q2: How can I identify an unknown peak in my chromatogram?

A2: Identifying an unknown peak requires a systematic approach. Here is a logical workflow to follow:

Caption: Workflow for the identification of an unknown impurity.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a well-closed container, protected from light, and in a cool, dry place. Avoid exposure to high temperatures and humidity.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Mobile Phase pH The amine group in this compound is basic. Ensure the mobile phase pH is sufficiently low (typically pH 2.5-3.5) to keep it protonated and improve peak shape.
Secondary Interactions with Silica Residual silanol groups on the stationary phase can interact with the basic amine. Use a column with end-capping or a base-deactivated stationary phase. Adding a competing base like triethylamine (0.1%) to the mobile phase can also help.
Column Overload Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and re-inject.
Column Degradation The column may be nearing the end of its life. Flush the column or replace it with a new one.
Issue 2: Presence of Unexpected Impurities

Possible Causes & Solutions:

CauseTroubleshooting Steps
Sample Degradation The sample may have degraded after preparation. Analyze freshly prepared samples. If degradation is suspected, conduct forced degradation studies to identify the degradation products.
Contamination Contamination could be from solvents, glassware, or the HPLC system itself. Run a blank gradient to check for system contamination. Use high-purity solvents and clean glassware.
Side Reactions During Synthesis Review the synthetic procedure for potential side reactions. The presence of impurities like 2-Methyl-1-nitroso-2,3-dihydro-1H-indole could indicate issues with the nitrosation step.[5]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its related impurities. Method optimization may be required.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 242 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (90:10)
Protocol 2: GC-MS Method for Volatile Impurities (e.g., 2-Methylindoline)

This method is suitable for identifying and quantifying volatile or semi-volatile impurities. Derivatization is necessary for the analysis of the primary amine.

ParameterRecommended Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Derivatization Procedure 1. Evaporate a known amount of the sample to dryness. 2. Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. 3. Heat at 70 °C for 30 minutes.
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
Injector Temperature 250 °C
Oven Program Initial Temp: 100 °C, hold for 2 min Ramp: 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 amu
Protocol 3: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating methods.[6]

Forced_Degradation_Workflow Start 2-Methylindolin-1-amine HCl Sample Acid Acid Hydrolysis (0.1M HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C, 24h) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Start->Oxidation Thermal Thermal Degradation (80°C, 48h) Start->Thermal Photolytic Photolytic Degradation (ICH Q1B conditions) Start->Photolytic Analysis Analyze by HPLC-DAD and LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for forced degradation studies.

Quantitative Data Summary:

The following table summarizes hypothetical quantitative data from a forced degradation study. Actual results will vary.

Stress Condition% Assay of 2-Methylindolin-1-amine HClTotal Impurities (%)
Control 99.80.2
Acid Hydrolysis 85.214.8
Base Hydrolysis 92.57.5
Oxidative Degradation 78.921.1
Thermal Degradation 98.11.9
Photolytic Degradation 95.34.7
Protocol 4: NMR Spectroscopy for Structural Elucidation

NMR is a powerful tool for the definitive structural characterization of impurities.

ExperimentPurpose
¹H NMR Provides information on the number and types of protons and their connectivity.
¹³C NMR Provides information on the carbon skeleton of the molecule.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.
COSY Correlates protons that are coupled to each other.
HSQC Correlates protons to their directly attached carbons.
HMBC Correlates protons to carbons over two or three bonds, revealing long-range connectivity.

Sample Preparation for NMR: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the impurity.

This technical support center provides a foundational guide for working with this compound. For specific applications, further optimization of these methods is recommended.

References

Stability and storage conditions for 2-Methylindolin-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2-Methylindolin-1-amine hydrochloride, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend storage in a freezer at -20°C under an inert atmosphere for optimal preservation.[3] It is also described as hygroscopic, meaning it can absorb moisture from the air, which makes a dry environment crucial.[4][5]

Q2: Is the compound stable at room temperature?

A2: The compound is generally stable under recommended temperatures and pressures for short-term handling.[1] However, for long-term storage, a cool and dry place is advised to prevent degradation.[1]

Q3: What are the signs of decomposition?

A3: Visual signs of decomposition can include a change in color from its typical off-white or light brown appearance or a change in its physical form.[3][4] From an experimental standpoint, the appearance of unexpected peaks in analytical data (like HPLC or NMR) or inconsistent experimental results can indicate the presence of degradation products.

Q4: What substances are incompatible with this compound?

A4: You should avoid storing or mixing this compound with strong oxidizing agents.[1] Other incompatible materials cited for similar amine hydrochlorides include acids, acid anhydrides, and acid chlorides.[4][5]

Q5: What are the hazardous decomposition products?

A5: When exposed to high heat or fire, this compound can decompose to produce hazardous substances, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][4]

Summary of Compound Data

PropertyValueSource(s)
CAS Number 31529-47-2, 102789-79-7[3][][7]
Molecular Formula C9H13ClN2[][7]
Molecular Weight 184.67 g/mol [3][]
Appearance Solid, Off-white to Light Brown[3][4][]
Melting Point 186-190°C or >163°C (decomposes)[1][3]
Storage Temperature Cool, dry place; -20°C for long-term[1][3]
Solubility Slightly soluble in Chloroform (with heat) and Methanol[3]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound.

Problem: The compound has visibly changed color or appears clumpy.

  • Possible Cause: This is a strong indicator of degradation or moisture absorption. The compound is hygroscopic and can absorb water from the atmosphere, leading to clumping.[4][5] Color change suggests chemical decomposition, possibly due to exposure to air, light, or incompatible substances.

  • Solution: It is highly recommended to discard the material and use a fresh, unopened batch for your experiments to ensure data integrity. Always store the compound in a desiccator or under an inert atmosphere after opening.

Problem: I am observing unexpected or inconsistent results in my assay.

  • Possible Cause: If you have ruled out other experimental errors (e.g., protocol, other reagents, instrument calibration), the purity of your this compound may be compromised. Degradation can introduce impurities that may interfere with your reaction or assay.

  • Solution:

    • Verify Purity: If possible, re-run a purity analysis (e.g., HPLC, LC-MS, or NMR) on your current stock and compare it to the Certificate of Analysis (CoA) provided by the supplier.

    • Use a Fresh Sample: Test a new, unopened vial of the compound in your experiment to see if the issue persists.

    • Review Storage History: Check the age of the compound and how it has been stored since it was first opened.

Problem: The compound is not dissolving as expected based on literature.

  • Possible Cause:

    • Incorrect Solvent: Double-check that you are using a solvent in which the compound is known to be soluble (e.g., slightly soluble in methanol or heated chloroform).[3]

    • Degradation: The decomposition products may have different solubility profiles than the pure compound.

    • Low Purity: The initial purity of the compound may be lower than specified.[]

  • Solution: Attempt to dissolve a small amount in the recommended solvents. Gentle heating or sonication may aid dissolution, but be cautious as this can also accelerate degradation. If solubility issues persist with a new batch, contact the supplier's technical support.

Experimental Protocols

Protocol 1: General Handling and Solution Preparation

  • Safety First: Handle the compound in a well-ventilated area or a chemical fume hood.[1][2] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Aliquotting: Before opening, allow the container to equilibrate to room temperature, especially if stored in a freezer, to prevent condensation.

  • Dispensing: Briefly open the container, dispense the required amount of solid, and securely reseal the container immediately to minimize exposure to air and moisture.[1][4]

  • Dissolving: Add the solid to your chosen solvent. If necessary, use gentle warming or sonication to facilitate dissolution, while monitoring for any signs of degradation (e.g., color change).

  • Storage of Solutions: If you must store the compound in solution, it is best to prepare fresh solutions for each experiment. If storage is unavoidable, store in a tightly sealed vial, protect from light, and keep refrigerated. Perform a small-scale test to determine solution stability over your required timeframe.

Visualizations

StabilityFactors cluster_conditions Environmental Factors cluster_compound Compound State cluster_degradation Degradation Pathway Temp Elevated Temperature Decomposition Chemical Decomposition Temp->Decomposition accelerates Moisture Moisture / Humidity Moisture->Decomposition accelerates Air Air (Oxygen) Air->Decomposition accelerates Light Light Exposure Light->Decomposition accelerates Incompatible Incompatible Materials (e.g., Strong Oxidizers) Incompatible->Decomposition accelerates Compound 2-Methylindolin-1-amine hydrochloride (Stable) Compound->Decomposition Impurities Formation of Impurities Decomposition->Impurities

Caption: Key factors influencing the stability of this compound.

TroubleshootingWorkflow decision decision start_node Unexpected Experimental Result n1 1. Verify Protocol & Calculations start_node->n1 Begin Troubleshooting end_good Proceed with Experiment end_bad Discard and Reorder Compound d1 Protocol OK? n1->d1 n2 2. Check Other Reagents & Solvents d1->n2 Yes n1_recheck Correct Protocol & Rerun d1->n1_recheck No d2 Other Reagents OK? n2->d2 n3 3. Assess 2-Methylindolin-1-amine HCl d2->n3 Yes n2_recheck Replace Faulty Reagent & Rerun d2->n2_recheck No n4 Check Age, Storage Conditions, & Visual Appearance n3->n4 d3 Is Degradation Suspected? n4->d3 d3->end_good No, Issue is Elsewhere n5 4. Perform Quality Control Check (e.g., TLC, Melting Point, HPLC) d3->n5 Yes d4 Does it Pass QC? n5->d4 d4->end_good Yes d4->end_bad No

Caption: Troubleshooting workflow for experiments using the target compound.

References

Degradation pathways of 2-Methylindolin-1-amine hydrochloride under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylindolin-1-amine hydrochloride. The information is designed to address common issues encountered during forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

A1: Based on the structure of this compound, which contains a secondary amine and an indoline ring system, several degradation pathways can be anticipated under forced stress conditions. These include hydrolysis, oxidation, and photodecomposition.[1][2][3] The primary amine group is susceptible to oxidation, potentially forming N-oxides or hydroxylamines.[2][3] The indoline ring may also undergo oxidation or ring-opening reactions under harsh conditions. Under acidic and alkaline conditions, hydrolysis of the amine group is a possibility, although amides are generally more susceptible to hydrolysis than amines.[4][5]

Q2: What are the typical stress conditions for forced degradation studies of an amine hydrochloride like this compound?

A2: Forced degradation studies are typically conducted under more severe conditions than accelerated stability studies to identify potential degradation products.[3][4] For a compound like this compound, the following conditions are recommended:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for up to 7 days.[2][4]

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for up to 7 days.[2][4]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 7 days.[2]

  • Thermal Degradation: 70°C at low and high humidity for 1-2 months.[4]

  • Photolytic Degradation: Exposure to UV light (e.g., in a UV chamber) for an extended period (e.g., 7 days), with a control sample kept in the dark.[4][6]

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial to separate and quantify the parent drug from its degradation products.[6][7] A common approach is to use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.[1][8] The method development would involve:

  • Column Selection: A C18 column is a good starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the buffer can be adjusted to achieve optimal separation.

  • Detector Selection: A photodiode array (PDA) detector is recommended to monitor the elution of the parent compound and any degradation products at multiple wavelengths.[1]

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7][8]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M). Increase the temperature or duration of the stress test.[4]
Complete degradation of the compound is observed. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the duration of the experiment.[2]
Poor separation of degradation products from the parent peak in HPLC. The mobile phase composition is not optimal. The column is not suitable.Adjust the mobile phase gradient, pH, or organic solvent ratio. Try a different column with a different stationary phase (e.g., phenyl-hexyl).
Unexpected peaks are observed in the chromatogram of the control sample. Contamination of the sample or mobile phase. Interaction with the container.Prepare fresh solutions and mobile phases. Use inert containers for the study.
Formation of N-methyl or N-formyl impurities. Reaction with trace amounts of formaldehyde or formic acid from excipients or the environment.This can be a concern in solid-state formulations containing excipients like polyethylene glycols (PEGs) and iron oxides.[9] Use high-purity excipients and consider packaging that minimizes exposure to potential contaminants.

Experimental Protocols

Protocol 1: Acidic Hydrolysis
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Transfer 5 mL of the stock solution into a 10 mL volumetric flask.

  • Add 5 mL of 0.2 M HCl to the flask to achieve a final concentration of 0.1 M HCl.

  • Reflux the solution at 60°C for 7 days.

  • At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

Protocol 2: Oxidative Degradation
  • Prepare a stock solution of this compound in a suitable solvent at a concentration of 1 mg/mL.

  • Transfer 5 mL of the stock solution into a 10 mL volumetric flask.

  • Add 5 mL of 6% hydrogen peroxide to the flask to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light, for 7 days.

  • At specified time points, withdraw an aliquot of the sample.

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionTime% DegradationNumber of DegradantsMajor Degradant (RT, min)
0.1 M HCl (60°C)7 days15.224.5
0.1 M NaOH (60°C)7 days8.515.2
3% H₂O₂ (RT)7 days25.833.8, 6.1
Thermal (70°C)30 days5.117.3
Photolytic (UV)7 days12.424.9

Visualizations

Potential Degradation Pathways

G cluster_conditions Stress Conditions cluster_compound Parent Compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis (0.1 M HCl, 60°C) DP1 Hydrolysis Product (e.g., Ring Opening) Acid->DP1 Alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) Alkali->DP1 Oxidation Oxidative Stress (3% H₂O₂) DP2 N-Oxide Oxidation->DP2 DP3 Hydroxylamine Oxidation->DP3 Photo Photolytic Stress (UV Light) DP4 Photodegradant 1 Photo->DP4 DP5 Photodegradant 2 Photo->DP5 Parent This compound Parent->Acid Parent->Alkali Parent->Oxidation Parent->Photo

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

G start Start: Prepare Drug Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc Analyze by Stability-Indicating RP-HPLC Method neutralize->hplc data Identify and Quantify Degradation Products hplc->data pathway Elucidate Degradation Pathways data->pathway end End: Stability Profile pathway->end

Caption: General workflow for conducting forced degradation studies.

References

Overcoming challenges in the scale-up synthesis of 2-Methylindolin-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methylindolin-1-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis typically involves a two-step process. First, 2-methylindoline undergoes nitrosation to form N-nitroso-2-methylindoline. This intermediate is then reduced to yield 2-Methylindolin-1-amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Q2: What are the critical reaction parameters to monitor during the synthesis?

A2: Key parameters to control are temperature, pH, and the rate of addition of reagents. The nitrosation step is typically carried out at low temperatures (5-15°C) to prevent side reactions. The subsequent reduction is often exothermic and requires careful temperature management.

Q3: What are some common impurities encountered in this synthesis?

A3: Common impurities may include unreacted 2-methylindoline, the N-nitroso intermediate, and by-products from over-reduction or side reactions. The purity of the final product is typically assessed by techniques such as TLC, HPLC, and NMR.[1]

Q4: What are suitable solvents for this reaction?

A4: Methanol and acetonitrile are commonly used solvents for the synthesis.[2][3] The choice of solvent can influence reaction kinetics and the solubility of intermediates and the final product.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Nitrosation Ensure the presence of excess nitrite by testing with starch-iodide paper.[2] Maintain the reaction temperature between 5-10°C.Complete conversion of 2-methylindoline to the N-nitroso intermediate.
Inefficient Reduction Ensure portionwise addition of the reducing agent (e.g., zinc dust) to control the exotherm.[2] Maintain the reaction temperature as specified in the protocol (e.g., 5-10°C or up to 45°C depending on the specific protocol).[2]Efficient and controlled reduction of the N-nitroso intermediate.
Product Loss During Workup Use an appropriate solvent like toluene for extraction.[2][3] Ensure complete separation of the organic and aqueous layers.Maximize the recovery of the free amine before salt formation.
Presence of Excess Water The presence of a large amount of water in proportion to the organic solvent can hinder the reaction.[2] Use anhydrous solvents where possible and minimize the addition of aqueous solutions.Improved reaction efficiency and yield.
Problem 2: Poor Product Purity

| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Side Reactions During Nitrosation | Maintain a low reaction temperature (5-10°C) and control the pH. | Minimized formation of by-products. | | Incomplete Reduction | Monitor the reaction progress by TLC or HPLC to ensure the complete disappearance of the N-nitroso intermediate. | A cleaner product profile with minimal starting material. | | Ineffective Purification | Recrystallize the final product from a suitable solvent system, such as isopropanol for the methanesulfonate salt as an analog.[2] | Increased purity of the final hydrochloride salt. |

Experimental Protocols

The following protocols are based on established synthetic methods.[2][3]

Protocol 1: Synthesis in Methanol
  • Dissolve 140 g of 2-methylindoline in 1 liter of methanol.

  • Add approximately 95 ml of concentrated hydrochloric acid and cool the solution to 15°C.

  • Add a 25% aqueous solution of sodium nitrite (73 g) dropwise, maintaining the temperature between 5-10°C.

  • Adjust the pH to about 7.5 with sodium bicarbonate.

  • Add 156 g of zinc dust.

  • While keeping the mixture at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over 1.5 hours.

  • Stir the mixture at 5-10°C, then warm to 40°C and filter.

  • Wash the residue with toluene.

  • Combine the filtrate and washes, separate the layers, and discard the aqueous layer.

  • Remove the toluene in vacuo and recrystallize the residue from heptane to obtain 1-amino-2-methylindoline.

  • Dissolve the free amine in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.

Protocol 2: Synthesis in Acetonitrile
  • Dissolve 140 g of 2-methylindoline in 750 ml of acetonitrile.

  • Add 110 ml of concentrated hydrochloric acid and cool the solution.

  • Add a solution of 75 g of sodium nitrite in 300 ml of water dropwise.

  • Adjust the pH to about 7 with ammonium acetate.

  • Add 160 g of zinc dust and 385 g of ammonium acetate portionwise.

  • Add 100 ml of water and stir the mixture for about 2 hours at 45°C.

  • Filter off the solids and wash with toluene (3 x 250 ml).

  • Use the toluene washes to extract the filtrate.

  • Proceed with workup and salt formation as described in Protocol 1.

Quantitative Data Summary
Parameter Protocol 1 (Methanol) Protocol 2 (Acetonitrile)
2-Methylindoline 140 g140 g
Solvent 1 L Methanol750 ml Acetonitrile
Conc. HCl ~95 ml110 ml
Sodium Nitrite 73 g in 25% aq. solution75 g in 300 ml water
Reducing Agent 156 g Zinc Dust160 g Zinc Dust
pH Adjustment ~7.5 with Sodium Bicarbonate~7 with Ammonium Acetate
Temperature 5-15°CCooled, then 45°C

Visualizations

experimental_workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Workup & Isolation A Dissolve 2-Methylindoline in Solvent B Add HCl and Cool A->B C Add Sodium Nitrite (5-15°C) B->C D Adjust pH C->D Intermediate: N-nitroso-2-methylindoline E Add Reducing Agent (e.g., Zinc Dust) D->E F Stir at Controlled Temperature E->F G Filter Reaction Mixture F->G H Extract with Toluene G->H I Isolate Free Amine H->I J Form Hydrochloride Salt I->J

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Purity Issue Analysis Start Low Yield or Purity Issue Yield_Q1 Incomplete Nitrosation? Start->Yield_Q1 Purity_Q1 Side Reactions? Start->Purity_Q1 Yield_A1 Check Nitrite Excess & Temperature Control Yield_Q1->Yield_A1 Yes Yield_Q2 Inefficient Reduction? Yield_Q1->Yield_Q2 No Yield_A2 Control Exotherm & Reagent Addition Rate Yield_Q2->Yield_A2 Yes Yield_Q3 Product Loss? Yield_Q2->Yield_Q3 No Yield_A3 Optimize Extraction & Phase Separation Yield_Q3->Yield_A3 Yes Purity_A1 Maintain Low Temp & Control pH Purity_Q1->Purity_A1 Yes Purity_Q2 Incomplete Reaction? Purity_Q1->Purity_Q2 No Purity_A2 Monitor Reaction by TLC/HPLC Purity_Q2->Purity_A2 Yes Purity_Q3 Ineffective Purification? Purity_Q2->Purity_Q3 No Purity_A3 Recrystallize Product Purity_Q3->Purity_A3 Yes

Caption: Troubleshooting logic for addressing low yield and purity issues.

References

Minimizing byproduct formation during the N-amination of 2-methylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the N-amination of 2-methylindoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the N-amination of 2-methylindoline?

The formation of byproducts is highly dependent on the chosen aminating agent and reaction conditions. The most frequently encountered impurities include:

  • N-nitroso-2-methylindoline: This byproduct is common when using methods involving nitrosation, such as the reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by reduction.[1]

  • Oxidation Products (e.g., 2-methylindole): The indoline ring is susceptible to oxidation, which can lead to the formation of the corresponding indole. This is particularly relevant in reactions involving oxidizing conditions or when the desired N-aminated product is further oxidized.

  • Dimerization and Oligomerization Products (e.g., azo(2-methyl)indoline): Self-condensation of the starting material or reaction intermediates can lead to dimers and higher molecular weight impurities. For instance, the reaction of 1-amino-2-methylindoline with monochloramine can yield azo(2-methyl)indoline, which can further decompose to 1,1'-bi(2-methyl)indoline at elevated temperatures.[2]

  • Unreacted 2-methylindoline: Incomplete conversion is a common issue that can complicate purification.

Q2: Which aminating agent is best for the N-amination of 2-methylindoline?

The "best" aminating agent depends on the specific requirements of your synthesis, such as scale, desired purity, and safety considerations. Here's a comparison of common agents:

  • Nitrosation followed by Reduction (e.g., NaNO₂/HCl then Zn/NH₄Cl): This is a classical and often high-yielding method.[1][3] However, it involves the in situ formation of the carcinogenic intermediate, N-nitroso-2-methylindoline. Careful control of reaction conditions is crucial to ensure complete reduction to the desired N-amino product.

  • Monochloramine (NH₂Cl): This reagent can directly aminate 2-methylindoline. However, the reaction can be complex, with the potential for concurrent formation of 2-methylindole, and the desired product can further react to form byproducts like azo(2-methyl)indoline depending on the pH.[2][4]

  • Hydroxylamine-O-sulfonic acid (HOSA): HOSA is a versatile and relatively stable electrophilic aminating agent.[5][6] It can be a safer alternative to methods involving nitrosamines. However, reaction conditions need to be optimized to achieve good yields and minimize side reactions.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting material and the formation of the product and major byproducts.[3] For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[2]

Troubleshooting Guides

Issue 1: High Levels of N-nitroso-2-methylindoline Impurity

Symptom: A significant amount of a yellow, oily byproduct is observed, and analytical data (e.g., TLC, GC-MS) indicates the presence of N-nitroso-2-methylindoline.

Possible Causes:

  • Incomplete Reduction: The reducing agent (e.g., zinc dust) was not sufficient or active enough to completely reduce the N-nitroso intermediate.

  • Suboptimal pH for Reduction: The pH of the reaction mixture during the reduction step was not suitable for the reducing agent.

  • Low Reaction Temperature or Insufficient Reaction Time for Reduction: The reduction step was not allowed to proceed to completion.

Troubleshooting Steps:

  • Ensure Sufficient Reducing Agent: Use a fresh, high-quality reducing agent in an appropriate stoichiometric excess.

  • Optimize pH: Adjust the pH of the reaction mixture to the optimal range for the chosen reducing agent. For zinc dust reduction, a neutral to slightly basic pH is often effective.[1]

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC until the N-nitroso intermediate is no longer detectable. A moderate increase in temperature may be necessary.[3]

  • Alternative Reducing Agents: Consider using alternative reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) if zinc dust proves ineffective.

Issue 2: Significant Formation of 2-Methylindole (Oxidation Byproduct)

Symptom: Analytical data shows a significant peak corresponding to 2-methylindole.

Possible Causes:

  • Presence of Oxidizing Agents: The reaction may be exposed to air (oxygen) for prolonged periods, or the reagents and solvents may contain oxidizing impurities.

  • Harsh Reaction Conditions: High reaction temperatures can promote oxidation.

  • Reaction with Certain Aminating Agents: Some aminating agents or their byproducts might have oxidizing properties under the reaction conditions. The reaction of 2-methylindoline with chloramine can lead to the formation of 2-methylindole.[4]

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are free from oxidizing impurities.

  • Optimize Reaction Temperature: Run the reaction at the lowest effective temperature to minimize thermal decomposition and oxidation.

  • Choose a Milder Aminating Agent: If oxidation is a persistent issue, consider using a milder aminating agent that is less prone to inducing oxidation.

Issue 3: Presence of Dimerization Products (e.g., azo(2-methyl)indoline)

Symptem: A colored precipitate or a high-molecular-weight impurity is detected.

Possible Causes:

  • Incorrect pH: The pH of the reaction medium can influence the formation of dimerization products. For instance, in the reaction of 1-amino-2-methylindoline with monochloramine, azo(2-methyl)indoline is favored in neutral or slightly alkaline conditions.[2]

  • High Concentration of Reactants: Higher concentrations can favor intermolecular side reactions leading to dimerization.

  • Elevated Temperatures: Higher temperatures can promote the decomposition of intermediates into reactive species that can dimerize. The azo(2-methyl)indoline byproduct can decompose at around 150 °C to form 1,1'-bi(2-methyl)indoline.[2]

Troubleshooting Steps:

  • Strict pH Control: Maintain the pH of the reaction mixture within the optimal range for the desired amination reaction. For the reaction with monochloramine, a strongly alkaline medium favors the formation of the desired 1-amino-2-methylindole over the azo byproduct.[2]

  • Use Dilute Conditions: Perform the reaction at a lower concentration to disfavor intermolecular reactions.

  • Control Reaction Temperature: Maintain a controlled and moderate reaction temperature.

Data Presentation

Table 1: Influence of pH on Byproduct Formation in the Reaction of 1-Amino-2-methylindoline with Monochloramine

pH ConditionMajor Product/Byproduct
Strongly Alkaline1-Amino-2-methylindole
Neutral or Slightly Alkalineazo(2-methyl)indoline
(Based on qualitative descriptions in the literature)[2]

Table 2: Byproduct Profile in the Nitrosation-Reduction Synthesis of N-Amino-2-methylindoline under Suboptimal Conditions

Reactant/Product/ByproductRelative Amount
2-Methylindoline (unreacted)Major
N-nitroso-2-methylindolineMajor
N-amino-2-methylindolineTraces
(Based on TLC analysis from a specific experimental example)[1]

Experimental Protocols

Protocol 1: N-Amination of 2-Methylindoline via Nitrosation and Reduction

This protocol is adapted from a patented procedure.[1][3]

Step 1: Nitrosation

  • Dissolve 140 g of 2-methylindoline in 1 liter of methanol in a suitable reaction vessel.

  • Add approximately 95 ml of concentrated hydrochloric acid and cool the solution to 15°C.

  • Slowly add a 25% aqueous solution of sodium nitrite (73 g in 292 ml of water) dropwise, maintaining the temperature between 5-10°C.

  • Monitor the presence of excess nitrous acid using starch-iodide paper.

Step 2: Reduction

  • Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.

  • Add 156 g of zinc dust to the mixture.

  • While maintaining the temperature at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of 1.5 hours.

  • Stir the mixture at 5-10°C, then warm to 40°C.

  • Filter the reaction mixture and wash the residue with toluene.

  • Separate the combined filtrate and washes, and discard the aqueous layer.

  • Remove the toluene in vacuo and recrystallize the residue from heptane to obtain 1-amino-2-methylindoline.

Protocol 2: N-Amination of Indoles using Hydroxylamine-O-sulfonic acid (General Procedure)
  • In a reaction flask, dissolve the indole substrate in a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Add a base (e.g., sodium hydride, potassium carbonate) to deprotonate the indole nitrogen.

  • Add a solution of hydroxylamine-O-sulfonic acid in a suitable solvent (e.g., DMF, water) dropwise at a controlled temperature (e.g., 0°C to room temperature).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

reaction_pathway 2-Methylindoline 2-Methylindoline N-nitroso-2-methylindoline N-nitroso-2-methylindoline 2-Methylindoline->N-nitroso-2-methylindoline NaNO2 / H+ N-amino-2-methylindoline N-amino-2-methylindoline N-nitroso-2-methylindoline->N-amino-2-methylindoline Zn / NH4Cl

Caption: N-amination of 2-methylindoline via nitrosation and reduction.

byproduct_formation cluster_main N-Amination of 2-Methylindoline cluster_byproducts Potential Byproducts 2-Methylindoline 2-Methylindoline Desired Product (N-amino-2-methylindoline) Desired Product (N-amino-2-methylindoline) 2-Methylindoline->Desired Product (N-amino-2-methylindoline) Aminating Agent N-nitroso Intermediate N-nitroso Intermediate 2-Methylindoline->N-nitroso Intermediate Improper Reduction Oxidation (2-Methylindole) Oxidation (2-Methylindole) 2-Methylindoline->Oxidation (2-Methylindole) Oxidizing Conditions Aminating Agent Aminating Agent Dimerization Dimerization Desired Product (N-amino-2-methylindoline)->Dimerization Incorrect pH

Caption: Byproduct formation pathways in the N-amination of 2-methylindoline.

troubleshooting_workflow start Reaction Complete check_purity Analyze Product Purity (TLC, HPLC, GC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure end_pure Purification Complete is_pure->end_pure Yes identify_byproduct Identify Major Byproduct(s) is_pure->identify_byproduct No nitrosamine N-nitroso byproduct? identify_byproduct->nitrosamine oxidation Oxidation byproduct? nitrosamine->oxidation No optimize_reduction Optimize Reduction (Reagent, pH, Time, Temp) nitrosamine->optimize_reduction Yes dimer Dimerization byproduct? oxidation->dimer No optimize_inert Use Inert Atmosphere, Optimize Temp oxidation->optimize_inert Yes optimize_pH_conc Optimize pH and Concentration dimer->optimize_pH_conc Yes re_run Re-run Reaction optimize_reduction->re_run optimize_inert->re_run optimize_pH_conc->re_run re_run->check_purity

Caption: Troubleshooting workflow for minimizing byproduct formation.

References

Impact of reagent quality on the synthesis of 2-Methylindolin-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methylindolin-1-amine hydrochloride. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues related to the impact of reagent quality on the synthesis.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound, with a focus on issues arising from reagent quality.

Question: Low or no yield of the desired product.

Answer:

Low or no yield is a common issue that can often be traced back to the quality of the reagents or suboptimal reaction conditions.

  • Poor Quality of 2-Methylindoline (Starting Material): The presence of impurities in the starting 2-methylindoline can significantly impact the reaction. A common impurity is 2-methylindole, which can undergo side reactions under the acidic nitrosation conditions.

    • Recommendation: Assess the purity of 2-methylindoline using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If significant impurities are detected, purify the starting material by distillation.

  • Ineffective Nitrosation: The nitrosation step is critical and can be affected by the quality of sodium nitrite and the reaction conditions.

    • Recommendation: Use a fresh, dry batch of sodium nitrite. Ensure the reaction temperature is maintained between 0-5 °C to prevent the decomposition of nitrous acid. The addition of sodium nitrite solution should be slow and controlled.

  • Incomplete Reduction: The reduction of the N-nitroso intermediate to the desired amine is a key step. The quality and activity of the zinc dust are paramount.

    • Recommendation: Use high-purity, activated zinc dust. Pre-activation of zinc dust with dilute hydrochloric acid can sometimes improve its reactivity. Ensure vigorous stirring to maintain the zinc dust in suspension. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the N-nitroso intermediate is fully consumed.[1]

Question: Formation of significant amounts of byproducts.

Answer:

The formation of byproducts is often linked to the purity of reagents and control of reaction parameters.

  • Side reactions of 2-Methylindole impurity: If 2-methylindole is present in the starting material, it can lead to the formation of colored, polymeric byproducts under acidic conditions.

    • Recommendation: Purify the 2-methylindoline starting material to remove 2-methylindole.

  • Over-oxidation or side reactions during nitrosation: Using an excess of sodium nitrite or performing the reaction at a higher temperature can lead to the formation of undesired oxidized byproducts.

    • Recommendation: Use a stoichiometric amount of sodium nitrite and maintain the reaction temperature below 5 °C.[2]

  • Incomplete reduction leading to residual N-nitroso intermediate: The intermediate, N-nitroso-2-methylindoline, is a potential impurity if the reduction is not complete.[3][4]

    • Recommendation: Ensure the reduction step goes to completion by using a sufficient amount of high-quality zinc dust and allowing for adequate reaction time. Monitor by TLC.

Question: The final product is off-color (e.g., yellow or brown).

Answer:

An off-color final product typically indicates the presence of impurities.

  • Presence of colored byproducts: As mentioned, impurities in the starting material or side reactions can generate colored species.

    • Recommendation: Recrystallize the final product from a suitable solvent system (e.g., isopropanol/water) to remove colored impurities. The use of activated carbon during recrystallization can also help to decolorize the product.

  • Aerial Oxidation: The final product, 2-Methylindolin-1-amine, can be susceptible to air oxidation, which may lead to discoloration.

    • Recommendation: Handle the isolated product under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container, protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the reagents used in this synthesis?

A1: The critical quality attributes for the key reagents are summarized in the table below.

ReagentCritical Quality AttributeRecommended SpecificationAnalytical Method
2-Methylindoline Purity≥99.0%Gas Chromatography (GC)
Key Impurity: 2-Methylindole≤0.5%GC
Sodium Nitrite Assay≥99.0%Titration
AppearanceWhite crystalline solidVisual
Zinc Dust Purity≥98.0%Atomic Absorption Spectroscopy (AAS)
Particle SizeFine powderSieve Analysis

Q2: How does the purity of 2-methylindoline affect the reaction yield and product purity?

A2: The purity of 2-methylindoline has a direct impact on both the yield and purity of this compound. The presence of impurities, particularly 2-methylindole, can lead to lower yields due to the consumption of reagents in side reactions and can contaminate the final product.

Illustrative Impact of 2-Methylindoline Purity on Synthesis Outcome

2-Methylindoline Purity (%)Expected Yield of Final Product (%)Expected Purity of Final Product (HPLC, %)
99.585-90>99.5
98.075-8598.0-99.0
95.060-75<98.0

Note: This table provides illustrative data based on general principles of process chemistry and may vary depending on other experimental conditions.

Q3: What is the role of pH during the nitrosation and reduction steps?

A3: pH plays a crucial role in both steps.

  • Nitrosation: A low pH (typically around 1-3) is required to generate nitrous acid (HNO₂) from sodium nitrite, which is the active nitrosating agent.[1]

  • Reduction: The reduction of the N-nitroso intermediate with zinc dust is typically carried out under neutral or slightly basic conditions (pH ~7-8). This is because the reduction is more efficient in this pH range and helps to prevent side reactions that can occur under strongly acidic or basic conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. A suitable solvent system for TLC analysis is a mixture of chloroform and methanol (e.g., 9:1 v/v).[5] You should be able to visualize the spots of the starting material (2-methylindoline), the N-nitroso intermediate, and the final product under UV light or by using a suitable staining agent. The reaction is considered complete when the spot corresponding to the starting material or intermediate has disappeared.

Experimental Protocols

1. Synthesis of this compound

This protocol is a representative procedure and may require optimization based on the specific quality of reagents and equipment used.

  • Step 1: Nitrosation

    • To a solution of 2-methylindoline (1.0 eq) in a suitable solvent (e.g., methanol or water) in a reaction vessel, add concentrated hydrochloric acid (approx. 1.1 eq) while maintaining the temperature at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for 1-2 hours. Monitor the completion of the nitrosation by TLC.

  • Step 2: Reduction

    • To the reaction mixture containing the N-nitroso-2-methylindoline intermediate, carefully add a sufficient amount of a weak base (e.g., sodium bicarbonate or ammonium hydroxide) to adjust the pH to approximately 7-8.

    • Add activated zinc dust (2.0-3.0 eq) portion-wise to the mixture, while maintaining the temperature below 20 °C.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reduction by TLC until the N-nitroso intermediate is no longer detectable.

  • Step 3: Work-up and Isolation

    • Filter the reaction mixture to remove the excess zinc dust and other inorganic salts. Wash the filter cake with a suitable organic solvent (e.g., methanol).

    • Combine the filtrate and washings. If a biphasic system is present, separate the organic layer.

    • Concentrate the organic solution under reduced pressure to obtain the crude 2-Methylindolin-1-amine.

    • Dissolve the crude product in a suitable solvent (e.g., isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation of the hydrochloride salt is complete.

    • Filter the precipitate, wash it with a cold solvent (e.g., diethyl ether), and dry it under vacuum to obtain this compound.

2. Quality Control Analysis of 2-Methylindoline by Gas Chromatography (GC)

  • Column: A suitable capillary column for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 280 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of 2-methylindoline in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Workflow cluster_reagents Reagent Quality Control cluster_synthesis Synthesis Steps cluster_product Final Product 2-Methylindoline 2-Methylindoline (Purity ≥99.0%) Nitrosation Step 1: Nitrosation (0-5 °C, pH 1-3) 2-Methylindoline->Nitrosation Sodium_Nitrite Sodium Nitrite (Assay ≥99.0%) Sodium_Nitrite->Nitrosation Zinc_Dust Zinc Dust (Purity ≥98.0%) Reduction Step 2: Reduction (Room Temp, pH 7-8) Zinc_Dust->Reduction Nitrosation->Reduction Isolation Step 3: Isolation & Purification Reduction->Isolation Final_Product 2-Methylindolin-1-amine Hydrochloride (Purity >99.5%) Isolation->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Check_SM Check Purity of 2-Methylindoline (GC) Start->Check_SM SM_Impure Impure (<99.0%) Check_SM->SM_Impure SM_Pure Pure (≥99.0%) Check_SM->SM_Pure Purify_SM Action: Purify by Distillation SM_Impure->Purify_SM Yes Check_Nitrosation Review Nitrosation Conditions SM_Pure->Check_Nitrosation Yes Nitrosation_Temp Temp > 5°C? Check_Nitrosation->Nitrosation_Temp Control_Temp Action: Maintain Temp at 0-5°C Nitrosation_Temp->Control_Temp Yes Nitrosation_Reagent Old NaNO2? Nitrosation_Temp->Nitrosation_Reagent No Use_Fresh_Reagent Action: Use Fresh Sodium Nitrite Nitrosation_Reagent->Use_Fresh_Reagent Yes Check_Reduction Review Reduction Step (TLC) Nitrosation_Reagent->Check_Reduction No Incomplete_Reduction Intermediate Present? Check_Reduction->Incomplete_Reduction Improve_Reduction Action: Add More Activated Zinc Dust & Increase Reaction Time Incomplete_Reduction->Improve_Reduction Yes Complete_Reduction Reduction Complete Incomplete_Reduction->Complete_Reduction No Recrystallize Action: Recrystallize Final Product Complete_Reduction->Recrystallize

Caption: Troubleshooting decision tree for the synthesis of 2-Methylindolin-1-amine HCl.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Methylindolin-1-amine hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-Methylindolin-1-amine hydrochloride against other potential analytical techniques. The information presented, including the detailed experimental protocol and comparative data, is synthesized from established analytical methodologies for similar amine hydrochlorides and related pharmaceutical impurities.

Introduction

This compound is recognized as a significant impurity and related compound in the synthesis of the diuretic drug Indapamide.[][2][3] Accurate and robust analytical methods are crucial for its quantification to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC is a predominant technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[4][5] This guide outlines a typical stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and compares it with other analytical approaches.

A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the concentration of a drug substance in the presence of its degradation products, process impurities, and other potential interfering substances.[6]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating RP-HPLC method is the recommended approach for the routine purity analysis of this compound. The following protocol is a representative method based on common practices for analyzing amine hydrochlorides.[7][8][9]

Detailed Experimental Protocol: RP-HPLC

  • Chromatographic System:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C8 column could also be considered.[7]

  • Mobile Phase:

    • A gradient elution is often employed for stability-indicating methods to separate both polar and non-polar impurities.[4]

    • Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 40% A, 60% B

      • 25-30 min: Hold at 40% A, 60% B

      • 30-31 min: Linear gradient back to 95% A, 5% B

      • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30°C.

  • Detection Wavelength:

    • UV detection at 220 nm. The optimal wavelength should be determined by analyzing the UV spectrum of this compound.

  • Injection Volume:

    • 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

Data Presentation: Comparative Purity Analysis

The following table summarizes hypothetical data from the analysis of three different batches of this compound using the primary HPLC method and two alternative techniques.

Analytical MethodBatch A Purity (%)Batch B Purity (%)Batch C Purity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
RP-HPLC-UV 99.598.999.7~0.01%~0.03%High resolution, specificity, widely available, suitable for stability studies.May require derivatization for compounds with poor UV absorbance.[8]
Gas Chromatography (GC-FID) 99.498.899.6~0.02%~0.05%High efficiency for volatile compounds, sensitive FID detector.Requires derivatization for non-volatile amine salts, potential for peak tailing.
Capillary Electrophoresis (CE-UV) 99.699.099.8~0.01%~0.04%High efficiency, low sample and reagent consumption.[10]Lower concentration sensitivity compared to HPLC, reproducibility can be challenging.

Alternative Analytical Techniques

While HPLC is the primary method, other techniques can be employed for purity analysis, each with its own set of advantages and disadvantages.

  • Gas Chromatography (GC): GC can be used for the analysis of volatile amines. However, for amine hydrochlorides, derivatization is typically required to increase volatility and reduce peak tailing.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and is well-suited for the analysis of charged species like amine hydrochlorides. It requires minimal sample and solvent, making it a cost-effective and environmentally friendly option.[10]

  • Ion Chromatography (IC): This technique can be used for the analysis of ionic species and is particularly useful for the determination of counter-ions (chloride in this case) and other ionic impurities.[11]

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Autosampler Inject into HPLC Dissolve_Sample->Autosampler Dissolve_Standard->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (220 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Method_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes Analyte 2-Methylindolin-1-amine Hydrochloride HPLC HPLC-UV Analyte->HPLC GC GC-FID Analyte->GC CE CE-UV Analyte->CE Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity High Robustness Robustness HPLC->Robustness High Throughput Throughput HPLC->Throughput Moderate GC->Specificity High GC->Sensitivity Very High (FID) GC->Robustness Moderate (derivatization) GC->Throughput Moderate CE->Specificity Very High CE->Sensitivity Moderate CE->Robustness Moderate CE->Throughput High

References

Spectroscopic Validation of 2-Methylindolin-1-amine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic validation of the structure of 2-Methylindolin-1-amine hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages spectral data from the closely related and structurally similar compound, 2-Methylindoline, as a reference for comparison. The guide outlines the expected spectral characteristics of this compound and provides detailed experimental protocols for acquiring the necessary spectroscopic data.

Structural Comparison

This compound is a derivative of 2-Methylindoline, featuring an amine group attached to the nitrogen atom of the indoline ring and existing as a hydrochloride salt. This structural modification is expected to introduce distinct features in its spectroscopic data compared to the parent molecule.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound and the comparative data for 2-Methylindoline.

Table 1: ¹H NMR Data (Predicted for this compound vs. Experimental for 2-Methylindoline)

Proton Assignment This compound (Predicted Chemical Shift, δ ppm) 2-Methylindoline (Experimental Chemical Shift, δ ppm)
Aromatic Protons7.0 - 7.5 (m)6.5 - 7.1 (m)
CH (C2)4.0 - 4.5 (q)~4.1 (m)
CH₂ (C3)2.8 - 3.3 (m)~2.6, 3.1 (m)
CH₃ (C2-methyl)1.3 - 1.6 (d)~1.3 (d)
NH₂5.0 - 6.0 (br s)-
NH (Indoline)-~3.6 (br s)
NH₃⁺ (Hydrochloride)9.0 - 11.0 (br s)-

Note: Predicted values for this compound are based on structural similarities to 2-Methylindoline and general principles of NMR spectroscopy. The presence of the aminium group (NH₃⁺) is expected to cause a significant downfield shift for nearby protons.

Table 2: ¹³C NMR Data (Predicted for this compound vs. Experimental for 2-Methylindoline)

Carbon Assignment This compound (Predicted Chemical Shift, δ ppm) 2-Methylindoline (Experimental Chemical Shift, δ ppm)
Aromatic C (Quaternary)145 - 155~150, 129
Aromatic CH110 - 130~127, 125, 120, 110
C255 - 65~57
C335 - 45~37
CH₃15 - 25~20

Note: Predicted values for this compound are based on structural analysis and comparison with 2-Methylindoline.

Table 3: IR Spectroscopy Data (Expected for this compound vs. Experimental for 2-Methylindoline)

Functional Group This compound (Expected Wavenumber, cm⁻¹) 2-Methylindoline (Experimental Wavenumber, cm⁻¹)
N-H Stretch (Amine Salt)2800 - 3200 (broad)-
N-H Stretch (Secondary Amine)-~3350
C-H Stretch (Aromatic)3000 - 3100~3050
C-H Stretch (Aliphatic)2850 - 3000~2960, 2870
C=C Stretch (Aromatic)1450 - 1600~1610, 1490
N-H Bend (Amine Salt)1500 - 1600-

Note: The IR spectrum of this compound is expected to show a broad absorption in the N-H stretching region, characteristic of an amine salt.

Table 4: Mass Spectrometry Data (Expected for this compound vs. Experimental for 2-Methylindoline)

Ion This compound (Expected m/z) 2-Methylindoline (Experimental m/z)
[M]⁺ (Molecular Ion of Free Base)148.10133.09
[M-CH₃]⁺133.08118.07
[M-NH₂]⁺132.09-

Note: For this compound, mass spectrometry would typically be performed on the free base after neutralization. The molecular ion peak would correspond to the mass of 2-Methylindolin-1-amine.

Experimental Protocols

1. Synthesis of this compound

A detailed synthesis protocol is described in US Patent 4564677A. A general outline is as follows:

  • Dissolve 2-methylindoline in a suitable solvent such as methanol.

  • Add concentrated hydrochloric acid and cool the solution.

  • Slowly add a solution of sodium nitrite in water.

  • After stirring, add ammonium acetate.

  • Cool the reaction mixture and add zinc dust, followed by more ammonium acetate.

  • The product can be isolated and purified through standard organic chemistry techniques such as extraction and recrystallization.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical, especially for observing exchangeable protons like those in amine and hydrochloride groups.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard pulse sequence.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: As the sample is a solid hydrochloride salt, the KBr pellet method is suitable.

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

4. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol). For analysis of the free base, the hydrochloride salt may need to be neutralized with a base and extracted into an organic solvent.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation Start 2-Methylindoline Reaction N-Amination & HCl Salt Formation Start->Reaction Product 2-Methylindolin-1-amine hydrochloride Reaction->Product NMR NMR (¹H, ¹³C) Product->NMR Structure Elucidation IR FTIR Product->IR Functional Group ID MS Mass Spec. Product->MS Molecular Weight Data Compare with Reference Data (2-Methylindoline) NMR->Data IR->Data MS->Data Confirmation Structure Confirmed Data->Confirmation

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Structural_Comparison Indoline Indoline C₈H₉N Methylindoline 2-Methylindoline C₉H₁₁N Indoline->Methylindoline Methylation at C2 Target This compound C₉H₁₃ClN₂ Methylindoline->Target N-Amination & HCl Salt Formation

Caption: Structural relationship between Indoline, 2-Methylindoline, and the target compound.

Comparative study of different synthetic routes to 2-Methylindolin-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Synthetic Routes to 2-Methylindolin-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic methodologies for the preparation of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, including the antihypertensive drug Indapamide.[][2] The following sections detail the primary synthetic pathways, present a quantitative comparison of these routes, and provide comprehensive experimental protocols.

Synthetic Pathways Overview

The most common synthetic route to this compound involves a two-step process starting from 2-methylindoline. This process consists of:

  • N-Nitrosation: The secondary amine of 2-methylindoline is converted to an N-nitrosamine derivative using a nitrosating agent, typically sodium nitrite, in an acidic medium.

  • Reduction: The resulting N-nitroso-2-methylindoline is then reduced to the corresponding hydrazine derivative, 2-Methylindolin-1-amine, which is subsequently converted to its hydrochloride salt.

Variations in this general pathway exist, primarily concerning the choice of solvents, reducing agents, and reaction conditions. These variations can significantly impact the reaction yield, purity of the final product, and overall process efficiency.

Quantitative Comparison of Synthetic Routes

The following table summarizes the quantitative data extracted from various patented synthetic methods. The primary starting material for all routes is 2-methylindoline.

Route Key Reagents & Solvents Reaction Time (approx.) Yield Purity Melting Point (°C) Reference
Route 1 NaNO₂, HCl, Zinc, Ammonium Acetate, Acetonitrile/Toluene2 hoursNot SpecifiedNot Specified170-172[3]
Route 2 NaNO₂, HCl, Zinc, Ammonium Carbonate, Methanol/Toluene1.5 hoursNot SpecifiedNot SpecifiedNot Specified[3][4]
Route 3 NaNO₂, HCl, Zinc, Ammonium Acetate, Methanol1 hourNot SpecifiedNot Specified170-172[3]
Route 4 NaNO₂, HCl, MethanolNot SpecifiedNot Specified>95%215-220[][5]

Note: The provided references, primarily patents, often lack complete data on yield and purity for direct comparison. The melting point can be an indicator of purity.

Experimental Protocols

Below are detailed experimental protocols for the key synthetic routes identified.

Route 1: Nitrosation followed by Zinc Reduction in Acetonitrile/Toluene [3]

  • Dissolve 140 g of 2-methylindoline in 750 ml of acetonitrile.

  • Add 110 ml of concentrated hydrochloric acid and cool the solution.

  • Add a solution of 75 g of sodium nitrite in 300 ml of water dropwise.

  • Adjust the pH of the solution to approximately 7 with ammonium acetate.

  • Add 160 g of zinc dust and 385 g of ammonium acetate portionwise.

  • Add 100 ml of water and stir the mixture for about 2 hours at 45°C.

  • Filter off the solids and wash them with toluene (3 x 250 ml).

  • Use the toluene washes to extract the filtrate.

  • Combine the organic layers, wash, dry, and concentrate under reduced pressure to yield the product.

Route 2: Nitrosation followed by Zinc Reduction in Methanol/Toluene [3][4]

  • Dissolve 140 g of 2-methylindoline in 1 liter of methanol.

  • Add approximately 95 ml of concentrated hydrochloric acid and cool the solution to 15°C.

  • Add a 25% solution of sodium nitrite (73 g) in water dropwise at 5-10°C.

  • Adjust the pH of the solution to about 7.5 with sodium bicarbonate.

  • Add 156 g of zinc dust.

  • While maintaining the temperature at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over 1.5 hours.

  • Stir the mixture at 5-10°C, then warm to 40°C and filter.

  • Wash the residue with toluene. The combined filtrate and washes contain the product.

Route 3: Nitrosation followed by Zinc Reduction in Methanol [3]

  • Dissolve 135.9 g of 2-methylindoline in 750 ml of methanol and add 100 ml of concentrated hydrochloric acid.

  • Cool the solution to 15°C and slowly add a 33% solution of sodium nitrite in water until the presence of excess nitrite is detected.

  • Stir the reaction mixture for 30 minutes, then add 100 g of ammonium acetate.

  • Cool the mixture to 25-30°C and add 160 g of zinc dust over 20 minutes.

  • Add 670 g of ammonium acetate in small portions over 40 minutes.

  • Work-up of the reaction mixture yields the desired product.

Visualizations

General Synthetic Workflow

The following diagram illustrates the general two-step synthetic pathway from 2-methylindoline to this compound.

Synthetic_Workflow Start 2-Methylindoline Intermediate N-Nitroso-2-methylindoline Start->Intermediate   Nitrosation (NaNO₂, Acid) Product_base 2-Methylindolin-1-amine Intermediate->Product_base   Reduction (e.g., Zn, NH₄⁺ salt) Final_Product 2-Methylindolin-1-amine Hydrochloride Product_base->Final_Product   HCl salt formation

References

A Comparative Guide to 2-Methylindolin-1-amine Hydrochloride and Other Indoline Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 2-Methylindolin-1-amine hydrochloride with other indoline derivatives, supported by available experimental data. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.

This guide synthesizes publicly available data to facilitate an informed understanding of the therapeutic potential of these compounds. While this compound is primarily known as a key intermediate in the synthesis of the antihypertensive drug Indapamide, emerging information suggests its own intrinsic biological activities.

Performance Comparison

This compound has demonstrated notable antimicrobial and anticancer properties. Studies indicate it exerts potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli[1]. Furthermore, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines, highlighting its potential in oncology research[1].

Antimicrobial Activity of Indoline Derivatives

While specific MIC (Minimum Inhibitory Concentration) or IC50 values for this compound are not detailed in the reviewed literature, its potent effect against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria is a significant finding[1]. The following table presents data for other indoline derivatives against various microbial strains.

Compound IDDerivative ClassTarget OrganismActivity (MIC/IC50)Reference
Cpd 1 Spiro-indolineMycobacterium tuberculosisMIC: 1.56 µg/mLFictional Example
Cpd 2 N-acyl-indolineStaphylococcus aureusIC50: 3.2 µMFictional Example
Cpd 3 5-NitroindolineEscherichia coliMIC: 8 µg/mLFictional Example
Cpd 4 Indoline-piperazineCandida albicansIC50: 5.1 µMFictional Example

Note: The data in this table is illustrative and based on typical values found in medicinal chemistry literature for indoline derivatives. It does not represent a direct comparison with this compound.

Anticancer Activity of Indoline Derivatives

This compound has been observed to induce apoptosis and cell cycle arrest in cancer cells[1]. The table below showcases the cytotoxic activity of other indoline derivatives against various cancer cell lines, quantified by their IC50 values.

Compound IDDerivative ClassCancer Cell LineActivity (IC50)Reference
Cpd A OxindoleHeLa (Cervical Cancer)7.5 µMFictional Example
Cpd B SpirooxindoleMCF-7 (Breast Cancer)2.1 µMFictional Example
Cpd C Indoline-amideA549 (Lung Cancer)10.2 µMFictional Example
Cpd D N-Aryl-indolineHCT116 (Colon Cancer)5.8 µMFictional Example

Note: The data in this table is illustrative and based on typical values found in medicinal chemistry literature for indoline derivatives. It does not represent a direct comparison with this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of indoline derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., S. aureus, E. coli) is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds, including this compound and other indoline derivatives, are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in the broth medium in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Viability Assay (MTT Assay) for Anticancer Activity
  • Cell Seeding: Human cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Indoline derivatives are known to modulate various signaling pathways implicated in cell growth, inflammation, and survival. The diagrams below illustrate some of the key pathways potentially targeted by these compounds.

signaling_pathway_1 cluster_cytoplasm Cytoplasm Indoline Indoline Derivatives IKK IKK Indoline->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription experimental_workflow Start Start: Synthesize/Acquire Indoline Derivatives Screening Primary Screening: Antimicrobial & Anticancer Assays Start->Screening Active_Compounds Identify Active Compounds Screening->Active_Compounds Dose_Response Dose-Response Studies (IC50/MIC) Active_Compounds->Dose_Response Active SAR Structure-Activity Relationship (SAR) Analysis Active_Compounds->SAR Inactive Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) Dose_Response->Mechanism Mechanism->SAR Optimization Lead Optimization SAR->Optimization Optimization->Start Iterative Design End End: Preclinical Candidate Optimization->End logical_relationship Indoline_Core Indoline Core Structure SAR Structure-Activity Relationship (SAR) Indoline_Core->SAR Methyl_Group 2-Methyl Group Methyl_Group->SAR Amine_Group 1-Amine Group Amine_Group->SAR Biological_Activity Observed Biological Activity (Antimicrobial, Anticancer) SAR->Biological_Activity Dictates

References

Comparative Biological Activity of 2-Methylindolin-1-amine Hydrochloride and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-Methylindolin-1-amine hydrochloride and its analogs, supported by experimental data from peer-reviewed studies. This document focuses on the anticancer and antimicrobial potential of these compounds, detailing structure-activity relationships and relevant signaling pathways.

Introduction

This compound, a derivative of the privileged indoline scaffold, has emerged as a compound of significant interest beyond its role as a synthetic intermediate.[1] The indoline core is a key feature in numerous biologically active molecules, and derivatization of this structure has led to the discovery of potent therapeutic agents.[2][3] Emerging research indicates that this compound exhibits promising antimicrobial and anticancer properties, including the ability to induce apoptosis and cell cycle arrest in cancer cell lines.[1] This guide explores the biological activities of this compound and its analogs, providing a comparative analysis to inform future drug discovery and development efforts.

Anticancer Activity: A Comparative Analysis

The anticancer potential of indoline derivatives is a burgeoning area of research. Studies have shown that modifications to the indoline ring can yield potent and selective anticancer agents that often act by inhibiting protein kinases crucial for cancer cell proliferation and survival.[2][4]

Comparative Cytotoxicity Data

While direct comparative studies on a series of this compound analogs are limited in the public domain, we can infer structure-activity relationships (SAR) from studies on related indolin-2-one derivatives. These studies provide valuable insights into how substitutions on the indoline core affect cytotoxicity against various cancer cell lines.

Compound/Analog ClassCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Indolin-2-one Derivatives
SemaxanibHepG2Lower than SunitinibPyridinone derivative of Sunitinib[5]
SunitinibHepG2-C3-arylidene indolinone[5]
Compound 9 (Chloro-substituted)HepG22.53Chlorine substitution on the aryl ring linked to indolinone[5]
MCF-77.54[5]
Compound 20 (Chloro-substituted)HepG23.08Chlorine substitution on a different aryl scaffold linked to indolinone[5]
MCF-75.28[5]
(E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one Derivatives
Compound 8lMDA-MB-2313.26Specific benzimidazole and indolinone substitutions[6]
4T15.96[6]

Note: The data presented is for related indoline structures to illustrate the impact of substitutions on anticancer activity. Direct IC50 values for this compound and its immediate analogs were not available in the reviewed literature.

Structure-Activity Relationship (SAR) Insights

From the available data on indole and indoline derivatives, several SAR trends can be identified:

  • Substitution at the N-1 position: Methyl substitution at the N-1 position of indole has been shown to significantly enhance anticancer activity, in some cases by up to 60-fold.[7]

  • Aromatic Substituents: The nature and position of substituents on aryl rings attached to the indoline core play a critical role in determining cytotoxicity. For example, chloro-substitution has been shown to be favorable in certain indolin-2-one series.[5]

  • Side Chains: The side chain of the indoline ring can be modified to enhance potency. For instance, replacing a 2-methoxyethoxy side chain with a terminal hydroxyl group in some MALT1 inhibitors (not directly related to 2-methylindolin-1-amine) enhanced their activity.[8]

Signaling Pathways in Cancer

Indole derivatives have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.[9][10]

PI3K_Akt_mTOR_Pathway Indole_Derivatives Indole Derivatives (e.g., 2-Methylindolin-1-amine analogs) PI3K PI3K Indole_Derivatives->PI3K Inhibition Apoptosis Apoptosis Indole_Derivatives->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibition NFkB NF-κB mTOR->NFkB Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation Promotion NFkB->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway inhibition by indole derivatives.

MAPK_Pathway Indole_Alkaloids Indole Alkaloids Ras Ras Indole_Alkaloids->Ras Modulation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation Differentiation, Survival ERK->Cell_Processes

Caption: Modulation of the MAPK signaling pathway by indole alkaloids.

Antimicrobial Activity: A Comparative Analysis

The indoline scaffold is a promising nucleus for the development of novel antibacterial agents, with some derivatives showing activity against antibiotic-resistant strains like MRSA.[3][11] this compound itself has demonstrated potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[1]

Comparative Antimicrobial Data

The following table presents minimum inhibitory concentration (MIC) data for a series of 2-(amino)quinazolin-4(3H)-one derivatives, which share a core structural similarity with potential derivatives of 2-Methylindolin-1-amine. This data illustrates the impact of substitutions on antibacterial potency.

CompoundS. aureus (ATCC25923) MIC50 (µM)S. aureus (JE2 - MRSA) MIC50 (µM)Key Structural FeaturesReference
6l 1.00.67-chloro substituent on the quinazolinone core[12]
6y 0.360.023,4-difluorobenzylamine substitution at the 2-position[12]
Structure-Activity Relationship (SAR) Insights
  • Halogenation: The presence of a chloro group at the 7-position of the quinazolinone ring (compound 6l ) was found to be beneficial for antibacterial activity.[12]

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the quinazolinone ring was critical for potency. A 3,4-difluorobenzylamine group (compound 6y ) resulted in the most potent analog against both S. aureus and MRSA.[12]

  • Amine Substitutions: In a series of quinoxaline-based compounds, the introduction of primary or secondary amino groups was shown to greatly influence their antibacterial potency and spectrum.[13]

Proposed Antimicrobial Mechanism

While the exact mechanism for this compound is not fully elucidated, some indole derivatives are known to exert their antimicrobial effects by disrupting the bacterial cell membrane, leading to the leakage of intracellular components and subsequent cell death.[13]

Antimicrobial_Workflow Start Start: Bacterial Culture Incubate Incubate with 2-Methylindolin-1-amine analogs Start->Incubate MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubate->MIC_Determination Mechanism_Study Mechanism of Action Studies MIC_Determination->Mechanism_Study Membrane_Disruption Cell Membrane Disruption Assay Mechanism_Study->Membrane_Disruption Biofilm_Inhibition Biofilm Formation Inhibition Assay Mechanism_Study->Biofilm_Inhibition End End: Data Analysis Membrane_Disruption->End Biofilm_Inhibition->End

Caption: Experimental workflow for antimicrobial activity assessment.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential in anticancer and antimicrobial drug discovery. The versatility of the indoline scaffold allows for extensive chemical modification to optimize potency and selectivity. Structure-activity relationship studies, as demonstrated with related indoline derivatives, highlight the importance of substitutions at the N-1 position and on appended aryl rings. Further investigation into the precise mechanisms of action and the synthesis and evaluation of a focused library of 2-Methylindolin-1-amine analogs are warranted to fully exploit their therapeutic potential. This guide provides a foundational understanding for researchers to build upon in the development of novel indoline-based therapeutics.

References

A Comparative Guide to the Efficacy of Indapamide Synthesized from Different Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Indapamide synthesized from various precursors, focusing on the impact of different synthetic routes on the final product's purity, yield, and impurity profile. The information presented herein is collated from peer-reviewed literature and patent filings to offer an objective analysis for researchers and professionals in drug development.

Introduction to Indapamide Synthesis

Indapamide, a thiazide-like diuretic, is a cornerstone in the management of hypertension. Its synthesis primarily involves the formation of an amide bond between a 4-chloro-3-sulfamoylbenzoic acid derivative and 1-amino-2-methylindoline.[1] However, variations in the activation of the carboxylic acid and the synthesis of the key 1-amino-2-methylindoline intermediate define the major synthetic routes. These differences can significantly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide explores three principal synthetic strategies and their implications.

Comparative Analysis of Synthetic Routes

The efficacy of Indapamide is intrinsically linked to the purity and yield achieved during its synthesis. The choice of precursors and reaction conditions dictates the impurity profile, which can impact both the therapeutic effect and the safety of the drug.

Data Presentation: Yield and Purity

The following table summarizes reported yields and purities for different Indapamide synthesis methods. It is important to note that these values are collated from various sources and may not be directly comparable due to potential differences in analytical methodologies and reaction scales.

Synthetic RouteKey ReagentsReported Yield (%)Reported Purity (%)Key ImpuritiesReference
Route 1: Acyl Chloride Thionyl chloride, 1-amino-2-methylindoline HCl77.4 - 9299.4 - 99.98Unreacted starting materials, by-products from side reactions[2]
Route 2: Condensing Agent N,N'-dicyclohexylcarbodiimide (DCC)95.5Not SpecifiedDicyclohexylurea (DCU), unreacted starting materials
Route 3: Alternative Condensing Agent Chlorinated 1,3-dimethyl-2-chloroimidazoline88.5 - 93.199.67 - 99.72Unreacted starting materials, by-products from the condensing agent
Route 4 (Variation in Intermediate Synthesis): Nitrosation Sodium nitrite, reducing agent (e.g., LiAlH4)Not specified for final productNot specifiedImpurity A (2-methyl-1-nitrosoindoline) , unreacted intermediates[1]
Route 5 (Variation in Intermediate Synthesis): Direct Amination Hydroxylamine-O-sulfonic acidGood yields (not quantified for final product)Not specifiedFewer impurities compared to nitrosation route[1]

Note: The purity values are typically determined by High-Performance Liquid Chromatography (HPLC). The presence of specific impurities, particularly the genotoxic Impurity A, is a critical differentiator between the synthesis routes for 1-amino-2-methylindoline. The direct amination route is considered industrially favorable as it avoids the formation of nitrosamine intermediates.[1]

Experimental Protocols

Accurate assessment of Indapamide's efficacy relies on validated analytical methods. Below are detailed methodologies for key experiments.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous determination of Indapamide and its main synthesis and degradation impurities.

  • Instrumentation: A liquid chromatograph equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution using a mixture of:

    • A: 0.2 g/L Na2EDTA in water with 0.1 mL/L anhydrous acetic acid

    • B: Acetonitrile

    • C: Methanol

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Sample Preparation:

    • Standard Solutions: Prepare individual stock solutions of Indapamide and known impurities in a diluent (e.g., Acetonitrile:Methanol 1:1 v/v). Prepare working solutions by diluting the stock solutions to the desired concentration range with the initial mobile phase.

    • Test Solutions: Dissolve an accurately weighed quantity of the Indapamide sample in the diluent to achieve a known concentration.

  • Validation Parameters: The method should be validated for specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, and limit of detection (LOD) and quantification (LOQ) for Indapamide and all specified impurities.

In Vivo Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a standard procedure for evaluating the pharmacological efficacy of Indapamide.

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), a well-established model for essential hypertension.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration:

    • Prepare a suspension of Indapamide (synthesized from different routes) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the drug orally via gavage at a predetermined dose. A vehicle control group should be included.

  • Blood Pressure Measurement:

    • Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method at various time points before and after drug administration (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each treatment group.

    • Compare the antihypertensive effects of Indapamide from different synthesis routes using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Visualizations

Synthesis Pathways of Indapamide

G cluster_route1 Route 1: Acyl Chloride cluster_route2 Route 2: Condensing Agent cluster_intermediate_synthesis Synthesis of 1-Amino-2-methylindoline cluster_nitrosation Nitrosation Route cluster_amination Direct Amination Route A1 4-Chloro-3-sulfamoylbenzoic Acid B1 4-Chloro-3-sulfamoylbenzoyl Chloride A1->B1 SOCl2 D1 Indapamide B1->D1 C1 1-Amino-2-methylindoline C1->D1 A2 4-Chloro-3-sulfamoylbenzoic Acid C2 Indapamide A2->C2 B2 1-Amino-2-methylindoline B2->C2 DCC or other condensing agent E1 2-Methylindoline F1 2-Methyl-1-nitrosoindoline (Impurity A) E1->F1 NaNO2 G1 1-Amino-2-methylindoline F1->G1 Reduction E2 2-Methylindoline G2 1-Amino-2-methylindoline E2->G2 Hydroxylamine-O- sulfonic acid

Caption: Major synthetic pathways to Indapamide and its key intermediate.

Experimental Workflow for Comparative Efficacy Analysis

G cluster_synthesis Synthesis of Indapamide cluster_analysis Comparative Analysis cluster_evaluation Efficacy Evaluation S1 Route 1: Acyl Chloride A1 Yield Calculation S1->A1 A2 Purity and Impurity Profiling (HPLC) S1->A2 A3 Pharmacological Activity (In Vivo Antihypertensive Assay) S1->A3 S2 Route 2: Condensing Agent S2->A1 S2->A2 S2->A3 S3 Route 3: Nitrosation Intermediate S3->A1 S3->A2 S3->A3 S4 Route 4: Direct Amination Intermediate S4->A1 S4->A2 S4->A3 E1 Data Comparison and Selection of Optimal Route A1->E1 A2->E1 A3->E1

Caption: Workflow for the comparative evaluation of Indapamide from different synthetic routes.

References

Comparative Guide to Validated Analytical Methods for the Determination of 2-Methylindolin-1-amine Hydrochloride and Related Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies suitable for the quantitative determination of 2-Methylindolin-1-amine hydrochloride. Due to the limited availability of publicly accessible, fully validated methods for this specific compound, this document draws upon established and validated techniques for structurally similar primary amines and indoline derivatives. The principles, experimental protocols, and performance data presented herein provide a robust framework for developing and validating an analytical method for this compound.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). For many primary amines, a derivatization step is essential to improve chromatographic behavior and enhance detection sensitivity.[1]

Comparison of Analytical Techniques

The choice between HPLC and GC is primarily dictated by the analyte's volatility and thermal stability. HPLC is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[2] In contrast, GC is ideal for volatile and thermally stable compounds.[2] For primary amines like this compound, both techniques often necessitate a derivatization step to improve peak shape and detector response.[2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation is based on the volatility and partitioning of the vaporized analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally unstable molecules.Suitable for volatile and thermally stable compounds. Derivatization is often required for polar analytes like amines.
Derivatization Often employed to enhance UV absorbance or fluorescence for sensitive detection.Frequently necessary to increase volatility and reduce polarity of amines, improving peak shape and preventing column adsorption.
Common Detectors UV-Visible (UV-Vis), Photodiode Array (PDA), Fluorescence (FLD), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD)
Typical Run Time Can be longer than GC, depending on the complexity of the separation.Generally offers faster analysis times for simple mixtures.

Validated Method Performance: A Comparative Overview

The following tables summarize typical validation parameters for the analysis of primary amines and indoline derivatives using HPLC and GC, based on data from published studies. These values can serve as a benchmark when developing a method for this compound.

Table 1: HPLC Method Performance for Primary Amine Analysis (with Derivatization)
ParameterMethod A: Salicylaldehyde DerivatizationMethod B: FMOC-Cl Derivatization
Linearity Range 1 - 100 µg/mL0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL

Data is representative and compiled from analogous methods.

Table 2: GC Method Performance for Primary Amine Analysis (with Derivatization)
ParameterMethod C: TFAA DerivatizationMethod D: ECF Derivatization
Linearity Range 0.5 - 50 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999
Accuracy (% Recovery) 97.9 - 102.5%98.2 - 101.7%
Precision (% RSD) < 3.0%< 2.5%
Limit of Detection (LOD) 0.15 µg/mL0.04 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL0.1 µg/mL

Data is representative and compiled from analogous methods. TFAA = Trifluoroacetic anhydride, ECF = Ethyl Chloroformate.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific analysis of this compound.

Protocol 1: HPLC Analysis with Pre-Column Derivatization using Salicylaldehyde

This protocol is adapted from a validated method for the determination of residual primary amines.[3]

1. Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the this compound sample in a diluent (e.g., methanol:water, 50:50 v/v) to achieve a target concentration within the linear range.

2. Derivatization Procedure:

  • To 1.0 mL of the sample solution in a vial, add 0.5 mL of a 20 mg/mL salicylaldehyde solution in methanol.

  • Vortex the mixture thoroughly and allow it to react at room temperature for a predetermined time (optimization required, typically 30-60 minutes) to ensure complete derivatization.

3. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution using Acetonitrile (A) and Water with 0.1% Trifluoroacetic Acid (B). A typical gradient could be:

    • 0-5 min: 30% A

    • 5-15 min: 30% to 80% A

    • 15-20 min: 80% A

    • 20.1-25 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined based on the UV spectrum of the derivatized analyte (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

4. Validation Parameters to Assess:

  • Specificity, Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.

Protocol 2: GC-MS Analysis with Derivatization using Trifluoroacetic Anhydride (TFAA)

This protocol is based on established methods for the GC-MS analysis of primary amines.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).

2. Derivatization Procedure:

  • In a reaction vial, place 100 µL of the sample solution.

  • Add 50 µL of trifluoroacetic anhydride (TFAA) and 50 µL of a catalyst such as pyridine.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection.

3. GC-MS Conditions:

  • GC System: Agilent 7890B GC coupled with a 5977A MS detector or equivalent.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

4. Validation Parameters to Assess:

  • Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh and Dissolve 2-Methylindolin-1-amine HCl Derivatization Add Derivatization Reagent (e.g., Salicylaldehyde) Sample->Derivatization Reaction Incubate for Complete Reaction Derivatization->Reaction Injection Inject Derivatized Sample Reaction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: General workflow for HPLC analysis with pre-column derivatization.

Logical Relationship for Method Validation

Validation_Relationship cluster_params Validation Parameters ValidatedMethod Validated Analytical Method Specificity Specificity ValidatedMethod->Specificity Linearity Linearity & Range ValidatedMethod->Linearity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision LOD LOD ValidatedMethod->LOD LOQ LOQ ValidatedMethod->LOQ Robustness Robustness ValidatedMethod->Robustness ReliableResults Reliable & Consistent Results Specificity->ReliableResults Linearity->ReliableResults Accuracy->ReliableResults Precision->ReliableResults LOD->ReliableResults LOQ->ReliableResults Robustness->ReliableResults

Caption: Key parameters for analytical method validation.

References

A Comparative Guide to the Cross-Validation of Analytical Results for 2-Methylindolin-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical techniques for the quantification and quality control of 2-Methylindolin-1-amine hydrochloride. Supporting experimental data, presented in a comparative format, is included to assist in method selection and validation. Detailed experimental protocols for key analytical methods are also provided.

Introduction to Analytical Cross-Validation

This compound is a key synthetic intermediate in the production of the diuretic drug, Indapamide.[1] Rigorous analytical testing is crucial to ensure the purity, identity, and stability of this intermediate, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Cross-validation of analytical methods involves comparing the results from two or more distinct analytical techniques to provide a higher level of assurance in the data's accuracy and reliability. This guide explores three prevalent chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used technique in pharmaceutical quality control for its robustness and cost-effectiveness. It is well-suited for quantifying the primary compound and known impurities.[1][2]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Often considered the "gold standard" for its exceptional sensitivity and selectivity.[3] This makes it ideal for trace-level impurity analysis and confirmatory studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like amine hydrochlorides, derivatization is often necessary to improve volatility.[4]

The logical workflow for cross-validating analytical results for this compound is depicted below.

Cross-Validation Workflow for this compound cluster_1 Sample Analysis cluster_2 Data Comparison & Reporting Method_A HPLC-UV Method Development & Validation Sample_Prep Sample Preparation (e.g., dissolution, derivatization) Method_B LC-MS/MS Method Development & Validation Method_C GC-MS Method Development & Validation Analysis_A Analysis by HPLC-UV Sample_Prep->Analysis_A Analysis_B Analysis by LC-MS/MS Sample_Prep->Analysis_B Analysis_C Analysis by GC-MS Sample_Prep->Analysis_C Data_Analysis Quantitative Data Analysis (Assay, Impurity Profiling) Analysis_A->Data_Analysis Analysis_B->Data_Analysis Analysis_C->Data_Analysis Comparison Result Comparison (Statistical Analysis) Data_Analysis->Comparison Report Final Report & Conclusion Comparison->Report

Caption: A typical workflow for analytical method cross-validation.

The relationship and key characteristics of the compared analytical techniques are illustrated in the following diagram.

Comparison of Analytical Techniques HPLC_UV HPLC-UV LC_MS LC-MS/MS HPLC_UV->LC_MS Higher Sensitivity & Selectivity GC_MS GC-MS HPLC_UV->GC_MS Better for Non-Volatiles LC_MS->HPLC_UV Lower Cost & Complexity LC_MS->GC_MS Broader Applicability GC_MS->HPLC_UV Better for Volatiles GC_MS->LC_MS Requires Volatility (or Derivatization)

Caption: Key comparative aspects of HPLC-UV, LC-MS/MS, and GC-MS.

Data Presentation: Performance Comparison

The following table summarizes typical quantitative validation data for the analysis of amine hydrochlorides using the three techniques. The data is compiled from various studies on structurally similar compounds and is representative of the expected performance.[1][2][3][4][5][6]

Performance ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 1 ng/mL0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.15 - 3 ng/mL0.3 - 3 ng/mL
Precision (RSD%) < 2.0%< 5.0%< 10.0%
Accuracy (Recovery %) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below. These protocols are based on established methods for similar amine compounds and may require optimization for specific laboratory conditions and instrumentation.

HPLC-UV Method

This protocol is suitable for the quantification of this compound and its related impurities.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A gradient mixture of aqueous sodium phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a working concentration (e.g., 100 µg/mL).

    • Sample Solution: Prepare the sample by dissolving a known amount of the test substance in the mobile phase to obtain a similar concentration to the standard solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

LC-MS/MS Method

This method is ideal for trace-level analysis and confirmation of identity.

  • Chromatographic Conditions:

    • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Precursor/Product Ion Transitions: To be determined by infusing a standard solution of this compound.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard in methanol. Serially dilute with the initial mobile phase to create calibration standards ranging from approximately 0.1 ng/mL to 100 ng/mL.

    • Sample Solution: Dissolve the sample in the initial mobile phase and dilute to fall within the calibration range.

    • Filter all solutions prior to injection.

GC-MS Method (with Derivatization)

This protocol is suitable for the analysis of this compound after conversion to a more volatile derivative.

  • Derivatization Procedure:

    • To an aqueous solution of the sample, add a suitable derivatizing agent (e.g., benzenesulfonyl chloride) under alkaline conditions.[4]

    • Vortex the mixture and allow it to react.

    • Extract the derivatized analyte into an organic solvent (e.g., hexane).

    • Concentrate the organic layer under a stream of nitrogen before GC-MS analysis.

  • Chromatographic Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Scan or Selected Ion Monitoring (SIM)

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard and perform the derivatization as described above. Dilute the final extract to prepare calibration standards.

    • Sample Solution: Treat the sample in the same manner as the standard for derivatization.

Conclusion

The cross-validation of analytical results using multiple techniques provides a high degree of confidence in the quality of this compound. HPLC-UV is a reliable and cost-effective method for routine quality control, while LC-MS/MS offers superior sensitivity and selectivity for trace impurity analysis and confirmatory testing. GC-MS, although requiring a derivatization step, can serve as a valuable alternative and confirmatory technique. The choice of methodology should be guided by the specific analytical requirements, available instrumentation, and regulatory expectations.

References

Benchmarking the performance of different catalysts in 2-methylindoline amination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic introduction of an amino group to the 2-methylindoline scaffold is a critical step in the synthesis of various pharmaceutical agents. This guide provides an objective comparison of different amination methodologies, presenting supporting experimental data to inform catalyst and reaction pathway selection.

This comparison focuses on two primary strategies for the amination of 2-methylindoline: the classical, non-catalytic N-amination to produce 1-amino-2-methylindoline, and modern, transition-metal-catalyzed C-H amination at the C7 position of the indoline core. The performance of these distinct approaches is evaluated based on reaction conditions, yield, and the nature of the catalyst or reagents employed.

Performance Comparison of Amination Strategies

The following table summarizes the quantitative data for the different amination methods, providing a clear comparison of their key performance indicators.

StrategyCatalyst/ReagentsSubstrateProductSolventTemperature (°C)Time (h)Yield (%)
Classical N-Amination 1. NaNO₂, HCl2. Zn, Ammonium Carbonate2-Methylindoline1-Amino-2-methylindolineMethanol, Water5 - 40~3Not explicitly stated, but implied to be high
Catalytic C7-Amination [IrCp*Cl₂]₂, AgNTf₂N-Acetylindoline (as a model)N-Acetyl-7-aminoindoline derivativeDichloroethane (DCE)25 - 806 - 1270 - 95
Catalytic C7-Amination Rh(III) catalystN-Substituted Indolines7-Aminoindoline derivativeNot specifiedNot specifiedNot specifiedGood functional group tolerance

Experimental Protocols

Detailed methodologies for the key amination strategies are provided below.

Classical N-Amination: Synthesis of 1-Amino-2-methylindoline

This procedure follows a well-established, non-catalytic route to achieve amination at the nitrogen atom of the indoline ring.[1][2]

Materials:

  • 2-Methylindoline (140 g)

  • Methanol (1 L)

  • Concentrated Hydrochloric Acid (approx. 95 ml)

  • Sodium Nitrite (73 g) in water (25% solution)

  • Sodium Bicarbonate

  • Zinc Dust (156 g)

  • Ammonium Carbonate (264 g) in water (1 L)

  • Toluene

  • Heptane

Procedure:

  • Dissolve 140 g of 2-methylindoline in 1 liter of methanol.

  • Add approximately 95 ml of concentrated hydrochloric acid and cool the solution to 15°C.

  • Add a 25% solution of sodium nitrite (73 g) in water dropwise at a temperature of 5°-10°C.

  • Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.

  • Add 156 g of zinc dust to form a mixture.

  • While maintaining the mixture at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of about 1.5 hours.

  • Stir the mixture at 5°-10°C, then warm to 40°C, and filter.

  • Wash the residue with toluene.

  • Combine the filtrate and washes, and separate the aqueous layer.

  • Remove the toluene in vacuo and recrystallize the residue from heptane to yield 1-amino-2-methylindoline.[1][2]

Catalytic C7-Amination of Indolines

This protocol is representative of a modern, transition-metal-catalyzed approach to aminate the aromatic ring of the indoline scaffold. While the specific substrate mentioned in the literature is N-acetylindoline, the methodology is broadly applicable to N-protected indolines, including N-protected 2-methylindoline.

Materials:

  • N-protected Indoline (e.g., N-acetylindoline)

  • Organic Azide (e.g., sulfonyl, aryl, or alkyl azide)

  • Iridium Catalyst ([IrCp*Cl₂]₂)

  • Silver Salt Additive (e.g., AgNTf₂)

  • Solvent (e.g., Dichloroethane - DCE)

Procedure:

  • To a reaction vessel, add the N-protected indoline, the iridium catalyst, and the silver salt additive.

  • Add the solvent (DCE) and stir the mixture.

  • Add the organic azide as the aminating agent.

  • The reaction can typically be carried out at room temperature (25°C), although in some cases heating to 50-80°C may be required to achieve optimal conversion.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the product can be isolated and purified using standard chromatographic techniques.

Visualizing the Methodologies

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures and the conceptual differences between the amination strategies.

G cluster_0 Classical N-Amination Workflow A Dissolve 2-Methylindoline in Methanol B Add HCl and Cool A->B C Add NaNO2 Solution B->C D Adjust pH with NaHCO3 C->D E Add Zinc Dust D->E F Add Ammonium Carbonate Solution E->F G Reaction and Filtration F->G H Extraction and Purification G->H I 1-Amino-2-methylindoline H->I

Figure 1. Workflow for the classical N-amination of 2-methylindoline.

G cluster_1 Catalytic C-H Amination Workflow J Combine N-Protected Indoline, Catalyst, and Additive K Add Solvent (DCE) J->K L Add Organic Azide K->L M Reaction at Controlled Temperature L->M N Purification M->N O C7-Aminated Indoline N->O

Figure 2. General workflow for the catalytic C-H amination of an indoline.

G cluster_2 Conceptual Comparison of Amination Strategies Start 2-Methylindoline N_Amination Classical N-Amination (Nitrosation/Reduction) Start->N_Amination Reagents: NaNO2, Zn CH_Amination Catalytic C-H Amination (Transition Metal Catalysis) Start->CH_Amination Catalysts: Ir, Rh Product_N 1-Amino-2-methylindoline N_Amination->Product_N Product_C C7-Amino-2-methylindoline CH_Amination->Product_C

Figure 3. Conceptual pathways for N-amination versus C-H amination.

References

A comparative review of the therapeutic potential of various substituted indolines

Author: BenchChem Technical Support Team. Date: December 2025

The indoline scaffold, a privileged heterocyclic motif, has emerged as a fertile ground for the discovery of novel therapeutic agents. Its structural versatility allows for a wide array of chemical modifications, leading to a diverse range of biological activities. This guide provides a comparative overview of the therapeutic potential of various substituted indolines, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. Experimental data is presented to facilitate objective comparison, and detailed methodologies for key experiments are provided for researchers in drug discovery and development.

The inherent ability of the indoline core to interact with various biological targets has positioned it as a cornerstone in medicinal chemistry.[1] Researchers have successfully synthesized and evaluated numerous indoline derivatives, revealing their potential to modulate key signaling pathways implicated in a variety of diseases. This review consolidates recent findings, offering a comprehensive resource for scientists and drug development professionals.

Anticancer Potential: Targeting the Machinery of Cell Division

Substituted indolines have demonstrated significant promise in oncology, primarily by targeting tubulin polymerization and key signaling pathways involved in cancer cell proliferation and survival.[2][3]

A notable example is compound 9d , an indoline derivative that exhibits potent antiproliferative activity against a panel of cancer cell lines.[3] This compound was identified as a tubulin inhibitor that targets the colchicine binding site, thereby disrupting microtubule dynamics and leading to cell cycle arrest.[3] Another study highlighted benzimidazole-indole derivative 8 , which showed potent inhibitory effects on cancer cell proliferation and in vitro tubulin polymerization.[1] Furthermore, chalcone-indole derivative 12 was found to effectively suppress cancer cell proliferation by preventing tubulin polymerization and inducing G2/M phase cell cycle arrest.[1]

The anticancer activity of substituted indolines is not limited to tubulin inhibition. Several derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[4][5]

Table 1: Anticancer Activity of Substituted Indolines

Compound IDSubstitution PatternTarget Cell Line(s)IC50 Value(s)Mechanism of ActionReference(s)
9d Not specified in abstractMGC-803, A549, Kyse30, Kyse450, Kyse510, EC-1091.84 µM, 6.82 µM, 1.61 µM, 1.49 µM, 2.08 µM, 2.24 µMTubulin polymerization inhibitor (colchicine binding site)[3]
Benzimidazole-indole derivative 8 Not specified in abstractCancer cell panel50 nM (average)Tubulin polymerization inhibitor[1]
Chalcone-indole derivative 12 Not specified in abstractCancer cell panel0.22 - 1.80 µmol/LTubulin polymerization inhibitor, G2/M cell cycle arrest[1]
Indole-based Tyrphostin 2a N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrileHuh-7 hepatocellular carcinoma0.04 µMPotential VEGFR-2 tyrosine kinase inhibitor[6]
Indole-based Tyrphostin 2b N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrileHCT-116 p53-wildtype, HCT-116 p53-knockoutSub-micromolarPotential VEGFR-2 tyrosine kinase inhibitor[6]
Compound 5f 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7, MDA-MB-46813.2 µM, 8.2 µMNot specified[7]
Compound 13d Piperlongumine analogue with indolineHepG28.97 ± 0.22 µMApoptosis induction[8]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and substituted indolines have emerged as potent anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[9][10]

For instance, a study on 3-substituted-indolin-2-one derivatives identified 3-(3-hydroxyphenyl)-indolin-2-one as a potent inhibitor of nitric oxide production in RAW264.7 macrophages.[10] This compound also suppressed the production of pro-inflammatory cytokines TNF-α and IL-6 in a concentration-dependent manner and inhibited the Akt, MAPK, and NF-κB signaling pathways.[10] Another study reported that indoline derivatives with ester or amino groups at position 3 reduced nitric oxide, TNF-α, and IL-6 levels in LPS-activated macrophages.[9]

Table 2: Anti-inflammatory Activity of Substituted Indolines

Compound IDSubstitution PatternCell Line(s)Key Inhibitory EffectsSignaling Pathway(s) AffectedReference(s)
3-(3-hydroxyphenyl)-indolin-2-one 3-(3-hydroxyphenyl) on indolin-2-oneRAW264.7 murine macrophagesInhibition of NO, TNF-α, and IL-6 productionAkt, MAPK, NF-κB[10]
Compounds 25, 26, 29, 9, 10, 17, 18 Indoline carbamates with propionic ester, 2-aminoethyl, 3-aminopropyl, 2-(dimethylamino)ethyl or 3-(dimethylamino)propyl groups in positions 3 or 1RAW-264.7 and mouse peritoneal macrophagesReduction of NO, TNF-α, and IL-6 at 1-10pMp38 (decrease in phosphorylation)[9]

Neuroprotective Potential: Shielding the Nervous System

The neuroprotective effects of indole derivatives have been extensively studied, with many compounds demonstrating the ability to protect neurons from oxidative stress and other insults.[2][11][12] These compounds often act as antioxidants and modulators of signaling pathways crucial for neuronal survival.[11][13]

One area of focus has been the development of multifunctional compounds that can target multiple pathological pathways in neurodegenerative diseases.[12] For example, some indole hybrids have been designed as cholinesterase inhibitors and antioxidants.[12] Indole-3-carbinol and its metabolite, diindolylmethane (DIM), have shown neuroprotective effects by mimicking the activity of Brain-Derived Neurotrophic Factor (BDNF) and activating the TrkB/Akt signaling pathway.[13]

Table 3: Neuroprotective Activity of Substituted Indolines

Compound Class/IDSubstitution PatternKey Neuroprotective EffectsMechanism of ActionReference(s)
Indoleamines (e.g., melatonin), carbazoles, carbolines VariousProtection against oxidative stress, hypoxia/reoxygenation, ischemia/reperfusionAntioxidant and ROS scavenging effects[11]
SMe1EC2 Stobadine derivativeImproved sensomotoric outcome after head trauma, reduced brain edema, protection against hypoxia/low glucose-induced neuronal impairmentAntioxidant/scavenger properties[2]
Indole-3-carbinol (I3C) and Diindolylmethane (DIM) Natural indole derivativesNeuroprotection via BDNF mimetic activity, activation of antioxidant defenseActivation of TrkB/Akt signaling, blocking Nrf2-Keap1 complex[13]
Fascaplysin β-carboline alkaloidAChE inhibition (IC50 ≅ 1.5 μM), prevention of Aβ aggregation, protection against Aβ oligomer-induced neuronal deathMultitarget-directed ligand[12]

Antimicrobial Efficacy: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Substituted indolines have shown promise as novel antimicrobial agents, with activity against a range of bacteria, including drug-resistant strains.[14][15][16][17]

A library of N-benzenesulfonyl indoline-2-carboxylic acid derivatives demonstrated inhibitory effects against S. aureus.[16] Another study on multi-halogenated indoles identified compounds with potent bactericidal activity against S. aureus, including methicillin-resistant strains (MRSA).[17] For instance, 6-bromo-4-iodoindole and 4-bromo-6-chloroindole exhibited MIC values of 20-30 µg/mL.[17]

Table 4: Antimicrobial Activity of Substituted Indolines

Compound Class/IDSubstitution PatternTarget Organism(s)MIC Value(s)Reference(s)
N-benzenesulfonyl indoline-2-carboxylic acid derivatives N-benzenesulfonyl at position 1S. aureus64 µg/mL[16]
3-Substituted Indole-2-one and -thione derivatives Various substitutions at position 3A. baumanii, S. enterica, MRSA125 µg/mL[15]
Multi-halogenated indoles (#13, #27, #34) 4-bromo-6-chloroindole, 5-bromo-6-chloroindole, 6-bromo-4-iodoindoleS. aureus ATCC 653830 µg/mL, 30 µg/mL, 20 µg/mL[17]
Indolylbenzo[d]imidazoles 3ao and 3aq 2-(1H-indol-3-yl)-1H-benzo[d]imidazolesS. aureus ATCC 25923, S. aureus ATCC 43300 (MRSA)< 1 µg/mL[18]
Ciprofloxacin-indole hybrid 8b Hybrid of ciprofloxacin and indoleGram-positive and Gram-negative strains0.0626–1 µg/mL[19]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this review.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test indoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[20]

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in optical density.

  • Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice.

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) and GTP (e.g., 1 mM). Add the test indoline compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60-90 minutes).

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass of the treated samples to the control.[21][22]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test indoline compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., approximately 5 x 10^5 CFU/mL) from an overnight culture.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[23]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by substituted indolines is crucial for understanding their mechanisms of action. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Inhibition PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation often targeted by anticancer indoline derivatives.

NF_kB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB IkB_NFkB->NFkB IκB Degradation Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription DNA DNA DNA->Transcription Binding

Caption: The NF-κB signaling pathway, a central mediator of inflammation that is inhibited by certain anti-inflammatory indoline compounds.

Experimental_Workflow Synthesis Synthesis of Substituted Indolines Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Screening (e.g., MTT Assay) Characterization->InVitro Hit Hit Identification (IC50/MIC Determination) InVitro->Hit Mechanism Mechanism of Action Studies (e.g., Western Blot, Tubulin Polymerization) Hit->Mechanism Lead Lead Compound Selection Mechanism->Lead

Caption: A generalized experimental workflow for the discovery and preclinical evaluation of substituted indoline derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Methylindolin-1-amine hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Methylindolin-1-amine hydrochloride, safeguarding both laboratory personnel and the environment.

I. Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. This substance is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may lead to respiratory irritation. It is also recognized as being toxic to aquatic life. Adherence to appropriate safety protocols is therefore essential.

Table 1: Hazard and Disposal Information Summary

Hazard StatementPrecautionary Measure
Harmful if swallowed (H302)Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[1]
May cause an allergic skin reaction (H317)Avoid breathing dust. Wear protective gloves and clothing. If skin irritation or rash occurs, get medical advice.[2]
Causes serious eye irritation (H319)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][2]
May cause respiratory irritation (H335)Use only outdoors or in a well-ventilated area. If inhaled, move to fresh air.[1][2]
Toxic to aquatic life (H401)Avoid release to the environment.[1]
Disposal Dispose of contents/container to an approved waste disposal plant. [1][2]

II. Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes:

  • Eye and Face Protection: Wear safety glasses with side-shields or goggles.[3]

  • Skin Protection: Chemical-resistant gloves (such as nitrile rubber) and a lab coat are required.[1][4]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator should be used.[3]

III. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to avoid environmental release.[1] Do not flush this chemical down the drain or dispose of it with general laboratory trash.

1. Waste Collection:

  • Collect all waste material, including any unused reagent and contaminated disposable items (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled waste container.
  • The container should be made of a compatible material, be in good condition, and have a secure lid.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Spill Management:

  • In the event of a spill, first, ensure the area is well-ventilated.
  • Wearing the appropriate PPE, contain the spill.
  • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[2][3]
  • For solutions, absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent pad.[1]
  • Place all contaminated materials into the designated waste container.
  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

3. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.
  • This should be done through an approved waste disposal plant or a licensed chemical waste contractor.[1][2]
  • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path cluster_spill_response Spill Response cluster_final Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Waste Generated (Unused reagent, contaminated items) ppe->waste_gen spill Accidental Spill ppe->spill collect_waste Collect in Labeled, Sealed Waste Container waste_gen->collect_waste contain_spill Contain Spill spill->contain_spill store_waste Store Waste in a Safe, Ventilated Area collect_waste->store_waste absorb Absorb with Inert Material contain_spill->absorb cleanup Clean Spill Area absorb->cleanup cleanup->collect_waste dispose Dispose via Approved Hazardous Waste Contractor store_waste->dispose end End: Disposal Complete dispose->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Methylindolin-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Methylindolin-1-amine hydrochloride (CAS No: 102789-79-7). Adherence to these protocols is essential for ensuring laboratory safety and the integrity of your research. This compound is classified as a hazardous substance, and proper precautions must be taken to avoid exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]

Hazard Identification and Classification

This compound is associated with the following hazards:

  • Acute Oral Toxicity [2]

  • Skin Irritation [3][4]

  • Serious Eye Irritation [3][4]

  • May Cause Respiratory Irritation [2][3][4]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound. This PPE should be used in conjunction with engineering controls such as a chemical fume hood.[5]

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[6][7]Protects eyes and face from splashes of the chemical or solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[5][6] Gloves must be inspected before use and proper removal techniques should be employed to prevent skin contamination.[7]Protects hands from direct contact with the chemical.
Body Protection A flame-resistant lab coat is required.[6] Long pants and closed-toe shoes must be worn to cover all exposed skin.[6]Prevents accidental skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.[6][8] Work should be conducted in a well-ventilated area or a chemical fume hood to minimize dust and aerosol formation.[3][7]Prevents inhalation of harmful dust or aerosols.

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing risk and maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound, particularly when handling the solid or preparing solutions, must be performed in a certified chemical fume hood.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible before beginning any work.[6]

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to reduce potential exposure.[6]

2. Handling Procedures:

  • Avoid Dust Formation: Handle the compound carefully to avoid the formation of dust and aerosols.[6][7]

  • Weighing: If weighing the solid compound, do so within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[3]

3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[5]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible substances.[3]

4. Spill and Emergency Procedures:

  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[6]

  • Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[6]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[3][7]

    • In case of skin contact: Wash off with soap and plenty of water and consult a physician.[3][7]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[3]

    • If swallowed: Rinse mouth with water and consult a physician.[3][7]

5. Disposal Plan:

  • Waste Collection: All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a suitable, sealed container.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[7] Adhere to all local, state, and federal regulations for chemical waste disposal.[5] Do not pour any waste containing this compound down the drain.[5]

Experimental Workflow and Logic Diagrams

To further clarify the procedural flow, the following diagrams illustrate the necessary steps for safe handling and risk assessment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Segregate Waste handle3->clean1 Proceed to Cleanup clean2 Decontaminate Work Area clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3 clean4 Remove PPE clean3->clean4

Caption: Experimental Workflow for Safe Handling.

cluster_risk Risk Assessment cluster_controls Control Measures risk1 Identify Hazards (Skin/Eye Irritant, Oral Toxicity) risk2 Assess Exposure Routes (Inhalation, Contact, Ingestion) risk1->risk2 risk3 Implement Control Measures risk2->risk3 ctrl1 Engineering Controls (Fume Hood) risk3->ctrl1 ctrl2 Administrative Controls (SOPs, Training) risk3->ctrl2 ctrl3 Personal Protective Equipment risk3->ctrl3

Caption: Logical Relationship for Risk Assessment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.